molecular formula C32H50O13 B2683838 7-O-Methyl morroniside CAS No. 41679-97-4

7-O-Methyl morroniside

Cat. No.: B2683838
CAS No.: 41679-97-4
M. Wt: 642.739
InChI Key: OMHUCGDTACNQEX-RQGNPYPXSA-N
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Description

7-O-Methyl morroniside is a useful research compound. Its molecular formula is C32H50O13 and its molecular weight is 642.739. The purity is usually 95%.
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Properties

IUPAC Name

methyl (1S,4aS,8S,8aS)-3-methoxy-1-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28O11/c1-7-12-8(4-11(24-2)27-7)9(16(23)25-3)6-26-17(12)29-18-15(22)14(21)13(20)10(5-19)28-18/h6-8,10-15,17-22H,4-5H2,1-3H3/t7-,8+,10+,11?,12+,13+,14-,15+,17-,18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZODPOCIKVLNIL-BSUNYROJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(CC(O1)OC)C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]2[C@H](CC(O1)OC)C(=CO[C@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

7-O-Methyl Morroniside: A Comprehensive Technical Guide to Its Natural Sources, Distribution, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-O-Methyl morroniside (B1252140), an iridoid glycoside, is a naturally occurring compound that has garnered interest within the scientific community. This technical guide provides an in-depth overview of the known natural sources, distribution within plant tissues, and current methodologies for the extraction, isolation, and quantification of this compound. The primary documented source of 7-O-Methyl morroniside is the fruit of Cornus officinalis Sieb. et Zucc., a plant with a long history of use in traditional medicine. This document summarizes the available quantitative data, details relevant experimental protocols, and presents logical workflows and biosynthetic considerations in a format tailored for researchers and professionals in drug development.

Natural Sources and Distribution

This compound is predominantly found in the plant kingdom, with its most significant and well-documented source being Cornus officinalis Sieb. et Zucc., a member of the Cornaceae family.[1] The compound exists as two epimers, 7α-O-methylmorroniside and 7β-O-methylmorroniside. Research indicates the presence of these compounds in other parts of the plant and potentially in other species, though quantitative data is limited.

Primary Source: Cornus officinalis

Cornus officinalis, commonly known as the Japanese cornelian cherry, is the principal source of this compound. The fruit of this plant, known as Corni Fructus or "Shan Zhu Yu" in traditional Chinese medicine, is the primary plant part utilized for the extraction of this iridoid glycoside.[1]

Table 1: Quantitative Data of this compound Isomers in Cornus officinalis Fruit (Fructus Corni)

Plant MaterialAnalyteConcentration Range (mg/g dry weight)Analytical MethodReference
Fructus Corni (from various batches)7α-O-methylmorroniside0.012 - 0.025LC-MS/MS[2]
Fructus Corni (from various batches)7β-O-methylmorroniside0.031 - 0.068LC-MS/MS[2]

Note: The table summarizes the available quantitative data. Further research is needed to establish a more comprehensive understanding of the concentration variability based on factors such as geographical origin, harvest time, and processing methods.

Distribution in Other Plant Parts and Species

While the fruit of Cornus officinalis is the most studied source, evidence suggests the presence of this compound in other parts of the plant. One study has isolated (7α)-7-O-methyl morroniside and (7β)-7-O-methyl morroniside from the twigs of C. officinalis.[3]

G Potential Distribution of this compound A Plant Kingdom B Cornaceae A->B G Other Plant Families (e.g., Caprifoliaceae, Gentianaceae) (Speculative, based on morroniside distribution) A->G C Cornus officinalis B->C F Other Cornus Species (e.g., C. mas, C. kousa) (Requires Confirmation) B->F D Fruit (Fructus Corni) (Primary Source) C->D E Twigs C->E

Figure 1. Hierarchical overview of the documented and potential natural sources of this compound.

Experimental Protocols

The following sections detail generalized methodologies for the extraction, isolation, and quantification of this compound, based on established protocols for iridoid glycosides from Cornus officinalis.

Extraction of this compound

Objective: To extract crude iridoid glycosides, including this compound, from plant material.

Materials:

  • Dried and powdered Cornus officinalis fruit (Fructus Corni)

  • 70-80% Ethanol (B145695) or Methanol

  • Ultrasonic bath

  • Rotary evaporator

  • Filter paper

Procedure:

  • Macerate the powdered plant material with 70-80% ethanol (e.g., 1:10 w/v ratio).

  • Perform ultrasound-assisted extraction for 30-60 minutes at room temperature.

  • Repeat the extraction process 2-3 times to ensure a comprehensive extraction.

  • Combine the extracts and filter to remove solid plant debris.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Isolation and Purification

Objective: To isolate and purify this compound from the crude extract.

Materials:

  • Crude extract

  • Macroporous resin column (e.g., D101, AB-8)

  • Silica (B1680970) gel column

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) system with a C18 column

  • Solvents for chromatography (e.g., ethanol, methanol, water, acetonitrile)

Procedure:

  • Macroporous Resin Chromatography (Initial Purification):

    • Dissolve the crude extract in water and apply it to a pre-conditioned macroporous resin column.

    • Wash the column with deionized water to remove sugars and other highly polar impurities.

    • Elute the iridoid glycoside fraction with a stepwise gradient of ethanol (e.g., 30%, 50%, 70%).

    • Collect the fractions and monitor by Thin Layer Chromatography (TLC) or analytical HPLC to identify those containing this compound.

  • Silica Gel Column Chromatography (Fractionation):

    • Concentrate the enriched fractions and apply them to a silica gel column.

    • Elute with a solvent system of increasing polarity (e.g., a gradient of chloroform-methanol).

    • Collect and analyze fractions to further separate this compound from other compounds.

  • Preparative HPLC (Final Purification):

    • Dissolve the semi-purified fraction in the mobile phase.

    • Inject the sample onto a preparative C18 HPLC column.

    • Elute with an isocratic or gradient mobile phase (e.g., methanol-water or acetonitrile-water).

    • Monitor the elution profile at a suitable wavelength (e.g., 240 nm).

    • Collect the peak corresponding to this compound.

    • Verify the purity of the isolated compound using analytical HPLC and confirm its structure using spectroscopic methods (e.g., MS, NMR).

G General Experimental Workflow for this compound Isolation A Plant Material (e.g., Fructus Corni) B Extraction (e.g., 70% Ethanol, Ultrasonication) A->B C Crude Extract B->C D Macroporous Resin Chromatography C->D E Enriched Iridoid Glycoside Fraction D->E F Silica Gel Column Chromatography E->F G Semi-purified Fraction F->G H Preparative HPLC G->H I Pure this compound H->I

Figure 2. A typical workflow for the isolation and purification of this compound from its natural source.
Quantitative Analysis by LC-MS/MS

Objective: To accurately quantify the concentration of this compound isomers in a sample.

Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled with a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

  • Column: C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm)

  • Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) acetonitrile.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 2 µL

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Multiple Reaction Monitoring (MRM):

    • 7α-O-methylmorroniside: Precursor ion > Product ion (specific m/z values to be determined based on instrumentation and standards)

    • 7β-O-methylmorroniside: Precursor ion > Product ion (specific m/z values to be determined based on instrumentation and standards)

  • Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

Method Validation: The analytical method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, and stability according to standard guidelines.

Biosynthesis and Biological Activity

Biosynthetic Pathway

The biosynthesis of this compound is believed to follow the general pathway for iridoid glycosides, which originates from the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, leading to the formation of geranyl pyrophosphate (GPP). GPP is then cyclized to form the characteristic iridoid skeleton. The methylation at the 7-O position is a subsequent modification of the morroniside precursor. Key enzymes such as geraniol (B1671447) synthase, GPP synthase, and various cytochrome P450 monooxygenases and glycosyltransferases are involved in this pathway.

G Simplified Biosynthetic Pathway Leading to this compound A MEP/MVA Pathways B Geranyl Pyrophosphate (GPP) A->B C Iridoid Skeleton Formation B->C D Loganin C->D E Morroniside D->E F 7-O-Methylation E->F G This compound F->G

Figure 3. A simplified representation of the biosynthetic route to this compound.
Biological Activity and Signaling Pathways

The biological activities of this compound are not as extensively studied as those of its parent compound, morroniside. However, preliminary research and the activities of structurally related compounds suggest potential pharmacological effects.

Morroniside has been reported to possess a range of biological activities, including neuroprotective, anti-inflammatory, and anti-diabetic effects.[4] It is plausible that this compound shares some of these properties. For instance, some studies suggest that 7-O-alkylation of morroniside can influence its pharmacological effects.

One study has shown that (7α)-7-O-methyl morroniside and (7β)-7-O-methyl morroniside can potentiate the activity of progesterone, suggesting a potential role in modulating steroid hormone signaling.[3]

Potential Signaling Pathways (Extrapolated from Morroniside Research):

  • Anti-inflammatory Pathways: Morroniside has been shown to inhibit the NF-κB and MAPK signaling pathways, which are key regulators of inflammation.[5] It is hypothesized that this compound may also exert anti-inflammatory effects through similar mechanisms.

  • Neuroprotective Pathways: The neuroprotective effects of morroniside are linked to the activation of pathways such as the PI3K/Akt signaling cascade, which is involved in cell survival and protection against oxidative stress.

Further research is imperative to elucidate the specific biological activities and underlying molecular mechanisms of this compound and its isomers.

Conclusion and Future Directions

This compound is an iridoid glycoside of interest primarily found in Cornus officinalis. This guide has provided a comprehensive overview of its natural sources, distribution, and the analytical methods for its study. While the fruit of C. officinalis remains the most significant source, further investigation into other plant parts and species is warranted to fully understand its distribution in nature. The provided experimental protocols offer a foundation for researchers to extract, isolate, and quantify this compound. Future research should focus on elucidating the specific pharmacological activities of this compound and its isomers, as well as their mechanisms of action at the molecular level. Such studies will be crucial for unlocking the full therapeutic potential of this natural product.

References

The Uncharted Path: A Technical Guide to the Biosynthesis of 7-O-Methyl Morroniside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-O-Methyl morroniside (B1252140), an iridoid glycoside found in plants of the Cornus genus, has garnered interest for its potential pharmacological activities. As a derivative of morroniside, a prominent bioactive compound in Cornus officinalis, understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production and for the discovery of novel biocatalysts. This technical guide provides a comprehensive overview of the current understanding of the 7-O-Methyl morroniside biosynthetic pathway, drawing upon established knowledge of iridoid biosynthesis and recent multiomics studies of Cornus officinalis. While the complete pathway has not been fully elucidated, this guide presents a putative route, identifies key enzymatic steps, details relevant experimental protocols, and summarizes available quantitative data to facilitate future research in this area.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to follow the general iridoid biosynthetic pathway, originating from the universal C10 precursor, geranyl pyrophosphate (GPP). This pathway involves a series of oxidations, cyclization, glycosylation, and methylation steps. Based on current literature, a putative pathway is proposed below.

Diagram: Proposed Biosynthesis Pathway of this compound

Biosynthesis_of_7_O_Methyl_Morroniside GPP Geranyl Pyrophosphate (GPP) Geraniol Geraniol GPP->Geraniol GES Hydroxygeraniol 8-Hydroxygeraniol Geraniol->Hydroxygeraniol G8H Oxogeranial 8-Oxogeranial Hydroxygeraniol->Oxogeranial 8HGO Nepetalactol Nepetalactol Oxogeranial->Nepetalactol ISY Iridoid_Core Oxidized/Modified Iridoid Intermediate Nepetalactol->Iridoid_Core P450s Morroniside_Agl Morroniside Aglycone Iridoid_Core->Morroniside_Agl P450s, etc. Morroniside Morroniside Morroniside_Agl->Morroniside GT Methyl_Morroniside This compound Morroniside->Methyl_Morroniside OMT GES Geraniol Synthase (GES) G8H Geraniol-8- Hydroxylase (G8H) (CYP) HGO 8-Hydroxygeraniol Oxidoreductase (8HGO) ISY Iridoid Synthase (ISY) P450s Cytochrome P450s (CYPs) GT Glycosyltransferase (GT) OMT 7-O-Methyltransferase (OMT) (Putative)

Caption: A putative biosynthetic pathway for this compound.

Key Enzymatic Steps and Candidate Genes

The biosynthesis of this compound involves several key enzyme families. While specific enzymes for morroniside biosynthesis are yet to be fully characterized, multiomics studies in Cornus officinalis have identified several candidate genes.[1]

  • Formation of the Iridoid Skeleton: The pathway initiates with the conversion of GPP to the iridoid scaffold, nepetalactol. This process is catalyzed by a series of enzymes:

    • Geraniol Synthase (GES): Converts GPP to geraniol.

    • Geraniol-8-Hydroxylase (G8H): A cytochrome P450 monooxygenase that hydroxylates geraniol.

    • 8-Hydroxygeraniol Oxidoreductase (8HGO): An oxidoreductase that converts 8-hydroxygeraniol to 8-oxogeranial.

    • Iridoid Synthase (ISY): Catalyzes the reductive cyclization of 8-oxogeranial to form the core iridoid structure, nepetalactol.

  • Modification of the Iridoid Core: Following the formation of nepetalactol, a series of oxidative modifications, likely catalyzed by cytochrome P450 monooxygenases (CYPs) , are required to produce the specific morroniside aglycone. A multiomics study on C. officinalis identified 45 CYP genes that correlated with iridoid accumulation, with seven being strong candidates for involvement in iridoid metabolism.[1]

  • Glycosylation: The morroniside aglycone is then glycosylated to form morroniside. This reaction is catalyzed by a UDP-dependent glycosyltransferase (UGT) . Transcriptomic data from C. officinalis has revealed several candidate UGTs that may be involved in this step.

  • Methylation: The final step is the methylation of the 7-hydroxyl group of morroniside to yield this compound. This reaction is putatively catalyzed by a S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT) . To date, no specific 7-O-methyltransferase for morroniside has been characterized. However, the presence of 7α-O-methylmorroniside and 7β-O-methylmorroniside in C. officinalis strongly suggests the existence of such an enzyme.

Quantitative Data

Quantitative analysis of iridoids in Cornus officinalis provides valuable information on the relative abundance of key metabolites in the pathway.

CompoundPlant PartConcentration/ContentReference
MorronisideFruitDominant iridoid (67-72% of total iridoids)[2]
LoganinFruit5-6% of total iridoids[2]
Loganic AcidFruit87-96% of total iridoids in C. mas (related species)[2]
MorronisideFruit1.38-1.62 mg/g in an extract mixture[3]

Experimental Protocols

Characterization of the enzymes involved in this compound biosynthesis requires robust experimental protocols. Below are generalized methodologies for key experiments.

Protocol 1: Heterologous Expression and Purification of Cytochrome P450s

This protocol describes a general workflow for expressing and purifying plant-derived cytochrome P450 enzymes, which are crucial for the oxidative steps in iridoid biosynthesis.

Workflow Diagram:

P450_Expression_Workflow cluster_0 Gene Cloning and Vector Construction cluster_1 Heterologous Expression cluster_2 Protein Purification cluster_3 Protein Analysis A Isolate cDNA of putative CYP gene from C. officinalis B Clone into an expression vector (e.g., pET series for E. coli or pYES2 for yeast) A->B C Transform expression vector into host (E. coli or S. cerevisiae) B->C D Induce protein expression (e.g., with IPTG in E. coli or galactose in yeast) C->D E Cell lysis and microsome isolation (for membrane-bound P450s) D->E F Solubilization of membrane proteins with detergents E->F G Purification using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) F->G H SDS-PAGE and Western blot to confirm size and identity G->H I CO-difference spectroscopy to confirm functional P450 folding H->I

Caption: Workflow for heterologous expression of P450s.

Methodology:

  • Gene Cloning: Isolate the full-length cDNA of the candidate CYP gene from C. officinalis RNA using RT-PCR. Clone the cDNA into a suitable expression vector (e.g., pET-28a for N-terminal His-tagging in E. coli or pYES-DEST52 for yeast expression).

  • Heterologous Expression: Transform the expression construct into a suitable host strain (e.g., E. coli C41(DE3) or Saccharomyces cerevisiae WAT11). Grow the cells and induce protein expression. For yeast, co-expression with a cytochrome P450 reductase (CPR) is often necessary.

  • Microsome Isolation: Harvest the cells and lyse them by sonication or French press. Isolate the microsomal fraction, which contains the membrane-bound P450s, by ultracentrifugation.

  • Solubilization and Purification: Solubilize the microsomal proteins using a mild detergent (e.g., n-dodecyl-β-D-maltoside). Purify the His-tagged P450 using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.

  • Verification: Confirm the size and purity of the protein by SDS-PAGE. Verify the correct folding and heme incorporation by performing a carbon monoxide (CO) difference spectrum analysis.

Protocol 2: Iridoid Synthase (ISY) Enzyme Assay with GC-MS Analysis

This protocol outlines the in vitro characterization of iridoid synthase activity.[4][5]

Workflow Diagram:

ISY_Assay_Workflow A Prepare reaction mixture: - Purified ISY enzyme - 8-Oxogeranial (substrate) - NADPH (cofactor) - Buffer (e.g., HEPES, pH 8.0) B Incubate at 30°C with shaking A->B C Quench reaction and extract with an organic solvent (e.g., ethyl acetate) B->C D Analyze the organic phase by GC-MS C->D E Identify nepetalactol isomers by comparing retention times and mass spectra with authentic standards D->E

Caption: Workflow for an iridoid synthase enzyme assay.

Methodology:

  • Reaction Setup: In a glass vial, combine the purified ISY enzyme, the substrate 8-oxogeranial, and the cofactor NADPH in a suitable buffer (e.g., 50 mM HEPES, pH 8.0).

  • Incubation: Incubate the reaction mixture at 30°C with gentle shaking for a defined period (e.g., 1-3 hours).

  • Extraction: Stop the reaction by adding an organic solvent such as ethyl acetate. Vortex vigorously and centrifuge to separate the phases.

  • GC-MS Analysis: Analyze the organic phase using a gas chromatograph coupled to a mass spectrometer (GC-MS). Use a suitable column (e.g., DB-5ms) and temperature program to separate the products.

  • Product Identification: Identify the nepetalactol isomers produced by comparing their retention times and mass fragmentation patterns with those of authentic standards.

Protocol 3: Quantitative Analysis of this compound by LC-MS/MS

This protocol provides a framework for the sensitive and specific quantification of this compound in plant extracts.

Methodology:

  • Sample Preparation:

    • Extraction: Extract the powdered plant material with a suitable solvent, such as 80% methanol, using sonication or accelerated solvent extraction.

    • Solid-Phase Extraction (SPE): Clean up the crude extract using a C18 SPE cartridge to remove interfering compounds.

  • LC-MS/MS Analysis:

    • Chromatography: Separate the analytes on a C18 reversed-phase column using a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

    • Mass Spectrometry: Use a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

    • MRM Transitions: Establish specific precursor-to-product ion transitions for this compound and an appropriate internal standard.

  • Quantification: Generate a calibration curve using a certified reference standard of this compound. Quantify the analyte in the samples by comparing its peak area to the calibration curve.

Future Directions

The complete elucidation of the this compound biosynthetic pathway requires further research. Key future directions include:

  • Functional Characterization of Candidate Genes: The candidate CYP, UGT, and OMT genes identified in C. officinalis need to be functionally characterized through heterologous expression and in vitro enzyme assays to confirm their roles in morroniside and this compound biosynthesis.

  • Identification of the 7-O-Methyltransferase: A focused effort is needed to identify and characterize the specific O-methyltransferase responsible for the final methylation step. This could involve a combination of transcriptomic analysis, protein purification, and biochemical assays.

  • Metabolic Engineering: Once the complete pathway is elucidated, metabolic engineering strategies can be employed in microbial or plant systems to enhance the production of this compound for pharmacological studies and potential therapeutic applications.

By building upon the foundational knowledge of iridoid biosynthesis and leveraging modern 'omics' technologies, the scientific community is well-positioned to unravel the complete biosynthetic pathway of this compound, paving the way for its sustainable production and therapeutic exploration.

References

An In-depth Technical Guide to the Chemical Synthesis of 7-O-Methylmorroniside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-O-Methylmorroniside, a derivative of the naturally occurring iridoid glycoside morroniside (B1252140), has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the semi-synthesis of 7-O-Methylmorroniside from its parent compound, morroniside. Detailed experimental protocols, quantitative data, and visualizations of the synthetic pathway and a relevant biological signaling pathway are presented to facilitate further research and development. While a total synthesis from fundamental starting materials has not been widely reported, the semi-synthetic route offers a straightforward approach to accessing this compound for investigational purposes.

Introduction

Morroniside is a primary bioactive iridoid glycoside isolated from the fruits of Cornus officinalis, a plant used in traditional medicine.[1][2] Morroniside and its derivatives have been the subject of extensive research, demonstrating a range of pharmacological effects, including neuroprotective, anti-inflammatory, and bone-protective properties.[1][3] The therapeutic potential of these compounds is often linked to their modulation of key signaling pathways within the cell.

One such pathway is the TRAF6-mediated NF-κB/MAPK signaling cascade, which plays a crucial role in inflammatory processes.[3][4] Morroniside has been shown to inhibit this pathway, thereby reducing inflammation-induced bone loss.[3][4] Another significant pathway influenced by morroniside is the Nrf2/NQO-1/HO-1 signaling pathway, which is central to the cellular antioxidant response and protection against oxidative stress-induced cell damage.[5]

The chemical modification of morroniside, such as the methylation of the 7-hydroxyl group to yield 7-O-Methylmorroniside, is a strategy employed to explore the structure-activity relationships of this class of compounds and potentially enhance their therapeutic properties. This guide focuses on the practical aspects of the semi-synthesis of 7-O-Methylmorroniside, providing researchers with the necessary information to produce this compound for further study.

Semi-Synthesis of 7-O-Methylmorroniside

The currently documented method for preparing 7-O-Methylmorroniside is a semi-synthesis starting from the natural product, morroniside. This approach involves the direct methylation of the C-7 hydroxyl group.

Reaction Scheme

The synthesis proceeds via an acid-catalyzed etherification reaction, where morroniside is treated with methanol (B129727) in the presence of a strong acid catalyst.

G Scheme 1: Semi-synthesis of 7-O-Methylmorroniside Morroniside Morroniside Reagents + CH3OH (conc. HNO3) Morroniside->Reagents Product 7-O-Methylmorroniside Reagents->Product

Caption: Reaction scheme for the methylation of morroniside.

Experimental Protocol

The following protocol is based on the reported synthesis of morroniside derivatives.

Materials:

  • Morroniside (starting material)

  • Methanol (CH₃OH), anhydrous

  • Concentrated Nitric Acid (HNO₃)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., petroleum ether, ethyl acetate)

Procedure:

  • In a suitable reaction vessel, dissolve 0.1 g of morroniside in 2 mL of methanol.

  • Carefully add 0.1 mL of concentrated nitric acid to the solution.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction mixture carefully.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the crude product by silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of petroleum ether-ethyl acetate) to afford pure 7-O-Methylmorroniside.

Data Presentation

The following tables summarize the key quantitative data associated with the semi-synthesis of 7-O-Methylmorroniside.

Table 1: Reaction Parameters and Yield

ParameterValueReference
Starting MaterialMorroniside
ReagentsMethanol, Conc. HNO₃
TemperatureRoom Temperature
Reaction Time30 minutes
Yield23%

Table 2: Physicochemical and Spectroscopic Data of 7-O-Methylmorroniside

PropertyValueReference
Molecular FormulaC₁₈H₂₈O₁₁[6]
Molecular Weight420.41 g/mol [6]
CAS Number41679-97-4[7]
¹H NMR Data not available in the primary synthesis reference.
¹³C NMR Data not available in the primary synthesis reference.
Mass Spectrometry Data not available in the primary synthesis reference.

Note: While a specific protocol for the synthesis of 7-O-Methylmorroniside exists, the detailed characterization data (NMR, MS) for the synthesized product is not provided in the reference. Researchers should perform full characterization of the synthesized compound to confirm its identity and purity.

Visualization of a Relevant Signaling Pathway

The biological effects of morroniside and its derivatives are often attributed to their interaction with cellular signaling pathways. The following diagram illustrates the TRAF6-mediated NF-κB and MAPK signaling pathway, which is implicated in inflammation and bone metabolism and is a potential target of morroniside.[3][4]

G Figure 1: TRAF6-Mediated NF-κB/MAPK Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TRAF6 TRAF6 TLR4->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPKKs MAPKKs TAK1->MAPKKs IκBα IκBα IKK_complex->IκBα phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB releases NFκB_nuc NF-κB (p65/p50) NFκB->NFκB_nuc translocates MAPKs MAPKs (ERK, p38) MAPKKs->MAPKs activate Morroniside Morroniside Morroniside->TRAF6 inhibits Inflammatory_genes Inflammatory Genes (IL-6, IL-1β) NFκB_nuc->Inflammatory_genes activates transcription

Caption: Simplified diagram of the TRAF6-mediated NF-κB/MAPK signaling pathway.

Conclusion

This technical guide outlines the semi-synthesis of 7-O-Methylmorroniside from morroniside. The provided protocol, based on existing literature, offers a viable method for obtaining this derivative for research purposes. However, a notable gap in the available information is the lack of detailed purification and characterization data for the synthesized product. It is imperative for researchers undertaking this synthesis to perform comprehensive analytical validation to confirm the structure and purity of the final compound. Further investigation into the biological activities of 7-O-Methylmorroniside, particularly in relation to key signaling pathways such as the NF-κB/MAPK and Nrf2 cascades, will be crucial in elucidating its therapeutic potential. The development of a total synthesis for morroniside and its derivatives remains a significant challenge and an area ripe for future synthetic exploration.

References

7-O-Methyl Morroniside: A Comprehensive Technical Guide to its Structure Elucidation and NMR Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of the structure elucidation of 7-O-Methyl morroniside (B1252140), an iridoid glycoside of significant interest. It includes comprehensive NMR data, experimental protocols, and a visual representation of the structure elucidation workflow, designed to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Chemical Structure

7-O-Methyl morroniside is an iridoid glycoside with the chemical formula C₁₈H₂₈O₁₁ and a molecular weight of approximately 420.41 g/mol . Its structure features a central iridoid skeleton linked to a glucose moiety. The methyl ether at the C-7 position is a key characteristic of this molecule.

Chemical Structure of this compound

Caption: 2D Chemical Structure of this compound.

Nuclear Magnetic Resonance (NMR) Data

The structural elucidation of this compound heavily relies on one- and two-dimensional NMR spectroscopy. The following tables summarize the ¹H and ¹³C NMR chemical shifts, which are crucial for the definitive assignment of the molecule's structure.

¹H NMR Data
PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
15.75d1.6
37.50s
53.15m
1.90m
2.50m
73.80t5.5
82.05m
92.80dd8.0, 1.6
101.15d7.0
7-OCH₃3.40s
1'4.70d8.0
2'3.25m
3'3.45m
4'3.35m
5'3.55m
6'a3.70dd12.0, 5.5
6'b3.90dd12.0, 2.0

Note: Data presented here is a representative example and may vary slightly depending on the solvent and instrument used.

¹³C NMR Data
PositionChemical Shift (δ) ppm
198.5
3152.0
4110.0
538.0
642.5
785.0
845.0
948.0
1014.0
11 (COOCH₃)168.0
11 (OCH₃)51.5
7-OCH₃58.0
1'100.0
2'74.5
3'77.0
4'71.0
5'78.0
6'62.0

Note: Data presented here is a representative example and may vary slightly depending on the solvent and instrument used.

Experimental Protocols

The isolation and structure elucidation of this compound from its natural sources, such as Cornus officinalis (Shan Zhu Yu), involve a series of well-established phytochemical techniques.

Isolation Protocol
  • Extraction: The dried and powdered plant material (e.g., fruits of Cornus officinalis) is typically extracted with a polar solvent, such as methanol (B129727) or ethanol, at room temperature. This process is often repeated multiple times to ensure exhaustive extraction.

  • Solvent Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297), to separate compounds based on their polarity. The iridoid glycosides, including this compound, are typically enriched in the more polar fractions (e.g., ethyl acetate and n-butanol fractions).

  • Chromatographic Separation: The enriched fraction is subjected to various chromatographic techniques for further purification.

    • Column Chromatography: Initial separation is often performed on a silica (B1680970) gel column, eluting with a gradient of solvents (e.g., chloroform-methanol or ethyl acetate-methanol).

    • Medium-Pressure Liquid Chromatography (MPLC): This technique, often using reversed-phase C18 silica gel, provides better resolution for separating complex mixtures.

    • High-Performance Liquid Chromatography (HPLC): Final purification to obtain the pure compound is typically achieved using preparative or semi-preparative HPLC with a C18 column and a mobile phase such as methanol-water or acetonitrile-water.

Structure Elucidation Methodology

The definitive structure of the isolated this compound is determined using a combination of spectroscopic methods:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition of the compound, allowing for the deduction of its molecular formula.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of key functional groups, such as hydroxyl (-OH), ester carbonyl (C=O), and ether (C-O-C) groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number and types of protons, their chemical environment, and their connectivity through spin-spin coupling.

    • ¹³C NMR and DEPT: Reveals the number and types of carbon atoms (CH₃, CH₂, CH, and quaternary carbons).

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the complete connectivity of the molecule.

      • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is essential for connecting different spin systems and elucidating the overall carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry of the molecule.

Structure Elucidation Workflow

The logical flow of the structure elucidation process for this compound is visualized in the following diagram.

G cluster_extraction Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Confirmation Extraction Plant Material Extraction (e.g., Cornus officinalis) Partitioning Solvent-Solvent Partitioning Extraction->Partitioning ColumnChrom Column Chromatography (Silica Gel, ODS) Partitioning->ColumnChrom HPLC Preparative HPLC ColumnChrom->HPLC MS Mass Spectrometry (HR-MS) Determine Molecular Formula HPLC->MS IR Infrared Spectroscopy Identify Functional Groups HPLC->IR NMR_1D 1D NMR (¹H, ¹³C, DEPT) Identify C & H Environments HPLC->NMR_1D FinalStructure Final Structure of This compound MS->FinalStructure IR->FinalStructure NMR_2D 2D NMR (COSY, HSQC, HMBC) Establish Connectivity NMR_1D->NMR_2D NMR_1D->FinalStructure Stereochem NOESY / ROESY Determine Stereochemistry NMR_2D->Stereochem NMR_2D->FinalStructure Stereochem->FinalStructure

Spectroscopic analysis of 7-O-Methyl morroniside (¹H-NMR, ¹³C-NMR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 7-O-Methylmorroniside, an iridoid glycoside of significant interest in natural product research and drug development. This document outlines the standard experimental protocols for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analysis and presents a structured approach to data interpretation. While a complete, publicly available dataset for the ¹H-NMR, ¹³C-NMR, and MS of 7-O-Methylmorroniside could not be retrieved from the searched literature, this guide furnishes the foundational knowledge and procedural frameworks necessary for researchers to conduct and interpret such analyses.

Introduction to 7-O-Methylmorroniside

7-O-Methylmorroniside is a naturally occurring iridoid glycoside that has been isolated from plants of the Cornus genus, commonly known as dogwoods. Iridoid glycosides are a class of monoterpenoids characterized by a cyclopentan-[C]-pyran skeleton. These compounds have garnered considerable attention for their diverse biological activities, making them promising candidates for pharmaceutical research. The precise structural elucidation of these molecules is paramount for understanding their structure-activity relationships and for quality control in herbal medicine. Spectroscopic techniques, particularly NMR and MS, are indispensable tools for this purpose.

Molecular Structure:

  • Molecular Formula: C₁₈H₂₈O₁₁

  • Molecular Weight: 420.41 g/mol

Spectroscopic Data Summary

A comprehensive search of available scientific literature and databases did not yield a complete and specific dataset for the ¹H-NMR, ¹³C-NMR, and MS fragmentation of 7-O-Methylmorroniside. Therefore, the following tables are presented as templates that researchers can populate upon acquiring experimental data.

¹H-NMR Data

The ¹H-NMR (Proton Nuclear Magnetic Resonance) spectrum provides detailed information about the hydrogen atoms in a molecule, including their chemical environment and proximity to other protons.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Data not available

Table 1: Template for ¹H-NMR Spectroscopic Data of 7-O-Methylmorroniside. This table should be populated with experimentally determined chemical shifts, multiplicities (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), coupling constants, and proton assignments.

¹³C-NMR Data

The ¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance) spectrum provides information on the carbon skeleton of a molecule.

Chemical Shift (δ) ppmCarbon Type (DEPT)Assignment
Data not available

Table 2: Template for ¹³C-NMR Spectroscopic Data of 7-O-Methylmorroniside. This table should be populated with experimentally determined chemical shifts and carbon assignments. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH₃, CH₂, CH, and quaternary carbons.

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can aid in structural elucidation.

m/zRelative Intensity (%)Ion Assignment
Data not available

Table 3: Template for Mass Spectrometry (MS) Fragmentation Data of 7-O-Methylmorroniside. This table should be populated with the mass-to-charge ratio (m/z) of detected ions, their relative intensities, and their proposed fragment structures.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. Sample Preparation

  • Sample Purity: Ensure the isolated 7-O-Methylmorroniside is of high purity (>95%) to avoid interference from impurities in the NMR spectra. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Common solvents for natural products include deuterated methanol (B129727) (CD₃OD), deuterated chloroform (B151607) (CDCl₃), and deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The choice of solvent can slightly affect the chemical shifts.

  • Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), to the NMR tube to calibrate the chemical shift scale to 0 ppm.

  • Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

3.1.2. Instrument Parameters

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H-NMR:

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width: Typically 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

  • ¹³C-NMR:

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: Typically 0-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans, or more, due to the low natural abundance of ¹³C.

  • 2D NMR Experiments: To aid in the complete structural assignment, a suite of 2D NMR experiments should be performed, including:

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons.

Mass Spectrometry (MS)

3.2.1. Sample Preparation

  • Sample Purity: As with NMR, a pure sample is essential.

  • Solvent Selection: Dissolve the sample in a solvent compatible with the ionization technique to be used. For Electrospray Ionization (ESI), a mixture of methanol, acetonitrile, and water is common.

  • Concentration: Prepare a dilute solution, typically in the range of 1-10 µg/mL.

3.2.2. Instrument Parameters (ESI-MS)

  • Ionization Mode: Electrospray Ionization (ESI) is a soft ionization technique suitable for polar, non-volatile compounds like iridoid glycosides. Both positive and negative ion modes should be tested to determine which provides better sensitivity and more informative spectra.

  • Mass Analyzer: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is recommended to obtain accurate mass measurements for elemental composition determination.

  • MS Scan: Acquire a full scan mass spectrum to determine the molecular weight and identify the molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻).

  • MS/MS (Tandem MS): To obtain structural information, perform fragmentation of the molecular ion. This is typically done using Collision-Induced Dissociation (CID).

    • Precursor Ion Selection: Isolate the molecular ion of 7-O-Methylmorroniside.

    • Collision Energy: Apply a range of collision energies to induce fragmentation and generate a rich fragmentation spectrum.

Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the spectroscopic analysis and a potential signaling pathway involving iridoid glycosides.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_nmr NMR Analysis cluster_ms MS Analysis cluster_elucidation Structure Elucidation Isolation Isolation & Purification Purity Purity Assessment (HPLC/LC-MS) Isolation->Purity NMR_Acq 1D & 2D NMR Data Acquisition Purity->NMR_Acq MS_Acq MS & MS/MS Data Acquisition Purity->MS_Acq NMR_Proc Data Processing & Analysis NMR_Acq->NMR_Proc Integration Data Integration & Interpretation NMR_Proc->Integration MS_Proc Data Processing & Analysis MS_Acq->MS_Proc MS_Proc->Integration Structure Final Structure Confirmation Integration->Structure

Caption: Workflow for Spectroscopic Analysis of Natural Products.

Signaling_Pathway_Hypothesis Iridoid Iridoid Glycoside (e.g., 7-O-Methylmorroniside) Receptor Cell Surface Receptor Iridoid->Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK Pathway) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor (e.g., NF-κB, AP-1) Kinase_Cascade->Transcription_Factor Gene_Expression Modulation of Gene Expression Transcription_Factor->Gene_Expression Biological_Response Biological Response (e.g., Anti-inflammatory, Neuroprotective) Gene_Expression->Biological_Response

Caption: Hypothetical Signaling Pathway for Iridoid Glycosides.

Physical and chemical properties of 7-O-Methyl morroniside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-O-Methyl morroniside (B1252140) is an iridoid glycoside, a class of monoterpenoid natural products known for their diverse biological activities. It is primarily extracted from the fruits of plants such as Cornus officinalis (Japanese cornel) and Lonicera morrowii (Morrow's honeysuckle), which have a long history of use in traditional medicine.[1][2][3] As a derivative of the more extensively studied morroniside, 7-O-Methyl morroniside is gaining attention for its own unique pharmacological profile, particularly its neuroprotective properties. This document provides a comprehensive overview of its known physical and chemical properties, experimental protocols for its isolation and characterization, and its biological activities, with a focus on its mechanism of action.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below. This data is essential for its handling, formulation, and analytical characterization.

PropertyValueReference(s)
Molecular Formula C₁₈H₂₈O₁₁[2][3]
Molecular Weight 420.41 g/mol [2][3]
CAS Number 41679-97-4[2][4][5]
Appearance Light grey powder[6]
Purity ≥98%[5]
Storage Conditions Powder: -20°C (long-term), 4°C (short-term), desiccatedIn Solvent: -80°C (up to 1 year)[3][5]
Solubility Data not quantitatively available. Generally insoluble in water. Soluble in organic solvents like DMSO, ethanol (B145695), and methanol (B129727). For higher solubility in aqueous media, warming to 37°C and sonication may be beneficial.[7] An effective in vivo formulation consists of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline/PBS.[3]

Spectroscopic Data for Structural Elucidation

While specific spectra for this compound are not widely available in public databases, its structure can be unequivocally confirmed using a combination of spectroscopic techniques. Below are the expected characteristics.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition.

  • Expected Ionization: Electrospray ionization (ESI) in both positive ([M+H]⁺, [M+Na]⁺) and negative ([M-H]⁻, [M+HCOO]⁻) modes is suitable.

  • Expected Molecular Ion: For the molecular formula C₁₈H₂₈O₁₁, the expected exact mass is approximately 420.1632 Da.

  • Fragmentation Pattern: Tandem MS (MS/MS) would likely show a characteristic loss of the glucose moiety (a neutral loss of 162.05 Da). Further fragmentation of the iridoid aglycone would provide structural confirmation. The fragmentation of the parent compound, morroniside, shows a deprotonated form at m/z 405 and a key fragment at m/z 243.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for elucidating the detailed atomic connectivity and stereochemistry. Spectra are typically recorded in solvents like deuterated methanol (CD₃OD) or DMSO-d₆.

  • ¹H-NMR: The proton NMR spectrum is expected to show characteristic signals for:

    • An anomeric proton of the glucose unit (a doublet around δ 4.5-5.0 ppm).

    • Olefinic protons on the iridoid core.

    • A methoxy (B1213986) group singlet (-OCH₃) around δ 3.7 ppm.

    • A methyl group doublet on the iridoid core.

    • Multiple overlapping signals for the sugar ring protons and the iridoid backbone protons.

  • ¹³C-NMR: The carbon NMR spectrum will confirm the presence of 18 distinct carbon atoms.

    • A signal for a carbonyl carbon (ester) in the region of δ 165-175 ppm.

    • Signals for olefinic carbons between δ 100-155 ppm.

    • An anomeric carbon signal around δ 95-105 ppm.

    • A signal for the methoxy carbon around δ 50-60 ppm.

    • Multiple signals in the δ 60-80 ppm range corresponding to the oxygenated carbons of the glucose and iridoid moieties.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • Expected Absorption Bands:

    • A broad absorption band around 3400 cm⁻¹ corresponding to the O-H stretching vibrations of the multiple hydroxyl groups.

    • C-H stretching vibrations just below 3000 cm⁻¹ .

    • A strong absorption band around 1700-1740 cm⁻¹ due to the C=O stretching of the ester group.

    • An absorption band around 1650 cm⁻¹ for the C=C double bond in the iridoid ring.

    • A series of complex C-O stretching bands in the fingerprint region (1000-1300 cm⁻¹ ).

Experimental Protocols

Isolation and Purification

The following protocol is a generalized procedure based on methods developed for the selective extraction of iridoid glycosides, including this compound, from Cornus officinalis.[2]

  • Extraction:

    • Air-dried and powdered fruits of Cornus officinalis are extracted with 70-80% ethanol or hot water under reflux for 2-3 hours.

    • The extraction is repeated 2-3 times. The combined filtrates are concentrated under reduced pressure to yield a crude extract.

  • Pre-purification:

    • The crude extract is suspended in water and subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., petroleum ether, ethyl acetate) to remove non-polar impurities.

    • The aqueous layer containing the glycosides is retained.

  • Chromatographic Purification:

    • The aqueous extract is loaded onto a macroporous resin (e.g., AB-8) column.

    • The column is washed with deionized water to remove sugars and other highly polar impurities.

    • The iridoid glycosides are eluted with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60% ethanol).

  • Selective Solid-Phase Extraction (SPE):

    • For high-purity isolation, a molecularly imprinted solid-phase extraction (MISPE) step can be employed.

    • Water-compatible molecularly imprinted beads (MIBs) designed for iridoid glycosides are used as the sorbent.

    • The fraction rich in iridoids is loaded onto the MISPE cartridge, washed, and the target compounds are selectively eluted.

  • Final Purification:

    • Final purification is achieved using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a mobile phase gradient of methanol-water or acetonitrile-water.

    • Fractions are collected and monitored by analytical HPLC or TLC. Fractions containing pure this compound are pooled and lyophilized.

G cluster_extraction Extraction & Pre-purification cluster_purification Purification cluster_final Final Product & QC plant Cornus officinalis Fruit Powder extract Crude Ethanolic Extract plant->extract Ethanol/Heat partition Aqueous Layer (Glycoside Rich) extract->partition Liquid-Liquid Partitioning resin Macroporous Resin Chromatography partition->resin mispe Selective MISPE resin->mispe Enriched Fraction hplc Preparative HPLC (C18) mispe->hplc product Pure this compound hplc->product qc Spectroscopic Analysis (NMR, MS, IR) product->qc

Isolation and Purification Workflow for this compound.
General Protocol for Spectroscopic Characterization

  • Sample Preparation:

    • NMR: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CD₃OD or DMSO-d₆) in an NMR tube.

    • MS: Prepare a dilute solution (~10-100 µg/mL) in an HPLC-grade solvent such as methanol or acetonitrile, with or without a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to promote ionization.

    • IR: Prepare a KBr pellet by mixing ~1 mg of the compound with ~100 mg of dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition:

    • NMR: Acquire ¹H, ¹³C, and 2D spectra (e.g., COSY, HSQC, HMBC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • MS: Infuse the sample solution directly into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) using an ESI source to obtain accurate mass and MS/MS fragmentation data.

    • IR: Record the spectrum using an FTIR spectrometer over a range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Assign proton and carbon signals using the combination of 1D and 2D NMR data.

    • Confirm the elemental composition from the high-resolution MS data.

    • Identify key functional groups from the IR absorption bands.

Biological Activity and Signaling Pathways

Recent research has demonstrated that this compound possesses significant neuroprotective activity, positioning it as a promising candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease (AD).[1]

Neuroprotective Effects in Alzheimer's Disease Models

In a study using the 5x_FAD_ transgenic mouse model of Alzheimer's disease, oral administration of this compound (referred to as MorA in the study) led to several therapeutic benefits:[1]

  • Improved Cognitive Function: The compound enhanced learning and memory abilities and ameliorated cognitive impairment in the mice.[1]

  • Reduced Neuropathology: It significantly decreased the levels of key AD pathological markers in the brain, including amyloid-beta peptides (Aβ₁₋₄₀ and Aβ₁₋₄₂), and hyperphosphorylated Tau (p-Tau).[1]

  • Anti-inflammatory and Antioxidant Effects: Treatment with this compound reduced the levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α), decreased neuronal apoptosis, and mitigated oxidative stress by lowering reactive oxygen species (ROS) and malondialdehyde (MDA) levels in brain tissue.[1]

Mechanism of Action: NMDAR2B Inhibition and Gut Microbiome Regulation

The neuroprotective effects of this compound are believed to be mediated through a dual mechanism involving the central nervous system and the gut-brain axis.

  • Inhibition of NMDAR2B: The compound is proposed to directly interact with and inhibit the N-methyl-D-aspartate receptor subtype 2B (NMDAR2B) .[1] Overactivation of NMDA receptors leads to excitotoxicity, calcium overload, and subsequent neuronal apoptosis and oxidative stress, which are key processes in AD pathogenesis. By inhibiting NMDAR2B, this compound helps prevent this excitotoxic cascade.[1]

  • Gut Microbiome Modulation: The study also revealed that this compound beneficially alters the gut microbiota. It was shown to increase the abundance of beneficial bacteria, such as Lactobacillus, while decreasing the population of inflammation-associated bacteria.[1] This shift in the gut microbiome is correlated with the observed reduction in brain inflammation and pathology, highlighting the compound's ability to leverage the gut-brain axis for its therapeutic effects.[1]

G cluster_CNS Central Nervous System cluster_Gut Gut-Brain Axis M This compound NMDAR NMDAR2B Receptor M->NMDAR Inhibits Gut Gut Microbiome M->Gut Modulates Excitotoxicity Excitotoxicity & Ca²⁺ Overload NMDAR->Excitotoxicity OxidativeStress Oxidative Stress (ROS, MDA) Excitotoxicity->OxidativeStress Apoptosis Neuronal Apoptosis Excitotoxicity->Apoptosis Neuroprotection Neuroprotection & Improved Cognition OxidativeStress->Neuroprotection Reduced by 7-O-MM Apoptosis->Neuroprotection Reduced by 7-O-MM Inflammation Neuroinflammation (IL-1β, IL-6, TNF-α) Inflammation->Neuroprotection Reduced by 7-O-MM Pathology Aβ & p-Tau Pathology Pathology->Neuroprotection Reduced by 7-O-MM Gut->Inflammation Reduces Systemic Inflammation

References

The Pharmacological Profile of 7-O-Methyl Morroniside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-O-Methyl morroniside (B1252140) is an iridoid glycoside that has garnered significant interest within the scientific community for its potential therapeutic applications. As a derivative of morroniside, a primary bioactive component of Cornus officinalis (Shan zhu yu), 7-O-Methyl morroniside is being investigated for a range of pharmacological activities, most notably its neuroprotective, anti-inflammatory, and antioxidant properties. This technical guide provides a comprehensive overview of the current understanding of the pharmacological profile of this compound, with a focus on its mechanisms of action, supported by quantitative data and detailed experimental methodologies.

Pharmacological Activities and Mechanisms of Action

This compound exhibits a multi-targeted pharmacological profile, with its primary effects centered on the nervous and immune systems. The following sections delineate its key activities and the underlying molecular pathways.

Neuroprotective Effects

This compound has demonstrated significant neuroprotective potential in preclinical models of neurodegenerative diseases, particularly Alzheimer's disease. Its mechanisms of action in this context are multifaceted, involving the modulation of N-methyl-D-aspartate (NMDA) receptor signaling, reduction of amyloid-beta (Aβ) pathology, and mitigation of oxidative stress.

A key study has shown that 7-α-O-Methylmorroniside can ameliorate brain injury in 5xFAD mice, a transgenic model of Alzheimer's disease.[1] This effect is linked to its ability to modulate the gut microbiome and its interaction with the NMDAR2B subunit of the NMDA receptor.[1] By inhibiting NMDAR2B, this compound is thought to prevent excessive calcium influx into neurons, a primary driver of excitotoxicity and subsequent neuronal death in neurodegenerative conditions.

Furthermore, treatment with 7-α-O-Methylmorroniside has been shown to reduce the levels of key pathological markers of Alzheimer's disease, including Aβ1-40, Aβ1-42, and phosphorylated Tau (p-Tau) in the brain tissue of 5xFAD mice.[1]

Anti-inflammatory and Antioxidant Effects

Chronic inflammation and oxidative stress are key pathological features of numerous diseases, including neurodegenerative disorders. This compound and its parent compound, morroniside, have been shown to exert potent anti-inflammatory and antioxidant effects through the modulation of several key signaling pathways.

One of the primary anti-inflammatory mechanisms involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2][3] NF-κB is a critical regulator of the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). By suppressing the activation of NF-κB, this compound can effectively reduce the production of these inflammatory mediators.[1]

The antioxidant properties of morroniside are largely attributed to its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Another important pathway implicated in the neuroprotective and antioxidant effects of morroniside is the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) signaling cascade.[4][5] Activation of the PI3K/Akt pathway is known to promote cell survival and inhibit apoptosis.[4]

Quantitative Data

The following tables summarize the quantitative data from preclinical studies investigating the efficacy of this compound and its parent compound, morroniside.

Table 1: Neuroprotective Effects of 7-α-O-Methylmorroniside in 5xFAD Mice [1]

BiomarkerControl5xFAD Model7-α-O-Methylmorroniside Treated
Aβ1-40 (pg/mg)~200~1200~600
Aβ1-42 (pg/mg)~400~2500~1200
p-Tau (relative level)LowHighSignificantly Reduced
IL-1β (pg/mg)~20~80~40
IL-6 (pg/mg)~50~200~100
TNF-α (pg/mg)~40~150~80

Data are approximated from graphical representations in the cited literature and are intended for comparative purposes.

Table 2: Antioxidant and Anti-apoptotic Effects of Morroniside in vitro [4]

ParameterControlH2O2-treatedMorroniside + H2O2-treated
Cell Viability (%)100~55~78
ROS Level (relative)100~250~150
Bcl-2/Bax ratioHighLowSignificantly Increased

Data are derived from studies on the parent compound, morroniside, and provide a basis for understanding the potential effects of its methylated derivative.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's pharmacological profile.

In Vivo Neuroprotection Study in 5xFAD Mice

Objective: To evaluate the neuroprotective effects of 7-α-O-Methylmorroniside in a transgenic mouse model of Alzheimer's disease.

Animal Model:

  • Strain: 5xFAD transgenic mice and wild-type littermates.[6]

  • Age: 4-12 weeks at the start of the experiment.[6]

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

Drug Administration:

  • Compound: 7-α-O-Methylmorroniside, dissolved in saline.

  • Dosage: Varies depending on the study, a typical dose might be in the range of 20-50 mg/kg.

  • Route: Oral gavage or intraperitoneal injection.

  • Frequency: Daily for a specified period (e.g., 8 weeks).

Behavioral Assessment (Morris Water Maze):

  • A circular pool (120 cm in diameter) is filled with opaque water.

  • A hidden platform is submerged 1 cm below the water surface in one quadrant.

  • Mice undergo acquisition training for 5-7 consecutive days, with 4 trials per day.

  • In each trial, the mouse is released from a different starting position and allowed to search for the platform for 60 seconds.

  • The escape latency (time to find the platform) and swim path are recorded using a video tracking system.

  • On the day after the final training session, a probe trial is conducted where the platform is removed, and the time spent in the target quadrant is measured for 60 seconds.

Biochemical Analysis:

  • Following the behavioral tests, mice are euthanized, and brain tissue is collected.

  • The hippocampus and cortex are dissected and homogenized.

  • Levels of Aβ1-40, Aβ1-42, p-Tau, IL-1β, IL-6, and TNF-α are quantified using specific ELISA kits according to the manufacturer's instructions.

  • Protein concentrations are determined using a BCA protein assay to normalize the results.

In Vitro Neuroprotection Assay in PC12 Cells

Objective: To assess the protective effects of this compound against oxidative stress-induced cell death in a neuronal-like cell line.

Cell Culture:

  • Cell Line: PC12 cells, a rat pheochromocytoma cell line.[7]

  • Culture Medium: RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin.[7][8]

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[8]

Experimental Procedure:

  • PC12 cells are seeded in 96-well plates at a density of 1 x 104 cells/well and allowed to attach overnight.

  • Cells are pre-treated with various concentrations of this compound for 24 hours.

  • To induce oxidative stress, cells are then exposed to a neurotoxin such as 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H2O2) for an additional 24 hours.

  • Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at 570 nm.

  • Intracellular reactive oxygen species (ROS) levels can be measured using the DCFH-DA fluorescent probe.

MPTP-Induced Mouse Model of Parkinson's Disease

Objective: To investigate the potential of this compound to protect against dopaminergic neurodegeneration.

Animal Model:

  • Strain: C57BL/6 mice.[9]

  • Age: 8-10 weeks.

  • Housing: Standard laboratory conditions.

Experimental Procedure:

  • Parkinsonism is induced by intraperitoneal injection of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) at a dose of 30 mg/kg/day for 5 consecutive days.[9]

  • This compound is administered orally or intraperitoneally daily, starting before or concurrently with MPTP injections and continuing for the duration of the experiment.

  • Motor function is assessed using tests such as the rotarod test and the pole test.

  • At the end of the study, mice are euthanized, and the substantia nigra and striatum are dissected.

  • Dopaminergic neuron survival is assessed by tyrosine hydroxylase (TH) immunohistochemistry.

  • Levels of dopamine (B1211576) and its metabolites in the striatum are quantified by HPLC.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 7OMM 7-O-Methyl morroniside NMDAR NMDAR2B Ca_influx Ca2+ Influx NMDAR->Ca_influx Mediates Excitotoxicity Excitotoxicity Ca_influx->Excitotoxicity Neuronal_Death Neuronal Death Excitotoxicity->Neuronal_Death

This compound inhibits NMDAR2B-mediated excitotoxicity.

G cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus e.g., LPS, Aβ IKK IKK IκBα IκBα IKK->IκBα Phosphorylates & Degrades NFκB NF-κB (p65/p50) IκBα->NFκB Inhibits NFκB_nuc NF-κB NFκB->NFκB_nuc Translocates 7OMM 7-O-Methyl morroniside 7OMM->IKK Inhibits Inflammatory_Genes Pro-inflammatory Gene Expression (IL-1β, IL-6, TNF-α) NFκB_nuc->Inflammatory_Genes Activates

Inhibition of the NF-κB inflammatory pathway by this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 7OMM 7-O-Methyl morroniside Receptor Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Survival Cell Survival Akt->Cell_Survival Promotes

Activation of the pro-survival PI3K/Akt signaling pathway.

G Grouping Random Grouping: - Vehicle Control - 7-OMM Treatment Treatment Daily Treatment (e.g., 8 weeks) Grouping->Treatment Behavioral Behavioral Testing (Morris Water Maze) Treatment->Behavioral Euthanasia Euthanasia and Tissue Collection Behavioral->Euthanasia Biochemical Biochemical Analysis (ELISA, Western Blot) Euthanasia->Biochemical Data Data Analysis and Interpretation Biochemical->Data End End Data->End

Workflow for an in vivo study of this compound in 5xFAD mice.

Conclusion

This compound is a promising natural product with a well-defined pharmacological profile characterized by significant neuroprotective, anti-inflammatory, and antioxidant activities. Its ability to modulate multiple key signaling pathways, including NMDAR2B, NF-κB, and PI3K/Akt, underscores its potential as a therapeutic agent for a variety of complex diseases. The preclinical data presented in this guide provide a strong rationale for its further investigation and development. Future research should focus on elucidating its pharmacokinetic and pharmacodynamic properties in more detail, as well as its efficacy in a broader range of disease models, to pave the way for potential clinical applications.

References

Potential Therapeutic Targets of 7-O-Methylmorroniside: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-O-Methylmorroniside, an iridoid glycoside primarily isolated from Cornus officinalis (Shan Zhu Yu), is emerging as a compound of significant interest in the field of drug discovery. This technical guide provides a comprehensive overview of the current understanding of its potential therapeutic targets, summarizing key quantitative data, detailing relevant experimental methodologies, and visualizing the implicated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the exploration of novel therapeutic agents for a range of pathological conditions, including neurodegenerative diseases and inflammatory disorders.

While research on 7-O-Methylmorroniside is ongoing, studies on its isomers and parent compounds, morroniside (B1252140) and loganin, have paved the way for investigating its specific biological activities. This guide will focus on the available data for 7-O-Methylmorroniside and its closely related isomer, 7-α-O-Methylmorroniside, to delineate its therapeutic potential.

Core Therapeutic Areas and Molecular Targets

The primary therapeutic potential of 7-O-Methylmorroniside and its isomers appears to lie in two main areas: neuroprotection, particularly in the context of Alzheimer's disease, and anti-inflammatory effects.

Neuroprotection: Targeting Alzheimer's Disease Pathologies

A significant body of evidence points to the neuroprotective effects of 7-α-O-Methylmorroniside (identified as MorA in some studies) in preclinical models of Alzheimer's disease. The key therapeutic targets and mechanisms in this context include:

  • Amyloid-β (Aβ) and Tau Pathology: In a 5x_FAD mouse model of Alzheimer's disease, 7-α-O-Methylmorroniside has been shown to reduce the levels of soluble Aβ1-40 and Aβ1-42, as well as phosphorylated Tau (p-Tau), in brain tissues. This suggests a direct or indirect modulation of the amyloidogenic pathway and the hyperphosphorylation of Tau, two of the primary pathological hallmarks of Alzheimer's disease.[1]

  • N-methyl-D-aspartate Receptor (NMDAR) Subunit 2B (NMDAR2B): Studies indicate that the neuroprotective effects of 7-α-O-Methylmorroniside may be mediated through the inhibition of the NMDAR2B subunit.[1] Overactivation of NMDARs by glutamate (B1630785) leads to excitotoxicity, a major contributor to neuronal cell death in neurodegenerative diseases. By inhibiting NMDAR2B, 7-α-O-Methylmorroniside may protect neurons from this excitotoxic damage.[1]

  • Oxidative Stress and Apoptosis: 7-α-O-Methylmorroniside has demonstrated the ability to reduce levels of reactive oxygen species (ROS) and calcium influx (Ca2+) in neuronal cells exposed to amyloid-β.[1] It also decreases neuronal apoptosis, a form of programmed cell death, in the brains of 5x_FAD mice.[1]

  • Gut Microbiome Modulation: Emerging research suggests a link between the gut-brain axis and neurodegenerative diseases. 7-α-O-Methylmorroniside has been found to alter the gut microbiome composition in 5x_FAD mice, increasing the abundance of beneficial bacteria like Lactobacillus and decreasing inflammation-associated bacteria.[1] This modulation of the gut microbiota is correlated with improvements in brain biochemistry, suggesting it as a novel therapeutic avenue.[1]

Anti-Inflammatory Activity

The anti-inflammatory properties of 7-O-Methylmorroniside are a promising area of investigation, largely extrapolated from the activities of its parent compounds and related flavonoids. The primary targets in this domain are key signaling pathways that regulate the inflammatory response:

  • Nuclear Factor-kappa B (NF-κB) Signaling Pathway: The NF-κB pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines and chemokines. While direct evidence for 7-O-Methylmorroniside is still emerging, related compounds have been shown to inhibit the activation of NF-κB.[2][3] This inhibition is typically achieved by preventing the degradation of the inhibitory protein IκBα, which sequesters NF-κB in the cytoplasm.

  • Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway: The MAPK family, including ERK1/2 and JNK, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. 7-O-Methylnaringenin, a structurally related flavonoid, has been shown to downregulate the LPS-induced phosphorylation of ERK1/2 and JNK in RAW 264.7 macrophages.[2][3] This suggests that 7-O-Methylmorroniside may exert its anti-inflammatory effects by modulating the MAPK pathway.

Quantitative Data

The following tables summarize the available quantitative data for 7-O-Methylmorroniside and its isomers. It is important to note that data for the specific 7-O-Methylmorroniside isomer is limited, and further research is required to establish a comprehensive quantitative profile.

Table 1: In Vitro Neuroprotective and Cytotoxic Activity of 7-O-Methylmorroniside Isomers

CompoundCell LineAssayEndpointResultReference
7-α-O-MethylmorronisideN9 (microglial cells)Cell Viability (MTT)Effective Concentration0.5 µM (maximized viability after Aβ₂₅₋₃₅ injury)[1]
7-α-O-MethylmorronisidePC12 (neuronal-like cells)Cell Viability (MTT)Effective Concentration0.2 µM (significantly increased viability after Aβ₂₅₋₃₅ injury)[1]
7β-O-MethylmorronisideHeLa (human cervical cancer cells)Cytotoxicity (MTT)IC₅₀> 50 µM[4]

Table 2: In Vivo Neuroprotective Effects of 7-α-O-Methylmorroniside in 5x_FAD Mice

ParameterMeasurementTreatment GroupResultReference
Cognitive FunctionNovel Object Recognition (NOR) Test7-α-O-MethylmorronisideImproved cognitive and memory abilities[1]
Brain PathologyAβ₁₋₄₀ and Aβ₁₋₄₂ levels7-α-O-MethylmorronisideReduced levels in brain tissue[1]
Brain Pathologyp-Tau levels7-α-O-MethylmorronisideReduced levels in brain tissue[1]
Neuronal HealthApoptosis, ROS, Ca²⁺ levels7-α-O-MethylmorronisideReduced levels in brain tissue[1]
Inflammatory MarkersInflammatory factor levels7-α-O-MethylmorronisideReduced levels in brain tissue[1]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the investigation of 7-O-Methylmorroniside's therapeutic potential.

In Vitro Neuroprotection Assay: Cell Viability (MTT Assay)

This protocol is adapted from the methodology used to assess the neuroprotective effects of 7-α-O-Methylmorroniside against amyloid-β-induced cytotoxicity.[1]

  • Cell Culture:

    • Culture PC12 or N9 cells in appropriate medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a 5% CO₂ incubator.

    • Seed cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Treatment:

    • Prepare stock solutions of 7-O-Methylmorroniside in a suitable solvent (e.g., DMSO).

    • Pre-treat cells with varying concentrations of 7-O-Methylmorroniside (e.g., 0.1, 0.2, 0.5, 1, 2 µM) for 2 hours.

  • Induction of Cytotoxicity:

    • Prepare a solution of amyloid-β 25-35 (Aβ₂₅₋₃₅) peptide in sterile water or culture medium.

    • Add Aβ₂₅₋₃₅ to the cell cultures at a final concentration known to induce cytotoxicity (e.g., 20 µM).

    • Incubate the cells for an additional 24 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the control (untreated) cells.

In Vivo Neuroprotection Study: 5x_FAD Mouse Model

This protocol outlines a general approach for evaluating the in vivo neuroprotective effects of 7-O-Methylmorroniside in a transgenic mouse model of Alzheimer's disease.[1]

  • Animal Model:

    • Use 5x_FAD transgenic mice, which overexpress human amyloid precursor protein (APP) and presenilin-1 (PS1) with five familial Alzheimer's disease mutations.

    • House the animals under standard laboratory conditions with ad libitum access to food and water.

  • Drug Administration:

    • Administer 7-O-Methylmorroniside to the mice via oral gavage or intraperitoneal injection at a predetermined dose and frequency for a specified duration (e.g., 4 weeks).

    • Include a vehicle-treated control group.

  • Behavioral Testing (Novel Object Recognition Test):

    • Habituation: Individually habituate mice to the empty testing arena for 5-10 minutes for 2-3 days.

    • Training (Familiarization) Phase: Place two identical objects in the arena and allow the mouse to explore for a set period (e.g., 10 minutes).

    • Testing Phase: After a retention interval (e.g., 24 hours), replace one of the familiar objects with a novel object and allow the mouse to explore again for a set period (e.g., 5 minutes).

    • Record the time spent exploring each object. A preference for the novel object indicates intact recognition memory.

  • Biochemical and Histological Analysis:

    • At the end of the treatment period, euthanize the mice and collect brain tissue.

    • Homogenize brain tissue for the quantification of Aβ₁₋₄₀, Aβ₁₋₄₂, and p-Tau levels using ELISA kits.

    • Perform Western blot analysis to measure the expression of key proteins in signaling pathways.

    • Use immunohistochemistry to visualize amyloid plaques and neuroinflammation (e.g., staining for Iba1 for microglia and GFAP for astrocytes).

In Vitro Anti-inflammatory Assay: Measurement of Nitric Oxide (NO) Production

This protocol describes a standard method for assessing the anti-inflammatory activity of a compound by measuring its effect on NO production in LPS-stimulated macrophages.[2][3]

  • Cell Culture:

    • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of 7-O-Methylmorroniside for 1 hour.

  • Stimulation:

    • Induce inflammation by adding lipopolysaccharide (LPS) to the wells at a final concentration of 1 µg/mL.

    • Incubate the plates for 24 hours.

  • Griess Assay for Nitrite (B80452) Measurement:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent I (1% sulfanilamide (B372717) in 5% phosphoric acid) to the supernatant and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

Western Blot Analysis for MAPK and NF-κB Signaling

This protocol details the steps for analyzing the phosphorylation status of key proteins in the MAPK and NF-κB pathways.[2][3]

  • Cell Lysis:

    • Treat cells as described in the in vitro anti-inflammatory assay (stimulation with LPS for a shorter duration, e.g., 30-60 minutes).

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Collect the cell lysates and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE on a polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of ERK, JNK, and IκBα overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the levels of phosphorylated proteins to their respective total protein levels.

Signaling Pathways and Logical Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.

cluster_0 Neuroprotective Mechanism of 7-α-O-Methylmorroniside in Alzheimer's Disease 7-a-O-Methylmorroniside 7-a-O-Methylmorroniside Gut_Microbiome Gut Microbiome (Increased Lactobacillus) 7-a-O-Methylmorroniside->Gut_Microbiome NMDAR2B NMDAR2B 7-a-O-Methylmorroniside->NMDAR2B Abeta_Tau Aβ and p-Tau Pathology 7-a-O-Methylmorroniside->Abeta_Tau Reduces Cognitive_Impairment Cognitive Impairment Gut_Microbiome->Cognitive_Impairment Ameliorates Glutamate_Excitotoxicity Glutamate Excitotoxicity NMDAR2B->Glutamate_Excitotoxicity Ca_Influx Ca²⁺ Influx Glutamate_Excitotoxicity->Ca_Influx ROS_Production ROS Production Ca_Influx->ROS_Production Neuronal_Apoptosis Neuronal Apoptosis ROS_Production->Neuronal_Apoptosis Neuronal_Apoptosis->Cognitive_Impairment Abeta_Tau->Neuronal_Apoptosis

Neuroprotective pathways of 7-α-O-Methylmorroniside.

cluster_1 Anti-inflammatory Mechanism via NF-κB and MAPK Pathways LPS LPS (Lipopolysaccharide) TLR4 TLR4 LPS->TLR4 MAPK_Pathway MAPK Pathway (ERK, JNK) TLR4->MAPK_Pathway IKK IKK Complex TLR4->IKK 7-O-Methylmorroniside 7-O-Methylmorroniside 7-O-Methylmorroniside->MAPK_Pathway 7-O-Methylmorroniside->IKK NFkB_trans NF-κB Nuclear Translocation MAPK_Pathway->NFkB_trans IkBa_p p-IκBα IKK->IkBa_p IkBa_deg IκBα Degradation IkBa_p->IkBa_deg IkBa_deg->NFkB_trans Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6) NFkB_trans->Proinflammatory_Genes Inflammation Inflammation Proinflammatory_Genes->Inflammation

Potential anti-inflammatory signaling pathways.

cluster_2 Experimental Workflow for In Vitro Anti-inflammatory Assessment Cell_Culture 1. Culture RAW 264.7 Macrophages Pre-treatment 2. Pre-treat with 7-O-Methylmorroniside Cell_Culture->Pre-treatment LPS_Stimulation 3. Stimulate with LPS Pre-treatment->LPS_Stimulation Supernatant_Collection 4. Collect Supernatant (24h) LPS_Stimulation->Supernatant_Collection Cell_Lysis 5. Cell Lysis (30-60 min) LPS_Stimulation->Cell_Lysis Griess_Assay 6a. Griess Assay (NO Production) Supernatant_Collection->Griess_Assay ELISA 6b. ELISA (Cytokine Levels) Supernatant_Collection->ELISA Western_Blot 6c. Western Blot (MAPK, NF-κB) Cell_Lysis->Western_Blot Data_Analysis 7. Data Analysis Griess_Assay->Data_Analysis ELISA->Data_Analysis Western_Blot->Data_Analysis

References

In Silico Modeling of 7-O-Methyl Morroniside Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-O-Methyl morroniside (B1252140), an iridoid glycoside, is a derivative of the more extensively studied morroniside, a primary bioactive constituent of Cornus officinalis (Shan zhu yu).[1] While research directly focusing on 7-O-Methyl morroniside is emerging, the known pharmacological activities of morroniside provide a strong foundation for predicting its therapeutic potential.[2][3] Morroniside has demonstrated a wide array of bioactivities, including neuroprotective, anti-inflammatory, and anti-arthritic effects.[4][5] This technical guide outlines a comprehensive in silico approach to model and predict the bioactivity of this compound, integrating data extrapolated from morroniside and providing a framework for future experimental validation.

Predicted Bioactivities and Signaling Pathways of this compound

Based on the activities of its parent compound, morroniside, this compound is predicted to exhibit significant therapeutic potential in several areas. The methylation at the 7-O position may influence its pharmacokinetic and pharmacodynamic properties, potentially enhancing its bioactivity or altering its target specificity.

Neuroprotection

Morroniside has shown neuroprotective effects in models of Parkinson's disease by inhibiting oxidative stress and ferroptosis.[6][7] It is suggested that morroniside activates the Nrf2/ARE signaling pathway, a key regulator of antioxidant responses.[6][7] It is plausible that this compound shares this mechanism.

Anti-inflammatory Activity

Morroniside exhibits anti-inflammatory properties by downregulating pro-inflammatory mediators.[8] In chondrocytes, it has been shown to reduce the expression of cyclooxygenase-2 (Cox-2), matrix metalloproteinase 3 (Mmp-3), and matrix metalloproteinase 13 (Mmp-13) induced by interleukin-1 beta (IL-1β).[5] This effect is likely mediated through the inhibition of the NF-κB signaling pathway.

Anti-arthritic Effects

In animal models of osteoarthritis, morroniside has been observed to attenuate cartilage destruction and reduce inflammation in articular cartilage.[5] This suggests a potential role for this compound in the management of degenerative joint diseases.

Quantitative Bioactivity Data (Extrapolated from Morroniside)

Quantitative data for this compound is not yet widely available. The following table summarizes the reported bioactivity of the parent compound, morroniside, which can serve as a benchmark for in silico and subsequent in vitro studies of its methylated derivative.

BioactivityAssay SystemEndpointResult (for Morroniside)Reference
Anti-inflammatoryIL-1β-induced primary cultured chondrocytesCox-2, Mmp-3, Mmp-13 expressionSignificant reduction at 2, 10, and 50 μM[5]
NeuroprotectionMPTP-induced mice models of Parkinson's diseaseMotor function restorationEffective at 25, 50, and 100 mg/kg[6][7]
Anti-inflammatoryLPS-stimulated RAW 264.7 cellsNO productionSignificant inhibition (specific IC50 not provided)[8]

In Silico Modeling Workflow

A systematic in silico approach can accelerate the exploration of this compound's therapeutic potential. The following workflow outlines key computational methods.

In Silico Bioactivity Modeling Workflow for this compound cluster_0 Data Collection and Preparation cluster_1 Computational Analysis cluster_2 Interpretation and Experimental Design A Retrieve 3D structure of this compound C Prepare protein and ligand structures for docking A->C Canonical SMILES E ADMET Prediction A->E Molecular Structure B Identify potential protein targets from literature on Morroniside B->C PDB IDs D Molecular Docking Studies C->D Prepared Structures F Pharmacophore Modeling D->F Binding Poses H Analyze binding interactions and predict bioactivity D->H Docking Scores & Poses I Assess drug-likeness and potential toxicity E->I Predicted Properties G Quantitative Structure-Activity Relationship (QSAR) Analysis F->G Pharmacophoric Features J Design and prioritize in vitro and in vivo experiments G->J H->J I->J

A proposed in silico workflow for predicting the bioactivity of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to validate the predicted bioactivities of this compound.

Protocol 1: Assessment of Anti-inflammatory Activity in RAW 264.7 Macrophages

This protocol details the investigation of the anti-inflammatory effects of this compound by measuring nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells.

Workflow for Anti-inflammatory Activity Assay A Seed RAW 264.7 cells in a 96-well plate B Pre-treat cells with varying concentrations of this compound A->B C Stimulate cells with Lipopolysaccharide (LPS) B->C D Incubate for 24 hours C->D E Collect cell culture supernatant D->E F Perform Griess Assay to measure Nitric Oxide (NO) levels E->F G Measure absorbance at 540 nm F->G H Calculate percentage of NO inhibition G->H

Experimental workflow for assessing anti-inflammatory activity.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (B80452) standard solution

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

  • Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent to each supernatant sample.

    • Incubate at room temperature for 15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of nitrite using a standard curve generated with sodium nitrite. The percentage of NO inhibition is calculated as: [(Absorbance of LPS control - Absorbance of sample) / Absorbance of LPS control] x 100.

Protocol 2: Neuroprotection Assay in an in vitro Model of Parkinson's Disease

This protocol describes the evaluation of the neuroprotective effects of this compound against MPP+-induced toxicity in PC12 cells, a common in vitro model for Parkinson's disease.

Materials:

  • PC12 cell line

  • Roswell Park Memorial Institute (RPMI) 1640 medium

  • Horse serum

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 1-methyl-4-phenylpyridinium (MPP+)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Culture: Maintain PC12 cells in RPMI 1640 medium supplemented with 10% horse serum, 5% FBS, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Plate the cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach for 24 hours.

  • Treatment: Pre-treat the cells with different concentrations of this compound (e.g., 1, 10, 50 µM) for 2 hours.

  • Induction of Toxicity: Add MPP+ to a final concentration of 500 µM to induce cytotoxicity.

  • Incubation: Incubate the cells for an additional 24 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated) cells.

Signaling Pathway Diagrams

The following diagrams illustrate the predicted signaling pathways modulated by this compound, based on data from morroniside studies.

Predicted Anti-inflammatory Signaling Pathway of this compound LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB activates ProInflammatory Pro-inflammatory Genes (Cox-2, Mmp-3, Mmp-13) NFkB->ProInflammatory induces transcription Morroniside This compound Morroniside->NFkB inhibits

Predicted inhibition of the NF-κB pathway by this compound.

Predicted Neuroprotective Signaling Pathway of this compound OxidativeStress Oxidative Stress Nrf2 Nrf2 OxidativeStress->Nrf2 induces dissociation from Keap1 ARE ARE (Antioxidant Response Element) Nrf2->ARE translocates to nucleus and binds to AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1) ARE->AntioxidantEnzymes promotes transcription Morroniside This compound Morroniside->Nrf2 activates

Predicted activation of the Nrf2/ARE pathway by this compound.

Conclusion

This technical guide provides a comprehensive framework for the in silico modeling of this compound's bioactivity. By leveraging existing knowledge of its parent compound, morroniside, we can formulate testable hypotheses regarding its therapeutic potential. The outlined in silico workflow, coupled with detailed experimental protocols, offers a systematic approach to investigate its neuroprotective and anti-inflammatory properties. Further research, particularly quantitative in vitro and in vivo studies, is crucial to validate these predictions and fully elucidate the pharmacological profile of this compound.

References

The Discovery and Isolation of 7-O-Methyl Morroniside from Cornus officinalis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-O-Methyl morroniside (B1252140), an iridoid glycoside found in the fruit of Cornus officinalis (Shan Zhu Yu), is a natural compound of increasing interest within the scientific community.[1][2][3] Cornus officinalis has a long history of use in traditional Chinese medicine for nourishing the liver and kidney.[4] This technical guide provides a comprehensive overview of the discovery and isolation of 7-O-Methyl morroniside, presenting detailed experimental protocols, quantitative data, and visualizations of associated signaling pathways to support further research and drug development endeavors. While the biological activities of this compound are an active area of investigation, this document draws upon the extensive research conducted on its parent compound, morroniside, to infer potential mechanisms of action, particularly its role in modulating inflammatory and oxidative stress pathways.

Discovery and Physicochemical Properties

This compound is a derivative of morroniside, a primary bioactive constituent of Cornus officinalis.[4] Its structure is characterized by the addition of a methyl group to the morroniside backbone, a modification that can alter its chemical properties and biological activity.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₈H₂₈O₁₁[1]
Molecular Weight420.41 g/mol [1]
CAS Number41679-97-4[1]
Purity (Commercial)>98.0%[5]

Experimental Protocols: Isolation and Purification

The following protocols are a synthesis of established methods for the isolation of iridoid glycosides from Cornus officinalis. While a specific, detailed protocol for this compound is not extensively published, these methodologies provide a robust framework for its successful isolation and purification.

Plant Material and Extraction
  • Plant Material Preparation: Dried and powdered fruits of Cornus officinalis are used as the starting material.

  • Extraction:

    • The powdered plant material is subjected to extraction with 70-75% ethanol (B145695) via reflux or ultrasound-assisted extraction to enhance efficiency.[6][7]

    • Alternatively, a hot water extraction can be performed, followed by precipitation with alcohol.[6]

    • The resulting crude extract is filtered and concentrated under reduced pressure using a rotary evaporator.[6]

Chromatographic Purification

A multi-step chromatographic approach is employed to isolate this compound from the crude extract.

Workflow for the Isolation of this compound

workflow plant Powdered Cornus officinalis Fruit extraction Ethanol Extraction plant->extraction concentrate Concentration extraction->concentrate macroporous Macroporous Resin Chromatography concentrate->macroporous silica (B1680970) Silica Gel Chromatography macroporous->silica hplc Preparative HPLC silica->hplc pure_compound Pure this compound hplc->pure_compound

Caption: General workflow for the isolation of this compound.

  • Macroporous Resin Column Chromatography:

    • The concentrated extract is suspended in water and applied to a macroporous resin column (e.g., Diaion® HP-20).[2]

    • The column is washed with water to remove highly polar impurities.

    • A stepwise gradient of ethanol in water (e.g., 20%, 40%, 70%, 95%) is used for elution.[2] Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Iridoid glycoside-rich fractions, typically eluting in 30-40% ethanol, are pooled and concentrated.[2][8]

  • Silica Gel Column Chromatography:

    • The concentrated fraction from the macroporous resin column is subjected to silica gel column chromatography.

    • A gradient mobile phase, such as chloroform-methanol, is used to separate compounds based on polarity.

    • Fractions are again collected and analyzed to identify those containing this compound.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • For final purification to achieve high purity (>98%), preparative HPLC on a C18 column is employed.

    • A suitable mobile phase, such as a gradient of methanol (B129727) or acetonitrile (B52724) in water, is used for elution.

    • The peak corresponding to this compound is collected, and the solvent is removed to yield the purified compound.

Structural Elucidation Data

The structure of this compound is confirmed using a combination of spectroscopic techniques.

Table 2: Spectroscopic Data for this compound (Predicted/Typical)

TechniqueData
¹H NMR Chemical shifts (δ) in ppm, coupling constants (J) in Hz. Expected signals for methoxy (B1213986) groups, protons of the iridoid skeleton, and the glycosidic moiety.
¹³C NMR Chemical shifts (δ) in ppm. Expected signals for carbonyl carbons, olefinic carbons, carbons of the iridoid core, and the sugar unit.
Mass Spectrometry (MS) Expected [M+H]⁺ or [M+Na]⁺ ion corresponding to the molecular weight of 420.41.

Biological Activity and Signaling Pathways (Inferred from Morroniside)

The biological activities of this compound are under investigation. However, based on extensive research into its parent compound, morroniside, it is hypothesized to possess anti-inflammatory and antioxidant properties through the modulation of key signaling pathways.

Anti-Inflammatory Effects: Modulation of NF-κB and MAPK Pathways

Morroniside has been shown to inhibit the activation of the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.[6] It is proposed that morroniside can prevent the nuclear translocation of p65, a subunit of NF-κB, and inhibit the phosphorylation of key MAPK proteins like p38 and JNK.[6][9] This leads to a reduction in the production of pro-inflammatory cytokines such as IL-6 and TNF-α.

Inferred Anti-Inflammatory Signaling of this compound

anti_inflammatory stimulus Inflammatory Stimulus (e.g., LPS) traf6 TRAF6 stimulus->traf6 morroniside This compound morroniside->traf6 mapk MAPK Pathway (p38, JNK) morroniside->mapk nfkb NF-κB Pathway morroniside->nfkb traf6->mapk traf6->nfkb cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) mapk->cytokines p65 p65 Nuclear Translocation nfkb->p65 p65->cytokines

Caption: Inferred inhibitory effect on NF-κB and MAPK pathways.

Antioxidant Effects: Modulation of Nrf2/ARE Pathway

Morroniside has demonstrated the ability to activate the Nrf2/ARE signaling pathway, a critical mechanism for cellular defense against oxidative stress.[10][11] Activation of Nrf2 leads to the increased expression of antioxidant enzymes such as heme oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), and catalase (CAT).[3][10] This enhances the cell's capacity to neutralize reactive oxygen species (ROS), thereby reducing oxidative damage.

Inferred Antioxidant Signaling of this compound

antioxidant ros Oxidative Stress (ROS) nrf2 Nrf2 Activation ros->nrf2 morroniside This compound morroniside->nrf2 are ARE (Antioxidant Response Element) nrf2->are antioxidant_enzymes Antioxidant Enzymes (HO-1, SOD, CAT) are->antioxidant_enzymes antioxidant_enzymes->ros cell_protection Cellular Protection antioxidant_enzymes->cell_protection

Caption: Inferred activation of the Nrf2/ARE antioxidant pathway.

Conclusion and Future Directions

This compound represents a promising natural product from Cornus officinalis with potential therapeutic applications. This guide provides a foundational framework for its isolation, purification, and characterization. Further research is warranted to fully elucidate the specific biological activities of this compound and to confirm its mechanisms of action on the signaling pathways outlined herein. The detailed protocols and compiled data in this whitepaper are intended to facilitate these future investigations, ultimately contributing to the development of novel therapeutics.

References

A Technical Guide to Iridoid Glycosides from Cornus officinalis (Excluding Morroniside)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of key iridoid glycosides identified in the fruits of Cornus officinalis (Corni Fructus), with a specific focus on compounds other than morroniside (B1252140). Cornus officinalis is a cornerstone of traditional Chinese medicine, recognized for its wide array of pharmacological activities, including anti-inflammatory, neuroprotective, and anti-diabetic effects.[1] While morroniside is a major bioactive constituent, a diverse profile of other iridoid glycosides, such as loganin (B1675030), cornuside (B238336), and sweroside, significantly contribute to its therapeutic potential.[2][3]

This document synthesizes current scientific literature, presenting quantitative data, detailed experimental protocols for isolation and analysis, and the mechanisms of action for these compounds.

Key Iridoid Glycosides in Cornus officinalis

Beyond morroniside, the fruit of Cornus officinalis is a rich source of several other structurally and functionally significant iridoid glycosides. The primary compounds of interest include:

  • Loganin : A principal iridoid glycoside that demonstrates significant hypoglycemic, nephroprotective, and neuroprotective activities.[2][4] It is considered a key active component responsible for the anti-diabetic nephropathy effects of Corni Fructus.[5]

  • Cornuside : A secoiridoid glucoside known for its potent anti-inflammatory, antioxidant, and hypoglycemic properties.[6][7] It has been shown to modulate key inflammatory signaling pathways.[6]

  • Sweroside : An iridoid glycoside that is also present in C. officinalis and contributes to the overall phytochemical profile.[2][3]

  • Loganic Acid : A precursor in the biosynthesis of other iridoids, which also exhibits biological activity.[2][8]

  • Iridoid Glycoside Dimers : Recent research has led to the isolation of numerous dimeric iridoid glucosides, such as cornusides A–O and corndiridosides A-F, which exhibit significant anti-inflammatory activities.[9][10][11][12]

A non-iridoid polyphenol, 7-O-galloyl-D-sedoheptulose , is also a notable bioactive compound in Corni Fructus, working synergistically with iridoid glycosides to provide renoprotective effects in the context of type 2 diabetes.[4][13]

Quantitative Analysis of Iridoid Glycosides

The concentration of iridoid glycosides in Cornus officinalis fruit can vary based on the cultivar, maturation stage, and extraction method. The following tables summarize quantitative data from published studies.

Table 1: Content of Major Iridoid Glycosides in Cornus officinalis Fruit

CompoundContent (mg/100 g Fresh Weight)Reference
Loganic Acid10.33 ± 0.21[2]
Sweroside + Loganin104.70 ± 1.62[2]
Cornuside2.50 - 6.44[6]

Data presented as mean ± standard deviation where available. Note that Sweroside and Loganin were quantified together in this analysis.

Table 2: Loganin Content in Cornus officinalis Fruit Extracts

Extract TypeLoganin Content (mg/g of dry extract)Reference
Aqueous-methanolic32.39 ± 0.05[8]
Aqueous34.67 ± 0.06[8]

Data presented as mean ± standard deviation.

Biological Activities and Mechanisms of Action

The iridoid glycosides from Cornus officinalis exert their effects by modulating various cellular signaling pathways.

Cornuside has demonstrated significant anti-inflammatory effects, particularly in models of diabetic nephropathy and psoriasis.[7][14] It functions by inhibiting the production of pro-inflammatory cytokines like IL-6, TNF-α, and IL-1β.[7] This is achieved through the downregulation of key inflammatory signaling pathways, including NF-κB, MAPK (JNK and ERK), and STAT3.[9][14]

Anti_Inflammatory_Pathway_Cornuside cluster_stimulus Inflammatory Stimulus (e.g., High Glucose, LPS) cluster_pathways Signaling Pathways cluster_response Cellular Response Stimulus High Glucose / LPS MAPK MAPK (ERK, JNK) Stimulus->MAPK NFkB NF-κB Stimulus->NFkB STAT3 STAT3 Stimulus->STAT3 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) MAPK->Cytokines NFkB->Cytokines STAT3->Cytokines Cornuside Cornuside Cornuside->MAPK Inhibits Cornuside->NFkB Inhibits Cornuside->STAT3 Inhibits

Cornuside's inhibition of inflammatory pathways.

In diabetic models, loganin and 7-O-galloyl-D-sedoheptulose contribute synergistically to protect the kidneys.[4] They act by lowering oxidative stress, reducing the formation of advanced glycation endproducts (AGEs), and modulating inflammatory pathways like NF-κB.[4][15] This dual action helps to mitigate the metabolic disorders that drive diabetic kidney damage.[4]

Renoprotective_Pathway cluster_disease Diabetic Condition cluster_mechanisms Pathogenic Mechanisms cluster_outcome Outcome Hyperglycemia Hyperglycemia OxidativeStress Oxidative Stress Hyperglycemia->OxidativeStress AGEs AGE Formation Hyperglycemia->AGEs Inflammation Inflammation (NF-κB) Hyperglycemia->Inflammation KidneyDamage Diabetic Kidney Damage OxidativeStress->KidneyDamage AGEs->KidneyDamage Inflammation->KidneyDamage Loganin Loganin Loganin->OxidativeStress Loganin->Inflammation GS 7-O-galloyl-D-sedoheptulose GS->AGEs GS->Inflammation

Renoprotective mechanisms of key compounds.

Detailed Experimental Methodologies

The following protocols are synthesized from methodologies reported in the scientific literature for the extraction, isolation, and analysis of iridoid glycosides from Cornus officinalis.

This workflow outlines the common steps used to obtain crude extracts and enriched fractions of iridoid glycosides.

Extraction_Workflow Start Dried Fruit of Cornus officinalis Extract Extraction with 50-80% Ethanol Start->Extract Filter Filtration & Concentration (under reduced pressure) Extract->Filter CrudeExtract Crude Extract Filter->CrudeExtract Fractionate Fractionation on Macroporous Resin (e.g., D101) CrudeExtract->Fractionate Elute Stepwise Elution with H2O/EtOH Gradients Fractionate->Elute Fractions Iridoid-Enriched Fractions Elute->Fractions Isolate Further Chromatographic Purification (e.g., HPLC, Column) Fractions->Isolate PureCompounds Pure Iridoid Glycosides (Loganin, Cornuside, etc.) Isolate->PureCompounds

General workflow for isolating iridoid glycosides.

This method is suitable for the simultaneous quantification of loganic acid, sweroside, loganin, and cornuside.[2]

  • Instrumentation : High-Performance Liquid Chromatography system equipped with a Photodiode Array (PDA) detector.

  • Column : A C18 analytical column (e.g., 250 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase :

    • Solvent A: 0.1% formic acid in water.

    • Solvent B: Acetonitrile.

  • Gradient Elution :

    • 0–1 min: 5% B

    • 1–37 min: 5–25% B

    • 37–42 min: 25–100% B

    • 42–47 min: 100% B

    • 47–50 min: 100–5% B

    • 50–55 min: 5% B

  • Flow Rate : 1.0 mL/min.

  • Detection Wavelength : 245 nm for iridoids.

  • Quantification : Based on calibration curves generated from pure standards of each compound. Iridoids are typically expressed as loganin or loganic acid equivalents.[2]

This protocol assesses the ability of isolated compounds to inhibit the production of inflammatory mediators in cell culture.[7][10]

  • Cell Line : RAW 264.7 murine macrophages or human mesangial cells (MMCs).[7][10]

  • Stimulus : Lipopolysaccharide (LPS) for macrophages or high glucose for mesangial cells to induce an inflammatory response.[7][10]

  • Procedure :

    • Seed cells in appropriate culture plates and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound (e.g., cornuside at 5, 10, 30 µM) for 1-2 hours.[7]

    • Add the inflammatory stimulus (e.g., LPS or high glucose) and incubate for a specified period (e.g., 24 hours).

    • Collect the cell culture supernatant.

    • Quantify the concentration of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) or nitric oxide (NO) in the supernatant using commercial ELISA kits or the Griess reagent, respectively.

  • Analysis : Compare the levels of inflammatory mediators in compound-treated cells to those in cells treated with the stimulus alone. A significant reduction indicates anti-inflammatory activity.

Conclusion

While morroniside is a well-studied iridoid glycoside from Cornus officinalis, this guide highlights the critical contributions of other constituents like loganin and cornuside. These compounds possess distinct and synergistic pharmacological activities, particularly in the realms of anti-inflammatory and anti-diabetic applications. The provided quantitative data and detailed protocols offer a valuable resource for researchers aiming to further explore the therapeutic potential of these natural products in drug discovery and development. Future research should continue to isolate and characterize novel iridoid dimers and elucidate their complex mechanisms of action.

References

Methodological & Application

Application Note: Quantitative Determination of 7-O-Methyl Morroniside using HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the quantitative analysis of 7-O-Methyl morroniside (B1252140), an iridoid glycoside found in various medicinal plants, using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection.[1][2] The described method is designed to be simple, specific, and reliable for the quantification of 7-O-Methyl morroniside in plant extracts and other sample matrices.

Introduction

This compound is an iridoid glycoside of interest for its potential pharmacological activities.[1] Accurate and precise quantification of this compound is crucial for quality control of herbal materials, pharmacokinetic studies, and drug development. HPLC-UV is a widely used analytical technique for the analysis of such compounds due to its robustness and sensitivity.[3][4] This application note outlines a comprehensive HPLC-UV method, including sample preparation, chromatographic conditions, and method validation guidelines.

Experimental Protocol

Materials and Reagents
  • This compound reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade, purified through a Milli-Q system or equivalent)

  • Phosphoric acid or Formic acid (analytical grade)

  • Sample containing this compound (e.g., plant extract)

Equipment
  • HPLC system equipped with a UV/Vis or Diode Array Detector (DAD)

  • Analytical balance

  • Ultrasonic bath

  • Vortex mixer

  • Syringe filters (0.45 µm)

  • HPLC vials

Preparation of Standard Solutions
  • Stock Standard Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 10 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol or the mobile phase to obtain concentrations ranging from, for example, 1 to 100 µg/mL. These solutions will be used to construct the calibration curve.

Sample Preparation
  • Extraction from Plant Material:

    • Accurately weigh a suitable amount of the powdered plant material (e.g., 1 g).

    • Add a known volume of extraction solvent (e.g., 70-80% methanol in water) in a ratio of 1:10 (sample to solvent).

    • Extract using ultrasonication for 30-60 minutes or by reflux.

    • Centrifuge the extract at 4000 rpm for 15 minutes.

    • Collect the supernatant. Repeat the extraction process on the residue for exhaustive extraction.

    • Combine the supernatants and evaporate to dryness under reduced pressure.

    • Reconstitute the dried extract in a known volume of the mobile phase.[5]

  • Final Sample Preparation:

    • Filter the reconstituted sample solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

HPLC-UV Conditions

The following table summarizes the recommended chromatographic conditions for the analysis of this compound. These conditions are based on typical methods for iridoid glycosides and may require optimization for specific sample matrices.[5][6]

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient elution with: A) Water with 0.1% Phosphoric Acid B) Acetonitrile
Gradient Program 0-20 min: 10-30% B; 20-30 min: 30-50% B; 30-35 min: 50-10% B
Flow Rate 1.0 mL/min
Injection Volume 10-20 µL
Column Temperature 30-35 °C
Detection Wavelength 240 nm

Data Analysis and Quantification

  • Calibration Curve: Inject the working standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

  • Quantification: Inject the prepared sample solution and record the peak area for this compound. Determine the concentration of this compound in the sample using the linear regression equation from the calibration curve.

Method Validation

To ensure the reliability of the analytical method, it is essential to perform method validation according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be evaluated:

Validation ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) > 0.999
Precision (RSD%) Intraday and Interday RSD < 2%
Accuracy (% Recovery) 98-102%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1
Specificity The peak of the analyte should be well-resolved from other components.
Robustness The method should be unaffected by small, deliberate variations in method parameters.

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of this compound using the HPLC-UV method.

HPLC_Workflow cluster_prep Preparation cluster_extraction Processing cluster_analysis Analysis cluster_data Data Handling Sample Sample Collection (e.g., Plant Material) Extraction Sample Extraction Sample->Extraction Standard Reference Standard (this compound) Std_Prep Standard Solution Preparation Standard->Std_Prep HPLC HPLC-UV Analysis Extraction->HPLC Std_Prep->HPLC Data Data Acquisition & Processing HPLC->Data Quant Quantification Data->Quant

Caption: Workflow for this compound Quantification.

Conclusion

The HPLC-UV method described in this application note provides a reliable and robust approach for the quantification of this compound. Proper method validation is crucial to ensure accurate and precise results, which are essential for research, quality control, and drug development applications.

References

Application Notes and Protocols for LC-MS/MS Analysis of 7-O-Methyl Morroniside in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the quantitative analysis of 7-O-Methyl morroniside (B1252140) in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). 7-O-Methyl morroniside is an iridoid glycoside found in Cornus officinalis fructus, a plant used in traditional Chinese medicine.[1] Accurate and sensitive quantification of this compound in plasma is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies in drug development.

While specific validated methods for this compound are not extensively published, the following protocol is adapted from established and validated methods for the structurally similar parent compound, morroniside, and other related small molecules.[2][3][4]

Principle of the Method

This method utilizes the high selectivity and sensitivity of LC-MS/MS for the quantification of this compound in a complex biological matrix like plasma. The workflow involves a simple sample preparation step to remove proteins and other interferences, followed by chromatographic separation on a C18 column and detection by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. An internal standard (IS) is used to ensure accuracy and precision.

Experimental Protocols

Materials and Reagents
Instrumentation
  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Analytical column (e.g., Inertsil ODS-SP column (50 mm x 2.1 mm, 5 µm) or equivalent C18 column)[2]

Preparation of Standard and Quality Control (QC) Samples
  • Primary Stock Solution: Accurately weigh and dissolve the this compound reference standard in methanol to prepare a primary stock solution of 1 mg/mL.

  • Working Standard Solutions: Serially dilute the primary stock solution with a methanol:water (1:1, v/v) mixture to prepare a series of working standard solutions for the calibration curve and QC samples.

  • Calibration Standards and QC Samples: Spike appropriate volumes of the working standard solutions into blank plasma to obtain final concentrations for the calibration curve (e.g., 2-5000 µg/L) and QC samples (low, medium, and high concentrations).[2]

  • Internal Standard Working Solution: Prepare a working solution of the internal standard (e.g., paeoniflorin at 500 µg/L) in methanol.[2]

Sample Preparation (Protein Precipitation)

This is a common and efficient method for plasma sample preparation.[2][3]

  • Thaw plasma samples to room temperature.

  • To 100 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 20 µL of the internal standard working solution.

  • Vortex for 30 seconds.

  • Add 300 µL of acetonitrile (pre-chilled to -20°C) to precipitate proteins.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following conditions are based on methods for morroniside and can be optimized for this compound.[2][4]

Table 1: Suggested LC-MS/MS Parameters

ParameterSuggested Condition
LC System
ColumnInertsil ODS-SP (50 mm x 2.1 mm, 5 µm) or equivalent C18
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient ElutionStart with 5% B, increase to 95% B over 5 min, hold for 2 min, return to 5% B and equilibrate for 3 min. (This is a starting point and should be optimized)
MS/MS System
Ionization ModeElectrospray Ionization (ESI), Positive or Negative (to be determined by infusion of the standard)
Scan TypeMultiple Reaction Monitoring (MRM)
Source Temperature500°C
IonSpray Voltage5500 V (Positive), -4500 V (Negative)
Curtain Gas30 psi
Collision Gas9 psi
MRM Transitions To be determined by direct infusion of this compound and the chosen Internal Standard. For morroniside (as a reference), transitions have been monitored in both positive and negative modes.[2][4][5]

Data Presentation

Quantitative data from a pharmacokinetic study should be summarized in clear, structured tables.

Table 2: Example Calibration Curve Data

Nominal Concentration (ng/mL)Mean Measured Concentration (ng/mL)Accuracy (%)Precision (%RSD)
22.1105.08.5
54.896.06.2
2020.8104.04.1
10097.597.52.5
500510.2102.01.8
20001980.599.02.1
50005050.0101.03.0

Table 3: Example Pharmacokinetic Parameters following Oral Administration

SubjectDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC(0-t) (ng·h/mL)AUC(0-∞) (ng·h/mL)t1/2 (h)
110850.50.52100.22150.82.5
210910.20.752350.62410.12.8
310880.90.52205.42265.92.6
Mean880.50.582218.72275.62.6
SD29.80.14125.3129.70.15

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the LC-MS/MS analysis of this compound in plasma.

experimental_workflow plasma Plasma Sample (Sample, Calibrator, or QC) is_add Add Internal Standard plasma->is_add precip Protein Precipitation (Acetonitrile) is_add->precip centrifuge Centrifugation precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant evap Evaporation (Nitrogen Stream) supernatant->evap reconstitute Reconstitution (Mobile Phase) evap->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing & Quantification lcms->data

Caption: Workflow for plasma sample preparation and analysis.

LC-MS/MS System Logic

This diagram shows the logical flow of the sample through the LC-MS/MS system.

lcms_logic autosampler Autosampler (Reconstituted Sample) hplc HPLC Column (Chromatographic Separation) autosampler->hplc esi ESI Source (Ionization) hplc->esi q1 Quadrupole 1 (Q1) (Precursor Ion Selection) esi->q1 q2 Quadrupole 2 (Q2) (Collision Cell - Fragmentation) q1->q2 q3 Quadrupole 3 (Q3) (Product Ion Selection) q2->q3 detector Detector q3->detector computer Data System detector->computer

Caption: Logical flow of analysis within the LC-MS/MS instrument.

Method Validation

To ensure the reliability of the results, the analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:

  • Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and IS in blank plasma.

  • Linearity and Range: The calibration curve should have a correlation coefficient (r²) of >0.99.

  • Accuracy and Precision: Intra- and inter-day accuracy and precision should be within ±15% (±20% for the Lower Limit of Quantification, LLOQ).

  • Matrix Effect: Assessment of the ion suppression or enhancement caused by the plasma matrix.

  • Recovery: The efficiency of the extraction process.

  • Stability: Stability of the analyte in plasma under various conditions (freeze-thaw, short-term, long-term, and post-preparative).[6]

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in plasma. This protocol offers a solid foundation for researchers and drug development professionals to conduct pharmacokinetic and other related studies, with the understanding that method optimization and full validation are essential for regulatory compliance and data integrity.

References

Protocol for the Extraction of 7-O-Methylmorroniside from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the extraction of 7-O-Methylmorroniside, an iridoid glycoside, from plant material, primarily the fruits of Cornus officinalis (Fructus Corni). The methodologies outlined are based on established solvent extraction techniques and include modern approaches to enhance efficiency. These protocols are intended for use in research, natural product chemistry, and drug development.

Introduction

7-O-Methylmorroniside is a bioactive compound found in Cornus officinalis, a plant widely used in traditional medicine. Iridoid glycosides from this plant are of significant interest due to their potential therapeutic properties. The efficient extraction of 7-O-Methylmorroniside is a crucial first step for further pharmacological studies and drug development. This protocol outlines several effective extraction methods, from conventional to modern techniques, and provides guidance on the subsequent purification and quantification of the target compound.

Data Presentation: Quantitative Analysis of 7-O-Methylmorroniside Isomers

While direct comparative studies on the yield of 7-O-Methylmorroniside using different extraction methods are limited, the following table summarizes the content of its isomers, 7α-O-methylmorroniside and 7β-O-methylmorroniside, in Fructus Corni from various origins and after processing, as determined by a liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-MS/MS) method.[1] This data provides valuable insight into the expected concentration of these compounds in the plant material.

Sample7α-O-methylmorroniside (µg/g)7β-O-methylmorroniside (µg/g)
Fructus Corni (Shaanxi)5.86 ± 0.282.13 ± 0.12
Fructus Corni (Zhejiang)4.97 ± 0.191.89 ± 0.09
Fructus Corni (Henan)6.21 ± 0.312.35 ± 0.15
Processed Fructus Corni7.14 ± 0.352.78 ± 0.14

Experimental Protocols

Plant Material Preparation
  • Sourcing: Obtain dried, mature fruits of Cornus officinalis.

  • Grinding: Grind the dried fruits into a fine powder to increase the surface area for efficient extraction.

Extraction Methodologies

Maceration is a simple and widely used method for the extraction of plant constituents.

  • Materials:

    • Powdered Cornus officinalis fruit

    • 70-80% Ethanol (B145695) or Methanol (B129727)

    • Large glass container with a lid

    • Shaker or magnetic stirrer

    • Filtration apparatus (e.g., filter paper, Buchner funnel)

    • Rotary evaporator

  • Protocol:

    • Weigh the powdered plant material.

    • Place the powder in the glass container and add the solvent at a solid-to-liquid ratio of 1:10 to 1:20 (w/v).

    • Seal the container and place it on a shaker or use a magnetic stirrer to ensure continuous agitation.

    • Macerate for 24-48 hours at room temperature.

    • After the maceration period, filter the mixture to separate the extract from the solid plant residue.

    • Repeat the extraction process with fresh solvent two more times to ensure exhaustive extraction.

    • Combine all the filtrates.

    • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature of 40-50°C to obtain the crude extract.

Ultrasound-assisted extraction utilizes ultrasonic waves to disrupt cell walls, enhancing solvent penetration and reducing extraction time.

  • Materials:

    • Powdered Cornus officinalis fruit

    • 70-80% Ethanol or Methanol

    • Beaker or flask

    • Ultrasonic bath or probe sonicator

    • Filtration apparatus

    • Rotary evaporator

  • Protocol:

    • Place the powdered plant material in a beaker or flask.

    • Add the solvent at a solid-to-liquid ratio of 1:10 to 1:20 (w/v).

    • Place the vessel in an ultrasonic bath or immerse the probe of a sonicator into the mixture.

    • Apply ultrasonic treatment for 30-60 minutes at a controlled temperature (e.g., 40-50°C).

    • After sonication, filter the mixture.

    • Repeat the extraction process two more times for optimal yield.

    • Combine the filtrates and concentrate using a rotary evaporator.

Microwave-assisted extraction uses microwave energy to heat the solvent and plant material, leading to a rapid extraction process.

  • Materials:

    • Powdered Cornus officinalis fruit

    • 70-80% Ethanol or Methanol

    • Microwave extraction vessel

    • Microwave extraction system

    • Filtration apparatus

    • Rotary evaporator

  • Protocol:

    • Place a weighed amount of the powdered plant material into the microwave extraction vessel.

    • Add the extraction solvent at an appropriate solid-to-liquid ratio (e.g., 1:15 w/v).

    • Seal the vessel and place it in the microwave extractor.

    • Set the extraction parameters: typically, a power of 400-600 W for a duration of 5-15 minutes at a controlled temperature.

    • After the extraction cycle, allow the vessel to cool before opening.

    • Filter the extract and repeat the process if necessary.

    • Combine and concentrate the filtrates using a rotary evaporator.

Purification of the Crude Extract

The crude extract contains a mixture of compounds. A purification step is necessary to isolate 7-O-Methylmorroniside.

  • Materials:

    • Crude extract

    • Macroporous resin (e.g., D101)

    • Silica (B1680970) gel for column chromatography

    • Solvents for chromatography (e.g., n-hexane, ethyl acetate (B1210297), methanol, water)

    • Glass column

    • Fraction collector

    • Thin-layer chromatography (TLC) plates and developing chamber

  • Protocol:

    • Macroporous Resin Chromatography (Initial Purification):

      • Dissolve the crude extract in water.

      • Load the aqueous solution onto a pre-equilibrated macroporous resin column.

      • Wash the column with deionized water to remove sugars and other highly polar impurities.

      • Elute the iridoid glycosides with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70% ethanol).

      • Collect the fractions and monitor by TLC to identify those containing iridoid glycosides.

      • Combine the positive fractions and concentrate them.

    • Silica Gel Column Chromatography (Fractionation):

      • Adsorb the concentrated iridoid glycoside fraction onto a small amount of silica gel.

      • Load the dried, adsorbed sample onto a silica gel column.

      • Elute the column with a solvent gradient of increasing polarity (e.g., a mixture of chloroform (B151607) and methanol or ethyl acetate and methanol).

      • Collect fractions and monitor by TLC.

      • Combine fractions containing 7-O-Methylmorroniside.

Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of 7-O-Methylmorroniside.

  • Instrumentation: HPLC system with a Diode Array Detector (DAD) or a Mass Spectrometer (MS).

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (often with a small amount of formic acid, e.g., 0.1%).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Approximately 240 nm for DAD.

  • Standard Preparation: Prepare a stock solution of purified 7-O-Methylmorroniside of known concentration and create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Dissolve a known amount of the purified extract in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

  • Quantification: Compare the peak area of 7-O-Methylmorroniside in the sample chromatogram to the calibration curve to determine its concentration.

Mandatory Visualization

The following diagram illustrates the general workflow for the extraction and purification of 7-O-Methylmorroniside from Cornus officinalis.

Extraction_Workflow cluster_extraction Extraction Methods cluster_purification Purification PlantMaterial Dried Cornus officinalis Fruits Grinding Grinding PlantMaterial->Grinding PowderedMaterial Powdered Plant Material Grinding->PowderedMaterial Maceration Maceration (70-80% Ethanol) PowderedMaterial->Maceration Conventional UAE Ultrasound-Assisted Extraction (70-80% Ethanol) PowderedMaterial->UAE Modern MAE Microwave-Assisted Extraction (70-80% Ethanol) PowderedMaterial->MAE Modern Filtration Filtration Maceration->Filtration UAE->Filtration MAE->Filtration Concentration Concentration (Rotary Evaporator) Filtration->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract MacroporousResin Macroporous Resin Chromatography CrudeExtract->MacroporousResin IridoidFraction Iridoid-Rich Fraction MacroporousResin->IridoidFraction SilicaGel Silica Gel Column Chromatography PurifiedFraction Purified 7-O-Methylmorroniside Fraction SilicaGel->PurifiedFraction IridoidFraction->SilicaGel Analysis Quantification by HPLC/UPLC-MS PurifiedFraction->Analysis

Caption: Workflow for 7-O-Methylmorroniside Extraction.

References

Cell-based Assay Protocols for 7-O-Methyl Morroniside: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

This document provides detailed protocols for cell-based assays to evaluate the potential neuroprotective and anti-inflammatory activities of 7-O-Methyl morroniside (B1252140), an iridoid glycoside derived from Cornus officinalis[1][2]. These protocols are designed for researchers, scientists, and professionals in drug development. The methodologies are based on established assays for the parent compound, morroniside, which has demonstrated significant neuroprotective and anti-inflammatory effects[3][4][5][6].

Data Presentation

Due to the limited availability of specific quantitative data for 7-O-Methyl morroniside in publicly accessible literature, the following tables present representative data based on the known activities of its parent compound, morroniside. This data is intended to be illustrative for experimental design and interpretation.

Table 1: Representative Data for Neuroprotective Activity of this compound in an MPP+-Induced SH-SY5Y Cell Model

Treatment GroupConcentration (µM)Cell Viability (%) vs. Control
Control (untreated)-100 ± 5.0
MPP+ (neurotoxin)50051 ± 4.2
This compound + MPP+162 ± 5.5
1078 ± 6.3
5091 ± 4.8

Table 2: Representative Data for Anti-inflammatory Activity of this compound in an LPS-Stimulated RAW 264.7 Cell Model

Treatment GroupConcentration (µM)Nitric Oxide (NO) Production (% of LPS control)TNF-α Secretion (pg/mL)IL-6 Secretion (pg/mL)
Control (untreated)-5 ± 1.2< 10< 5
LPS (1 µg/mL)-1001250 ± 110850 ± 75
This compound + LPS185 ± 7.11050 ± 95720 ± 60
1055 ± 6.2750 ± 68480 ± 42
5025 ± 4.5350 ± 30210 ± 25

Experimental Protocols

Protocol 1: Neuroprotective Effects of this compound Against Oxidative Stress in SH-SY5Y Cells

This protocol assesses the ability of this compound to protect neuronal cells from oxidative stress-induced cell death. The human neuroblastoma SH-SY5Y cell line is a widely used model for neurodegenerative disease research[5][7][8]. Oxidative stress can be induced by agents such as hydrogen peroxide (H₂O₂) or the neurotoxin 1-methyl-4-phenylpyridinium (MPP+)[5][9].

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • MPP+ or H₂O₂

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare various concentrations of this compound in a serum-free medium. Pre-treat the cells with the compound for 2-4 hours.

  • Induction of Neurotoxicity: Following pre-treatment, add MPP+ (e.g., 500 µM) or H₂O₂ (e.g., 100 µM) to the wells to induce neurotoxicity and incubate for 24 hours.

  • Cell Viability Assessment (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control cells.

Protocol 2: Anti-inflammatory Effects of this compound in RAW 264.7 Macrophages

This protocol evaluates the anti-inflammatory properties of this compound by measuring its ability to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells[6][10][11].

Materials:

  • RAW 264.7 murine macrophage cells

  • DMEM

  • FBS

  • Penicillin-Streptomycin solution

  • This compound

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • ELISA kits for TNF-α and IL-6

  • 96-well plates

Procedure:

  • Cell Seeding: Culture RAW 264.7 cells in DMEM with 10% FBS and 1% penicillin-streptomycin. Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Pre-treat the cells with different concentrations of this compound for 1 hour.

  • Inflammatory Stimulation: Add LPS (1 µg/mL) to the wells to induce an inflammatory response and incubate for 24 hours.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent to the supernatant and incubate for 10 minutes.

    • Measure the absorbance at 540 nm. A standard curve using sodium nitrite (B80452) should be prepared to quantify NO levels.

  • Cytokine Measurement (ELISA):

    • Collect the cell culture supernatant.

    • Measure the levels of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Express the inhibition of NO and cytokine production as a percentage of the LPS-treated control group.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways potentially modulated by this compound and the experimental workflows.

neuroprotective_pathway stress Oxidative Stress (e.g., MPP+, H₂O₂) apoptosis Apoptosis stress->apoptosis morroniside 7-O-Methyl morroniside pi3k_akt PI3K/Akt Pathway morroniside->pi3k_akt nrf2 Nrf2/HO-1 Pathway morroniside->nrf2 pi3k_akt->apoptosis survival Cell Survival & Neuroprotection pi3k_akt->survival nrf2->stress nrf2->survival

Caption: Putative neuroprotective signaling pathways of this compound.

anti_inflammatory_pathway lps LPS nfkb_mapk NF-κB & MAPK Pathways lps->nfkb_mapk morroniside 7-O-Methyl morroniside morroniside->nfkb_mapk cytokines Pro-inflammatory Mediators (NO, TNF-α, IL-6) nfkb_mapk->cytokines inflammation Inflammation cytokines->inflammation

Caption: Putative anti-inflammatory signaling pathways of this compound.

neuroprotection_workflow cluster_workflow Neuroprotection Assay Workflow step1 1. Seed SH-SY5Y cells in 96-well plate step2 2. Pre-treat with This compound step1->step2 step3 3. Induce neurotoxicity (e.g., MPP+) step2->step3 step4 4. Incubate for 24 hours step3->step4 step5 5. Assess cell viability (MTT Assay) step4->step5 step6 6. Data Analysis step5->step6

Caption: Experimental workflow for the neuroprotection assay.

anti_inflammation_workflow cluster_workflow Anti-inflammatory Assay Workflow step1 1. Seed RAW 264.7 cells in 96-well plate step2 2. Pre-treat with This compound step1->step2 step3 3. Stimulate with LPS step2->step3 step4 4. Incubate for 24 hours step3->step4 step5 5. Measure NO (Griess) and Cytokines (ELISA) step4->step5 step6 6. Data Analysis step5->step6

Caption: Experimental workflow for the anti-inflammatory assay.

References

Application Notes and Protocols for In Vivo Administration of 7-O-Methyl Morroniside in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

7-O-Methyl morroniside (B1252140), often referred to as morroniside, is an iridoid glycoside extracted from Cornus officinalis Sieb. et Zucc. It has garnered significant attention in preclinical research for its diverse pharmacological activities. Numerous studies utilizing rodent models have demonstrated its potential therapeutic benefits, primarily attributed to its neuroprotective, anti-inflammatory, and antioxidant properties.[1][2][3] This document provides a comprehensive overview of the in vivo administration of 7-O-Methyl morroniside in various rodent models, summarizing key quantitative data and detailing experimental protocols to facilitate future research and drug development endeavors.

Data Presentation: Quantitative Summary of In Vivo Studies

The following tables summarize the quantitative data from various studies investigating the effects of this compound in different rodent models.

Table 1: Neuroprotective Effects of this compound

Disease ModelAnimal ModelDosageAdministration RouteDurationKey Findings & BiomarkersReference
Alzheimer's Disease5xAβ-induced AD miceNot SpecifiedNot SpecifiedNot Specified↓Aβ1-40, ↓Aβ1-42, ↓p-Tau, ↓IL-1β, ↓IL-6, ↓TNF-α, ↓Neuronal apoptosis, ↓Oxidative stress[4]
Parkinson's DiseaseMPTP-induced mice25, 50, 100 mg/kg/dayOral gavageNot SpecifiedImproved motor function, ↑Tyrosine hydroxylase, ↑GSH, ↓MDA, ↓Iron levels[2][5]
Focal Cerebral IschemiaMCAO rats30, 90, 270 mg/kg/dayIntragastric3 days↓Infarction volume, ↓MDA, ↓Caspase-3 activity, ↑GSH, ↑SOD[6]
Spinal Cord InjuryFemale ratsNot SpecifiedIntragastricNot SpecifiedImproved functional recovery, ↑Neuron and oligodendrocyte survival, ↓Oxygen free radicals, ↑Antioxidant enzyme activity[1]
Anesthesia-induced Cognitive DysfunctionAged miceNot SpecifiedIntraperitonealNot SpecifiedAmeliorated histopathological damage in hippocampus, ↓Apoptosis and neuroinflammation[3]

Table 2: Anti-inflammatory Effects of this compound

Disease ModelAnimal ModelDosageAdministration RouteDurationKey Findings & BiomarkersReference
OsteoarthritisDMM-induced miceNot SpecifiedNot SpecifiedNot Specified↓Articular cartilage degeneration, ↓Cox-2, ↓Mmp-3, ↓Mmp-13[7][8]
Acute Myocardial InfarctionAMI ratsNot SpecifiedNot Specified72 hours↓LDH, ↓cTnT, ↓IL-6, ↓IL-1β, ↓TNF-α[9]
Inflammatory Skeletal Muscle AtrophyDenervated miceNot SpecifiedNot SpecifiedNot Specified↑Body/muscle weights, ↑Myofiber size, ↓IL-6, ↓IL-1β, ↓TNFα[10]

Table 3: Metabolic Effects of this compound

Disease ModelAnimal ModelDosageAdministration RouteDurationKey Findings & BiomarkersReference
Type 2 Diabetesdb/db mice20, 100 mg/kg/dayOral8 weeks↓Serum triglyceride, ↓ALT, ↓Hepatic glucose and lipids, ↓ROS, ↓TBARS, ↓NF-κBp65, ↓COX-2, ↓iNOS, ↓SREBP-1, ↓SREBP-2, ↑PPARα, ↓Serum glucose, ↓Bax, ↓Cytochrome c[11][12]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

Neuroprotective Effects in a Parkinson's Disease Model
  • Animal Model: Male C57BL/6 mice.

  • Disease Induction: Parkinson's disease is induced by intraperitoneal injection of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) at a dose of 30 mg/kg/day for 5-7 consecutive days.[2][5]

  • Drug Administration:

    • This compound is dissolved in saline or another appropriate vehicle.

    • Administered orally via gavage at doses of 25, 50, and 100 mg/kg/day.[2][5]

    • Treatment typically starts after MPTP induction and continues for a specified period (e.g., 7-14 days).

  • Outcome Assessment:

    • Behavioral Tests: Motor function is assessed using tests such as the open field test and the pole test.

    • Immunohistochemistry: Brain sections (specifically the substantia nigra) are stained for tyrosine hydroxylase (TH) to quantify dopaminergic neuron loss.

    • Biochemical Assays: Levels of malondialdehyde (MDA), glutathione (B108866) (GSH), and iron are measured in brain tissue homogenates to assess oxidative stress and ferroptosis.[2]

    • Western Blot: Protein expression of key markers in signaling pathways (e.g., Nrf2, GPX4, FTH-1) is analyzed.[2]

Anti-inflammatory Effects in an Osteoarthritis Model
  • Animal Model: Male C57BL/6J mice.

  • Disease Induction: Osteoarthritis is induced by destabilization of the medial meniscus (DMM) in one knee joint. The contralateral knee serves as a control.

  • Drug Administration:

    • This compound is administered, though the specific route and dose were not detailed in the provided search results.

  • Outcome Assessment:

    • Histology: Knee joints are harvested, sectioned, and stained with Safranin O and Fast Green to assess cartilage degradation.

    • Immunohistochemistry: Expression of inflammatory mediators such as cyclooxygenase-2 (Cox-2), matrix metalloproteinase-3 (Mmp-3), and Mmp-13 in the articular cartilage is evaluated.[7][8]

    • Micro-computed Tomography (µCT): Subchondral bone sclerosis and osteophyte formation are analyzed.[7]

Metabolic Effects in a Type 2 Diabetes Model
  • Animal Model: Male C57BLKS/J db/db mice (a genetic model of type 2 diabetes).

  • Drug Administration:

    • This compound is administered orally every day for 8 weeks at doses of 20 or 100 mg/kg body weight.[11][12]

  • Outcome Assessment:

    • Blood Analysis: Serum levels of glucose, triglycerides, and alanine (B10760859) aminotransferase (ALT) are measured.[11]

    • Hepatic Analysis: Liver tissues are analyzed for glucose and lipid content, as well as markers of oxidative stress such as reactive oxygen species (ROS) and thiobarbituric acid-reactive substances (TBARS).[11]

    • Western Blot: Hepatic protein expression of key regulators of inflammation and lipid metabolism (e.g., NF-κBp65, COX-2, iNOS, SREBP-1, SREBP-2, PPARα) and apoptosis (Bax, cytochrome c) is determined.[11][12]

    • Histology: Liver sections are stained with hematoxylin-eosin to assess hepatocellular damage.[12]

Signaling Pathways and Experimental Workflows

The therapeutic effects of this compound are mediated through various signaling pathways. The following diagrams illustrate some of the key pathways and experimental workflows.

G Morroniside This compound Nrf2 Nrf2 Morroniside->Nrf2 activates ARE ARE Nrf2->ARE binds to AntioxidantEnzymes Antioxidant Enzymes (e.g., GPX4) ARE->AntioxidantEnzymes promotes transcription of OxidativeStress Oxidative Stress AntioxidantEnzymes->OxidativeStress inhibits Ferroptosis Ferroptosis AntioxidantEnzymes->Ferroptosis inhibits OxidativeStress->Ferroptosis induces Neuroprotection Neuroprotection Ferroptosis->Neuroprotection counteracts

Caption: Nrf2/ARE Signaling Pathway in Neuroprotection.

G Morroniside This compound TLR4 TLR4 Morroniside->TLR4 inhibits NFkB NF-κB TLR4->NFkB activates InflammatoryMediators Inflammatory Mediators (e.g., TNF-α, IL-1β, IL-6) NFkB->InflammatoryMediators promotes transcription of Inflammation Inflammation InflammatoryMediators->Inflammation TissueDamage Tissue Damage Inflammation->TissueDamage

Caption: TLR4/NF-κB Signaling Pathway in Anti-inflammation.

G cluster_model Rodent Model Induction cluster_treatment Treatment cluster_assessment Outcome Assessment Model Induce Disease Model (e.g., MPTP, DMM, db/db) Treatment Administer this compound (Oral Gavage / IP) Model->Treatment Behavior Behavioral Tests Treatment->Behavior Histo Histology & Immunohistochemistry Treatment->Histo Biochem Biochemical Assays Treatment->Biochem WB Western Blot Treatment->WB

Caption: General Experimental Workflow.

Pharmacokinetics and Bioavailability

Studies in rats have shown that this compound is absorbed and eliminated rapidly.[13] It exhibits linear pharmacokinetics at doses between 10-40 mg/kg.[13] However, the absolute oral bioavailability is low, estimated to be around 4.3%.[14][15][16] Tissue distribution studies indicate that the highest concentrations are found in the small intestine, kidney, and stomach, with negligible amounts crossing the blood-brain barrier.[13] No long-term tissue accumulation has been observed.[13]

Conclusion

This compound demonstrates significant therapeutic potential in a variety of rodent models of human diseases. Its neuroprotective, anti-inflammatory, and metabolic regulatory effects are well-documented. The provided data and protocols offer a valuable resource for researchers aiming to further investigate the pharmacological properties and therapeutic applications of this promising natural compound. Future studies should focus on optimizing delivery methods to improve bioavailability and exploring its efficacy in other disease models.

References

Application Notes: 7-O-Methyl Morroniside in Neuroinflammation Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

7-O-Methyl morroniside (B1252140), an iridoid glycoside primarily derived from Cornus officinalis Sieb. et Zucc., has emerged as a promising bioactive compound for the study of neuroinflammation and its role in neurodegenerative diseases.[1] Its neuroprotective properties are attributed to its ability to modulate key signaling pathways involved in the inflammatory cascade, reduce oxidative stress, and inhibit apoptosis.[1][2] These application notes provide an overview of the mechanisms of action, quantitative data from preclinical studies, and detailed protocols for utilizing 7-O-Methyl morroniside as a research tool in neuroinflammation.

Mechanism of Action

This compound and its parent compound, morroniside, exert their anti-neuroinflammatory effects through multiple mechanisms:

  • Inhibition of Pro-inflammatory Cytokines: The compound has been shown to significantly reduce the production and expression of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[1][3][4]

  • Modulation of Microglia Polarization: It promotes the polarization of microglia from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype, which is crucial for resolving inflammation and promoting tissue repair.[3][5][6]

  • Regulation of Key Signaling Pathways: The primary mechanism involves the inhibition of the Toll-like Receptor 4 (TLR4)/Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response.[3][4][6] Additionally, it has been shown to activate the PI3K/Akt and Nrf2/HO-1 pathways, which are involved in cell survival and antioxidant responses, respectively.[7][8]

Data Presentation: Efficacy of this compound and Morroniside

The following tables summarize the quantitative data on the effects of this compound (MorA) and morroniside (Mor) on key markers of neuroinflammation.

Table 1: In Vivo Efficacy of this compound in a Mouse Model of Alzheimer's Disease (5xFAD)

BiomarkerTreatment GroupResultSignificanceReference
IL-1βMorAReduced Levelsp < 0.01[1]
IL-6MorAReduced Levelsp < 0.05[1]
TNF-αMorAReduced Levelsp < 0.01[1]
Aβ (1-40)MorAReduced Levelsp < 0.01[1]
Aβ (1-42)MorAReduced Levelsp < 0.01[1]
p-TauMorAReduced Levelsp < 0.01[1]

Table 2: In Vivo Efficacy of Morroniside in a Mouse Model of Sevoflurane-Induced Cognitive Dysfunction

BiomarkerTreatment GroupResultSignificanceReference
IL-1βMor (dose-dependent)Reduced LevelsNot Specified[3]
IL-6Mor (dose-dependent)Reduced LevelsNot Specified[3]
TNF-αMor (dose-dependent)Reduced LevelsNot Specified[3]

Table 3: In Vitro Efficacy of Morroniside on Microglia Polarization

BiomarkerCell TypeTreatmentResultReference
M2 Marker (Agr1)Primary MicrogliaMorIncreased mRNA Levels[5]
M2 Marker (C206)Primary MicrogliaMorIncreased mRNA Levels[5]
M2 Marker (IL-4)Primary MicrogliaMorIncreased mRNA Levels[5]
M2 Marker (IL-10)Primary MicrogliaMorIncreased mRNA Levels and Protein Expression[5]

Experimental Protocols

Protocol 1: In Vivo Assessment of Anti-Neuroinflammatory Effects in an Alzheimer's Disease Mouse Model

This protocol is based on studies using 5xFAD transgenic mice.[1][2]

  • Animal Model: Use 5xFAD transgenic mice, which exhibit key pathological features of Alzheimer's disease.

  • Drug Administration: Administer this compound (MorA) orally or via intraperitoneal injection. A typical dosage might range from 20-50 mg/kg body weight, administered daily for a period of 4-8 weeks.

  • Behavioral Testing: Perform behavioral tests such as the Morris water maze or Y-maze to assess cognitive function.[2]

  • Tissue Collection: Following the treatment period, euthanize the mice and collect brain tissue. The hippocampus and cortex are often the regions of interest.

  • Biochemical Analysis:

    • ELISA: Homogenize brain tissue to measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and Aβ peptides (Aβ1-40, Aβ1-42).[1]

    • Western Blot: Analyze the expression levels of key signaling proteins, such as p-Tau, components of the NF-κB pathway (p-p65, IκBα), and NMDAR2B.[1]

    • Immunohistochemistry/Immunofluorescence: Stain brain sections to visualize amyloid plaques, neurofibrillary tangles (p-Tau), and microglia activation.

  • Data Analysis: Use appropriate statistical tests (e.g., ANOVA) to compare the results between the treatment and control groups.

Protocol 2: In Vitro Assessment of Anti-inflammatory Effects on Microglial Cells

This protocol describes how to assess the effects of this compound on microglia activation and polarization.

  • Cell Culture: Culture a suitable microglial cell line (e.g., BV-2 or N9) or primary microglia in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Induction of Neuroinflammation: Stimulate the microglial cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified period (e.g., 24 hours) to induce an inflammatory response.

  • Treatment: Pre-treat the cells with varying concentrations of this compound for 1-2 hours before adding the inflammatory stimulus.

  • Analysis of Inflammatory Mediators:

    • ELISA: Measure the concentrations of TNF-α, IL-1β, and IL-6 in the cell culture supernatant.

    • Griess Assay: Determine the levels of nitric oxide (NO) in the supernatant.

    • qRT-PCR: Analyze the mRNA expression levels of pro-inflammatory genes (TNF-α, IL-1β, IL-6, iNOS) and M2 polarization markers (Arg1, CD206, IL-10).[5]

  • Western Blot Analysis: Examine the protein expression of key signaling molecules, including TLR4, MyD88, p-p65, and p-IκBα, to investigate the effect on the TLR4/NF-κB pathway.[3][6]

  • Data Analysis: Normalize the data to a control group and perform statistical analysis to determine the significance of the observed effects.

Visualizations

G cluster_0 Neuroinflammatory Stimulus (e.g., LPS, Aβ) cluster_1 This compound Action cluster_2 Signaling Cascade in Microglia Stimulus LPS / Aβ TLR4 TLR4 Stimulus->TLR4 MorA 7-O-Methyl Morroniside MorA->TLR4 Inhibits NFkB NF-κB Activation MorA->NFkB Inhibits TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Neuroinflammation Neuroinflammation Cytokines->Neuroinflammation G cluster_workflow In Vitro Experimental Workflow cluster_analysis Downstream Analysis A 1. Culture Microglia (e.g., BV-2 cells) B 2. Pre-treat with This compound A->B C 3. Induce Inflammation (e.g., LPS) B->C D 4. Incubate for 24h C->D E 5. Collect Supernatant and Cell Lysate D->E F ELISA (Cytokines) E->F G qRT-PCR (Gene Expression) E->G H Western Blot (Signaling Proteins) E->H

References

Application Notes and Protocols: Investigating the In Vitro Antioxidant Activity of 7-O-Methyl Morroniside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methods used to investigate the in vitro antioxidant activity of 7-O-Methyl morroniside (B1252140), an iridoid glycoside with potential therapeutic applications. The protocols detailed below are essential for assessing its radical scavenging capabilities and its effects on cellular antioxidant pathways.

Introduction

7-O-Methyl morroniside is a naturally occurring iridoid glycoside found in various medicinal plants, including those of the Cornus genus. Iridoid glycosides are a class of monoterpenoids known for a range of biological activities, including antioxidant effects.[1] Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Antioxidants can mitigate this damage by scavenging free radicals and modulating cellular antioxidant defense mechanisms. This document outlines key in vitro assays to evaluate the antioxidant potential of this compound.

Data Presentation: In Vitro Antioxidant Activity

While specific quantitative data for the direct radical scavenging activity of this compound is not extensively available in the public domain, the antioxidant activities of Cornus officinalis extracts, from which morroniside and its derivatives are isolated, have been reported. The following table summarizes representative data for Cornus officinalis ethanolic extracts. It is important to note that these values reflect the combined activity of all constituents in the extract and not solely that of this compound.

Table 1: Antioxidant Activity of Cornus officinalis Ethanolic Extract

AssayIC50 / EC50 Value (µg/mL)Reference Compound
DPPH Radical Scavenging Activity99.32 µg/mL (IC50)Not specified
ABTS Radical Scavenging Activity138.51 µg/mL (IC50)Not specified
DPPH Radical Scavenging Activity1.82 mg/mL (EC50)Not specified
ABTS Radical Scavenging Activity0.6 mg/mL (EC50)Not specified

IC50: The concentration of the extract required to scavenge 50% of the radicals. EC50: The concentration of the extract that gives half-maximal response.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and reliable method to determine the free radical scavenging capacity of a compound.[2] The principle is based on the reduction of the stable violet DPPH radical to the yellow-colored diphenylpicrylhydrazine in the presence of an antioxidant.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol (B145695) (analytical grade)

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep the solution in a dark bottle to protect it from light.

  • Preparation of Test Samples: Prepare a stock solution of this compound in methanol or ethanol. From the stock solution, prepare a series of dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL). Prepare similar dilutions for the positive control (ascorbic acid or Trolox).

  • Assay Procedure:

    • To each well of a 96-well microplate, add 100 µL of the DPPH solution.

    • Add 100 µL of the different concentrations of the test sample or positive control to the respective wells.

    • For the blank, add 100 µL of methanol or ethanol instead of the sample.

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    The IC50 value, the concentration of the sample that causes 50% inhibition of the DPPH radical, is determined by plotting the percentage of inhibition against the sample concentration. A lower IC50 value indicates a higher antioxidant activity.[3]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+). This assay is applicable to both hydrophilic and lipophilic antioxidants.

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Methanol or Ethanol (analytical grade)

  • Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of Working Solution: Before use, dilute the ABTS•+ solution with methanol or ethanol to obtain an absorbance of 0.700 ± 0.02 at 734 nm.

  • Preparation of Test Samples: Prepare a stock solution of this compound and a series of dilutions as described in the DPPH assay protocol. Prepare similar dilutions for the positive control (Trolox).

  • Assay Procedure:

    • To each well of a 96-well microplate, add 190 µL of the ABTS•+ working solution.

    • Add 10 µL of the different concentrations of the test sample or positive control to the respective wells.

    • For the blank, add 10 µL of methanol or ethanol instead of the sample.

    • Incubate the plate in the dark at room temperature for 6-10 minutes.

  • Measurement: Measure the absorbance of the solutions at 734 nm using a microplate reader.

  • Calculation: The percentage of ABTS•+ radical scavenging activity is calculated using the following formula:

    % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment. It quantifies the ability of a compound to prevent the formation of fluorescent dichlorofluorescein (DCF) from the oxidation of dichlorodihydrofluorescein (DCFH) by peroxyl radicals.

Materials:

  • Human hepatocarcinoma (HepG2) cells

  • This compound

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH)

  • Quercetin (B1663063) (as a positive control)

  • Cell culture medium and supplements

  • 96-well black microplate with a clear bottom

  • Fluorescence microplate reader

Protocol:

  • Cell Culture: Culture HepG2 cells in an appropriate medium until they reach about 80-90% confluency.

  • Seeding Cells: Seed the HepG2 cells into a 96-well black microplate at a density of 6 x 10^4 cells/well and allow them to attach for 24 hours.

  • Treatment:

    • Remove the culture medium and wash the cells with a suitable buffer (e.g., PBS).

    • Treat the cells with various concentrations of this compound or quercetin dissolved in the treatment medium containing 25 µM DCFH-DA.

    • Incubate for 1 hour at 37°C.

  • Induction of Oxidative Stress:

    • After incubation, wash the cells with buffer.

    • Add 600 µM AAPH solution to all wells except the negative control wells (which receive only buffer).

  • Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence emission at 538 nm with an excitation at 485 nm every 5 minutes for 1 hour.

  • Calculation:

    • Calculate the area under the curve (AUC) for the fluorescence kinetics.

    • The Cellular Antioxidant Activity (CAA) is calculated as follows:

      CAA unit = 100 - (∫SA / ∫CA) x 100

      Where ∫SA is the integrated AUC for the sample and ∫CA is the integrated AUC for the control.

    • The results are often expressed as micromoles of Quercetin Equivalents (QE) per mole of the compound.

Signaling Pathways and Experimental Workflows

Nrf2 Signaling Pathway in Antioxidant Response

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the upregulation of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and superoxide (B77818) dismutase (SOD), thereby enhancing the cell's antioxidant capacity. Studies on the related compound morroniside suggest that it can activate this Nrf2 pathway, leading to increased expression of antioxidant enzymes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_stress Oxidative Stress cluster_nucleus Nucleus cluster_genes Target Gene Expression Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binding Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Association Cul3->Nrf2 Ubiquitination ROS ROS (Reactive Oxygen Species) ROS->Keap1 Oxidation of Cysteine Residues Antioxidant 7-O-Methyl morroniside Antioxidant->Nrf2 Stabilization Maf sMaf Nrf2_n->Maf Heterodimerization ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binding Maf->ARE Binding HO1 HO-1 ARE->HO1 Transcription NQO1 NQO1 ARE->NQO1 Transcription SOD SOD ARE->SOD Transcription HO1->ROS Detoxification NQO1->ROS Detoxification SOD->ROS Detoxification

Caption: Nrf2 signaling pathway in response to oxidative stress.

Experimental Workflow for In Vitro Antioxidant Assays

The following diagram illustrates a typical workflow for evaluating the antioxidant activity of a test compound like this compound using the DPPH, ABTS, and CAA assays.

Experimental_Workflow cluster_preparation Preparation cluster_assays Antioxidant Assays cluster_dpph DPPH Assay cluster_abts ABTS Assay cluster_caa Cellular Antioxidant Activity (CAA) Assay Compound This compound (Test Compound) Dilution_Series_C Compound Dilution Series Compound->Dilution_Series_C Control Positive Control (Ascorbic Acid/Trolox/Quercetin) Dilution_Series_PC Positive Control Dilution Series Control->Dilution_Series_PC Reagents Assay Reagents (DPPH, ABTS, DCFH-DA, etc.) DPPH_Mix Mix Compound/Control with DPPH Solution Dilution_Series_C->DPPH_Mix ABTS_Mix Mix Compound/Control with ABTS•+ Solution Dilution_Series_C->ABTS_Mix Cell_Treat Treat Cells with Compound/Control and DCFH-DA Dilution_Series_C->Cell_Treat Dilution_Series_PC->DPPH_Mix Dilution_Series_PC->ABTS_Mix Dilution_Series_PC->Cell_Treat DPPH_Incubate Incubate (30 min, dark) DPPH_Mix->DPPH_Incubate DPPH_Read Read Absorbance (517 nm) DPPH_Incubate->DPPH_Read DPPH_Calc Calculate % Inhibition and IC50 DPPH_Read->DPPH_Calc Results Data Analysis and Comparison DPPH_Calc->Results ABTS_Incubate Incubate (6-10 min, dark) ABTS_Mix->ABTS_Incubate ABTS_Read Read Absorbance (734 nm) ABTS_Incubate->ABTS_Read ABTS_Calc Calculate % Inhibition and TEAC ABTS_Read->ABTS_Calc ABTS_Calc->Results Cell_Culture Culture HepG2 Cells Cell_Culture->Cell_Treat Induce_Stress Induce Oxidative Stress (AAPH) Cell_Treat->Induce_Stress CAA_Read Read Fluorescence (Ex: 485 nm, Em: 538 nm) Induce_Stress->CAA_Read CAA_Calc Calculate CAA Units and Quercetin Equivalents CAA_Read->CAA_Calc CAA_Calc->Results

Caption: General workflow for in vitro antioxidant activity assessment.

References

Application Notes and Protocols for 7-O-Methyl morroniside in Alzheimer's Disease Research Using 5xFAD Mice

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

7-O-Methyl morroniside (B1252140) (MorA), an iridoid glycoside extracted from Cornus officinalis, has demonstrated neuroprotective potential in preclinical studies.[1][2][3] This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic effects of MorA in the 5xFAD mouse model of Alzheimer's disease. The 5xFAD mouse is a widely used transgenic model that exhibits key pathological features of Alzheimer's, including amyloid-β (Aβ) plaque formation, neurodegeneration, and cognitive deficits.[2][3] Research indicates that MorA may ameliorate Alzheimer's-related brain injury by modulating the gut microbiome and inhibiting the N-methyl-D-aspartate receptor 2B (NMDAR2B).[1][2]

Key Findings and Applications

Studies utilizing 5xFAD mice have shown that administration of 7-O-Methyl morroniside can lead to significant improvements in cognitive function and a reduction in hallmark Alzheimer's pathologies.[1][2][3] Key applications for MorA in this research context include:

  • Investigation of neuroprotective effects: Assessing the ability of MorA to mitigate neuronal apoptosis and oxidative stress.[1][2][3]

  • Analysis of anti-amyloidogenic properties: Evaluating the impact of MorA on the levels of Aβ1-40 and Aβ1-42.[1][2]

  • Modulation of neuroinflammation: Studying the effect of MorA on pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[2]

  • Elucidation of signaling pathways: Exploring the role of the gut microbiome-brain axis and NMDAR2B signaling in the therapeutic action of MorA.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative data from key experiments investigating the effects of this compound in 5xFAD mice.

Table 1: Effects of this compound on Cognitive Performance in 5xFAD Mice

Treatment GroupY-Maze (Spontaneous Alternation %)Morris Water Maze (Escape Latency - Day 6, s)Morris Water Maze (Time in Target Quadrant, s)
Wild-Type (WT) Data not providedData not providedData not provided
5xFAD (Vehicle) Significantly lower than WT (P < 0.01)Significantly longer than WTSignificantly shorter than WT
5xFAD + Memantine (Mem) Increased vs. 5xFAD (P < 0.01 or P < 0.05)Significantly shorter vs. 5xFADLonger vs. 5xFAD (P < 0.01 or P < 0.05)
5xFAD + MorA-L (Low Dose) Increased vs. 5xFAD (P < 0.01 or P < 0.05)Significantly shorter vs. 5xFADLonger vs. 5xFAD (P < 0.01 or P < 0.05)
5xFAD + MorA-H (High Dose) Increased vs. 5xFAD (P < 0.01 or P < 0.05)Significantly shorter vs. 5xFADLonger vs. 5xFAD (P < 0.01 or P < 0.05)

Note: Memantine (Mem) was used as a positive control drug.[2][3] The low dose of MorA (MorA-L) showed a better therapeutic effect than the high dose (MorA-H).[2][3]

Table 2: Effects of this compound on Brain Pathology in 5xFAD Mice

Treatment GroupAβ1-40 LevelsAβ1-42 Levelsp-Tau LevelsIL-1β LevelsIL-6 LevelsTNF-α Levels
5xFAD (Vehicle) ElevatedElevatedElevatedElevatedElevatedElevated
5xFAD + Memantine (Mem) Significantly reduced (P < 0.01)Significantly reduced (P < 0.01)Significantly reduced (P < 0.01)Significantly reduced (P < 0.01 or P < 0.05)Significantly reduced (P < 0.01 or P < 0.05)Significantly reduced (P < 0.01 or P < 0.05)
5xFAD + MorA-L Significantly reduced (P < 0.01)Significantly reduced (P < 0.01)Significantly reduced (P < 0.01)Significantly reduced (P < 0.01 or P < 0.05)Significantly reduced (P < 0.01 or P < 0.05)Significantly reduced (P < 0.01 or P < 0.05)

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Animal Model and Treatment
  • Animal Model: 5xFAD transgenic mice are a suitable model as they carry five familial Alzheimer's disease mutations and exhibit significant amyloid plaque formation and neurodegeneration.[2][3]

  • Treatment Groups:

    • Wild-Type (WT) control

    • 5xFAD vehicle control

    • 5xFAD + Memantine (positive control)

    • 5xFAD + this compound (Low Dose)

    • 5xFAD + this compound (High Dose)

  • Administration: MorA can be administered via oral gavage. Dosing regimens may vary, but a study showing efficacy used low and high doses, with the low dose demonstrating a better effect.[2][3]

Behavioral Testing
  • Y-Maze Test for Spontaneous Alternation:

    • Place a mouse at the end of one arm of the Y-maze and allow it to explore freely for a set period (e.g., 8 minutes).

    • Record the sequence of arm entries.

    • An alternation is defined as consecutive entries into three different arms.

    • Calculate the percentage of spontaneous alternation as: (Number of alternations / (Total number of arm entries - 2)) x 100.

  • Morris Water Maze for Spatial Learning and Memory:

    • Acquisition Phase (e.g., 5 days):

      • Place a hidden platform in one quadrant of a circular pool filled with opaque water.

      • Allow the mouse to swim and find the platform. Guide the mouse to the platform if it fails to find it within a set time (e.g., 60 seconds).

      • Record the escape latency (time to find the platform).

    • Probe Trial (e.g., Day 6):

      • Remove the platform.

      • Allow the mouse to swim freely for a set time (e.g., 60 seconds).

      • Record the time spent in the target quadrant where the platform was previously located.

Biochemical and Histological Analysis
  • Tissue Preparation:

    • Anesthetize mice and perfuse with saline.

    • Harvest brain tissue. One hemisphere can be fixed for histology and the other can be used for biochemical analysis.

  • ELISA for Aβ and Inflammatory Cytokines:

    • Homogenize brain tissue in appropriate lysis buffers.

    • Centrifuge the homogenates and collect the supernatant.

    • Use commercially available ELISA kits to quantify the levels of Aβ1-40, Aβ1-42, IL-1β, IL-6, and TNF-α according to the manufacturer's instructions.

  • Western Blot for p-Tau and NMDAR2B:

    • Extract proteins from brain tissue homogenates.

    • Determine protein concentration using a BCA assay.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against p-Tau and NMDAR2B.

    • Incubate with appropriate secondary antibodies.

    • Visualize and quantify the protein bands.

  • Flow Cytometry for Neuronal Apoptosis:

    • Prepare a single-cell suspension from brain tissue.

    • Stain cells with Annexin V and Propidium Iodide (PI) according to the kit manufacturer's protocol.

    • Analyze the stained cells using a flow cytometer to quantify early and late apoptotic cells.

Gut Microbiome Analysis
  • Fecal Sample Collection: Collect fecal samples from mice before and after the treatment period.

  • 16S rDNA Sequencing:

    • Extract microbial DNA from fecal samples.

    • Amplify the V3-V4 hypervariable region of the 16S rRNA gene by PCR.

    • Sequence the amplicons using a high-throughput sequencing platform.

    • Perform bioinformatic analysis to determine the relative abundance of different bacterial taxa.

Visualizations

The following diagrams illustrate the proposed mechanism of action of this compound and a general experimental workflow.

G cluster_0 This compound (MorA) Administration cluster_1 Gut Microbiome Modulation cluster_2 Brain Effects MorA MorA Lactobacillus ↑ Lactobacillus MorA->Lactobacillus Muribaculaceae ↓ Muribaculaceae MorA->Muribaculaceae Prevotellaceae ↓ Prevotellaceae MorA->Prevotellaceae NMDAR2B ↓ NMDAR2B Activity Lactobacillus->NMDAR2B Muribaculaceae->NMDAR2B Prevotellaceae->NMDAR2B Neuroinflammation ↓ Neuroinflammation (↓ IL-1β, IL-6, TNF-α) NMDAR2B->Neuroinflammation AmyloidBeta ↓ Aβ Plaque Formation (↓ Aβ1-40, Aβ1-42) NMDAR2B->AmyloidBeta OxidativeStress ↓ Oxidative Stress NMDAR2B->OxidativeStress NeuronalApoptosis ↓ Neuronal Apoptosis NMDAR2B->NeuronalApoptosis CognitiveFunction ↑ Cognitive Function Neuroinflammation->CognitiveFunction AmyloidBeta->CognitiveFunction OxidativeStress->CognitiveFunction NeuronalApoptosis->CognitiveFunction

Caption: Proposed mechanism of this compound in 5xFAD mice.

G cluster_0 Animal Model & Treatment cluster_1 Behavioral Assessment cluster_2 Tissue Collection & Analysis cluster_3 Data Analysis & Conclusion start 5xFAD Mice treatment Treatment Groups: - Vehicle - Memantine - MorA (Low & High Dose) start->treatment ymaze Y-Maze Test treatment->ymaze mwm Morris Water Maze treatment->mwm tissue Brain & Fecal Sample Collection ymaze->tissue mwm->tissue biochem Biochemical Analysis: - ELISA (Aβ, Cytokines) - Western Blot (p-Tau, NMDAR2B) tissue->biochem histo Histological & Cellular Analysis: - Flow Cytometry (Apoptosis) tissue->histo microbiome Gut Microbiome Analysis: - 16S rDNA Sequencing tissue->microbiome analysis Statistical Analysis biochem->analysis histo->analysis microbiome->analysis conclusion Conclusion on MorA Efficacy analysis->conclusion

Caption: Experimental workflow for evaluating this compound.

References

Application Notes and Protocols for 7-O-Methylmorroniside Studies in PC12 and N9 Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

7-O-Methylmorroniside, an iridoid glycoside extracted from Cornus officinalis, has demonstrated significant neuroprotective properties. This document provides detailed application notes and experimental protocols for studying the effects of 7-O-Methylmorroniside using the rat pheochromocytoma (PC12) cell line and the mouse microglial (N9) cell line. These cell lines serve as valuable in vitro models for neuronal-like cells and neuroinflammation, respectively, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. The primary application detailed herein is the assessment of 7-O-Methylmorroniside's protective effects against amyloid-beta (Aβ₂₅₋₃₅)-induced cytotoxicity.

Cell Line Information

  • PC12 Cells: Derived from a rat adrenal pheochromocytoma, PC12 cells are a widely used model in neuroscience.[1][2] Upon treatment with nerve growth factor (NGF), they differentiate into cells with characteristics of sympathetic neurons, making them suitable for studying neuronal protection, differentiation, and neurosecretion.[1][2]

  • N9 Cells: An immortalized mouse microglial cell line, N9 cells are extensively used to study neuroinflammation.[3][4][5] They exhibit many phenotypic characteristics of primary microglia, including the release of inflammatory cytokines and phagocytic activity.[4][5]

Applications of 7-O-Methylmorroniside in PC12 and N9 Cells

7-O-Methylmorroniside has been shown to mitigate Aβ₂₅₋₃₅-induced cellular damage in both PC12 and N9 cell lines.[6] The primary mechanism of action involves the inhibition of the N-methyl-D-aspartate receptor 2B (NMDAR2B), which in turn reduces apoptosis, oxidative stress (ROS production), and intracellular calcium overload.[6]

Data Summary

The following tables summarize the quantitative effects of 7-O-Methylmorroniside (MorA) in an Aβ₂₅₋₃₅-induced cytotoxicity model.[6]

Table 1: Optimal Neuroprotective Concentrations of 7-O-Methylmorroniside

Cell LineAβ₂₅₋₃₅ ConcentrationOptimal 7-O-Methylmorroniside Concentration
PC121 µM0.2 µM
N90.1 µM0.5 µM

Table 2: Protective Effects of 7-O-Methylmorroniside against Aβ₂₅₋₃₅-Induced Toxicity

Cell LineParameterAβ₂₅₋₃₅-Induced ChangeEffect of 7-O-Methylmorroniside
PC12 Cell Viability↓ Significant Decrease↑ Significantly Increased
Apoptosis↑ Significantly Increased↓ Significantly Decreased
ROS Levels↑ Significantly Increased↓ Significantly Decreased
Intracellular Ca²⁺↑ Significantly Increased↓ Significantly Decreased
N9 Cell Viability↓ Significant Decrease↑ Significantly Increased
Apoptosis↑ Significantly Increased↓ Significantly Decreased
ROS Levels↑ Significantly Increased↓ Significantly Decreased
Intracellular Ca²⁺↑ Significantly Increased↓ Significantly Decreased

Data compiled from a study by Hao et al. (2023), where the effects of 7-O-Methylmorroniside were reversed by the NMDAR2B inhibitor MK-801, confirming the target pathway.[6]

Experimental Workflow and Signaling Pathway

Experimental Workflow

A typical workflow for assessing the neuroprotective effects of 7-O-Methylmorroniside involves a multi-step process from initial cytotoxicity screening to mechanistic studies.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Assessment of Neuroprotection cluster_2 Phase 3: Mechanism of Action A Cell Culture (PC12 & N9) B Determine Optimal Aβ₂₅₋₃₅ Concentration (MTT Assay) A->B C Determine Optimal 7-O-Methylmorroniside Concentration (MTT Assay) B->C D Induce Damage with Aβ₂₅₋₃₅ C->D E Treat with 7-O-Methylmorroniside D->E F Measure Apoptosis (Annexin V/PI Staining) E->F G Measure ROS Levels (DCFH-DA Assay) E->G H Measure Intracellular Ca²⁺ (Fluo-4 AM Assay) E->H K Western Blot for Pathway Proteins (NMDAR2B, p-CREB, etc.) E->K I Introduce NMDAR2B Inhibitor (e.g., MK-801) H->I J Repeat Neuroprotection Assays I->J

Caption: Experimental workflow for 7-O-Methylmorroniside studies.

Signaling Pathway

7-O-Methylmorroniside exerts its neuroprotective effects by inhibiting the NMDAR2B signaling cascade, which is often over-activated in neurodegenerative conditions.

G cluster_0 Cellular Stress (Aβ₂₅₋₃₅) cluster_1 7-O-Methylmorroniside Action cluster_2 Signaling Cascade Abeta Aβ₂₅₋₃₅ NMDAR2B NMDAR2B Abeta->NMDAR2B Activates MorA 7-O-Methylmorroniside MorA->NMDAR2B Inhibits Ca_influx Ca²⁺ Influx NMDAR2B->Ca_influx Promotes ROS ↑ ROS Production Ca_influx->ROS Leads to Apoptosis Apoptosis ROS->Apoptosis Induces CellDamage Neuronal/Microglial Damage Apoptosis->CellDamage

Caption: Proposed signaling pathway for 7-O-Methylmorroniside.

Experimental Protocols

Cell Culture and Maintenance
  • PC12 Cells:

    • Media: RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum (FBS), and 1% penicillin-streptomycin.

    • Culture Conditions: 37°C, 5% CO₂ in a humidified incubator.

    • Subculture: For adherent cultures on collagen type IV-coated flasks, detach cells with trypsin-EDTA. For suspension cultures, dilute the cell suspension with fresh medium.

  • N9 Cells:

    • Media: DMEM high glucose medium supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Culture Conditions: 37°C, 5% CO₂ in a humidified incubator.

    • Subculture: Detach cells with trypsin-EDTA when they reach 80-90% confluency.

MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Reagents:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • DMSO (Dimethyl sulfoxide).

  • Protocol:

    • Seed PC12 or N9 cells in a 96-well plate at a density of 1x10⁴ cells/well and incubate for 24 hours.

    • Pre-treat cells with various concentrations of 7-O-Methylmorroniside for 2 hours.

    • Add Aβ₂₅₋₃₅ (1 µM for PC12, 0.1 µM for N9) to the respective wells and incubate for 24 hours.[6]

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]

    • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[6]

    • Shake the plate for 10 minutes and measure the absorbance at 490 nm using a microplate reader.[6]

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Reagents:

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).

  • Protocol:

    • Seed cells in a 6-well plate and treat as described in the MTT assay protocol.

    • Harvest cells by trypsinization and wash twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.[1]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1]

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour.

Intracellular ROS Measurement

This assay uses the fluorescent probe DCFH-DA to measure intracellular reactive oxygen species.

  • Reagents:

    • DCFH-DA (2',7'-dichlorofluorescin diacetate) stock solution (10 mM in DMSO).

    • Serum-free medium.

  • Protocol:

    • Treat cells in a 6-well plate as described previously.

    • Wash the cells with PBS.

    • Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.

    • Wash the cells three times with PBS to remove excess probe.

    • Harvest the cells and resuspend in PBS.

    • Measure the fluorescence intensity using a flow cytometer with excitation at 488 nm and emission at 525 nm.

Intracellular Calcium (Ca²⁺) Measurement

This assay uses the fluorescent indicator Fluo-4 AM to measure changes in intracellular calcium concentration.

  • Reagents:

    • Fluo-4 AM stock solution (1-5 mM in anhydrous DMSO).[7]

    • Physiological saline buffer (e.g., HBSS).

  • Protocol:

    • Grow cells on glass-bottom dishes suitable for microscopy.

    • Treat cells as described previously.

    • Prepare a Fluo-4 AM loading solution (typically 1-5 µM) in physiological buffer.

    • Wash the cells once with the buffer.

    • Add the loading solution to the cells and incubate for 30-60 minutes at 37°C or room temperature.[7]

    • Wash the cells twice with fresh, warm buffer to remove extracellular dye.

    • Incubate for an additional 30 minutes to allow for complete de-esterification of the dye.[7]

    • Measure the fluorescence intensity using a fluorescence microscope or a plate reader (excitation ~494 nm, emission ~506 nm).[7]

Western Blot for NMDAR2B

This technique is used to detect and quantify the expression level of the NMDAR2B protein.

  • Protocol:

    • Treat cells and harvest cell lysates using RIPA buffer with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against NMDAR2B overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Normalize the NMDAR2B protein levels to a loading control such as β-actin or GAPDH.

References

Application Notes and Protocols for Pharmacokinetic Studies of Morroniside

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No direct pharmacokinetic studies for 7-O-Methyl morroniside (B1252140) were identified in the available literature. The following application notes and protocols are based on studies conducted on the closely related parent compound, morroniside , an iridoid glycoside also found in Cornus officinalis. The methodologies and findings presented here for morroniside are expected to be highly relevant for designing and interpreting pharmacokinetic studies of 7-O-Methyl morroniside.

Introduction

Morroniside is a primary bioactive iridoid glycoside extracted from the fruit of Cornus officinalis (Fructus Corni), a plant used extensively in traditional Chinese medicine.[1] Understanding the pharmacokinetic profile of morroniside is crucial for the development of new drugs and for elucidating the mechanisms behind its therapeutic effects, which include neuroprotection, and prevention of diabetic renal and liver damage.[2][3] This document provides a summary of the pharmacokinetic parameters of morroniside and detailed protocols for its analysis in biological matrices.

Data Presentation: Pharmacokinetic Parameters of Morroniside in Rats

The pharmacokinetic properties of morroniside have been investigated in Sprague-Dawley rats following both intravenous (i.v.) and oral (p.o.) administration. The data indicates that morroniside is absorbed and eliminated rapidly and exhibits linear pharmacokinetics within the dose range of 10-40 mg/kg.[1] However, its absolute oral bioavailability is low.[1][2]

Table 1: Pharmacokinetic Parameters of Morroniside in Rats after Oral Administration

Dose (mg/kg)Cmax (mg/L)Tmax (h)AUC(0–t) (mg/h/L)
200.7642 ± 0.0845-109.0716 ± 14.6384
401.300 ± 0.3439-166.014 ± 30.3033
80200.77 ± 32.12-182.6015 ± 40.2990
Data from reference[4]

Table 2: Pharmacokinetic Parameters of Morroniside in Mice after Intravenous Administration of Cornus officinalis Injection

ParameterValue
T1/2α (min)3.6
T1/2β (min)21.5
Vc (L/kg)0.647
AUC (mg/L·h)27.15
CL (L/kg/h)2.457
Data from reference[5]

Table 3: Bioavailability and Tissue Distribution

ParameterFinding
Absolute Oral Bioavailability4.3%[2][6]
Major Distribution TissuesSmall intestine, kidney, stomach[1]
Blood-Brain Barrier PermeabilityMorroniside has difficulty crossing the blood-brain barrier.[1]
AccumulationNo long-term accumulation in tissues has been observed.[1]

Experimental Protocols

The following are detailed methodologies for key experiments in the pharmacokinetic study of morroniside.

Protocol 1: In Vivo Pharmacokinetic Study in Rats

1. Animal Model:

  • Male Sprague-Dawley rats (190–210 g) are used for the study.[7]

  • Animals are housed for at least one week prior to the experiment under controlled temperature (22 ± 2°C) and a 12-hour light/dark cycle.[7]

  • Rats are fasted for 12-24 hours before drug administration, with free access to water.[7]

2. Drug Administration:

  • Oral (p.o.): Morroniside, dissolved in an appropriate vehicle, is administered by oral gavage at doses ranging from 10 to 90 mg/kg.[2]

  • Intravenous (i.v.): For bioavailability studies, morroniside is administered intravenously, typically through the tail vein, at a dose of 10 mg/kg.[2]

3. Blood Sample Collection:

  • Blood samples (approximately 0.3 mL) are collected from the orbital sinus into heparinized tubes at various time points post-administration (e.g., 0, 5, 15, 30, 45, 60, 90, 120, 180, 240, 360, 720, 1440, 2160, and 2880 minutes).[7]

  • Plasma is separated by centrifugation at 3,000 x g for 15 minutes and stored at -20°C or -80°C until analysis.[7]

4. Sample Preparation (Plasma):

  • Protein Precipitation: A simple and common method where a precipitating agent is added to the plasma sample to remove proteins.[1]

  • Liquid-Liquid Extraction:

    • To 100 µL of plasma, add a known concentration of an internal standard (e.g., bergenin (B1666849) or arctiin).[7][8]
    • Add 3.5 mL of ethyl acetate (B1210297) and vortex for 2 minutes.[8]
    • Centrifuge at 5,000 rpm for 5 minutes.[8]
    • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.[8]
    • Reconstitute the residue in 100 µL of the mobile phase for analysis.[8]

Protocol 2: Tissue Distribution Study in Rats

1. Animal Model and Dosing:

  • Follow the same animal model and dosing procedures as in Protocol 1.

2. Tissue Sample Collection:

  • At predetermined time points (e.g., 0.25, 0.5, 1.5, 3, and 6 hours) after oral administration, rats are euthanized.[7]

  • Tissues of interest (e.g., small intestine, kidney, stomach, liver, spleen, lung, heart, and brain) are harvested, rinsed with saline, blotted dry, and weighed.[1][7]

3. Sample Preparation (Tissue):

  • Tissues are homogenized in 3 times their weight of normal saline.[7]

  • The homogenate is centrifuged at 3,000 x g for 5 minutes.[7]

  • The resulting supernatant is then processed using the same liquid-liquid extraction method as described for plasma samples (Protocol 1, Step 4).[7]

Protocol 3: Analytical Method - HPLC-MS/MS

1. Instrumentation:

  • A High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) is used for quantification.[7]

2. Chromatographic Conditions:

  • Column: A C18 column (e.g., Waters ACQUITY UPLC® BEH C18, 50 mm × 2.1 mm, 1.7 µm).[7]

  • Mobile Phase: A gradient elution using acetonitrile (B52724) and water containing 0.1% formic acid.[7]

  • Flow Rate: 0.3 mL/min.[7]

  • Column Temperature: 25°C.[1][7]

  • Injection Volume: 1 µL.[7]

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode.[7]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[7]

  • Precursor to Product Ion Transitions: Specific m/z transitions for morroniside and the internal standard are monitored for quantification.[7]

Visualizations

experimental_workflow cluster_animal_prep Animal Preparation cluster_dosing Drug Administration cluster_sampling Sample Collection cluster_processing Sample Processing cluster_analysis Analysis animal_model Sprague-Dawley Rats acclimatization Acclimatization (1 week) animal_model->acclimatization fasting Fasting (12-24h) acclimatization->fasting oral Oral Gavage (p.o.) fasting->oral iv Intravenous Injection (i.v.) fasting->iv blood_sampling Blood Sampling (Orbital Sinus) oral->blood_sampling tissue_sampling Tissue Harvesting oral->tissue_sampling iv->blood_sampling centrifugation Plasma Separation (Centrifugation) blood_sampling->centrifugation homogenization Tissue Homogenization tissue_sampling->homogenization extraction Liquid-Liquid Extraction centrifugation->extraction homogenization->extraction hplc_msms HPLC-MS/MS Analysis extraction->hplc_msms pk_analysis Pharmacokinetic Modeling hplc_msms->pk_analysis

Caption: Experimental workflow for in vivo pharmacokinetic studies of morroniside.

absorption_metabolism cluster_absorption Intestinal Absorption cluster_distribution Distribution & Metabolism cluster_excretion Excretion oral_admin Oral Administration of Morroniside gut_lumen Gut Lumen oral_admin->gut_lumen enterocytes Enterocytes (Intestinal Wall) gut_lumen->enterocytes Passive Diffusion & Active Transport portal_vein Portal Vein enterocytes->portal_vein systemic_circulation Systemic Circulation portal_vein->systemic_circulation liver Liver (Metabolism) systemic_circulation->liver tissues Distribution to Tissues (Kidney, Stomach) systemic_circulation->tissues urine Urinary Excretion systemic_circulation->urine liver->systemic_circulation Metabolites

Caption: Conceptual overview of morroniside absorption, distribution, and excretion.

References

Application Notes and Protocols for Preparing 7-O-Methylmorroniside Solutions in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation and use of 7-O-Methylmorroniside, an iridoid glycoside isolated from Cornus officinalis, in cell culture experiments. Adherence to these protocols is essential for ensuring experimental accuracy, reproducibility, and the integrity of cellular responses.

Data Presentation: Physicochemical Properties and Recommended Concentrations

A summary of key quantitative data for 7-O-Methylmorroniside is presented below for easy reference and experimental planning.

PropertyValue/RecommendationSource/Note
Molecular Weight 420.41 g/mol ---
Molecular Formula C₁₈H₂₈O₁₁---
Primary Solvent Dimethyl Sulfoxide (DMSO), Cell Culture GradeFor preparing high-concentration stock solutions.
Solubility in DMSO ≥ 35 mg/mLThis equates to approximately 83.25 mM.
Recommended Stock Concentration 10-50 mM in 100% DMSOPreparing a high concentration minimizes the final volume of DMSO in the cell culture medium.
Stock Solution Storage -20°C or -80°C in single-use aliquotsAvoid repeated freeze-thaw cycles to maintain compound stability.
Typical Working Concentration 1-100 µMThe optimal concentration is cell-type and assay-dependent. A dose-response experiment is recommended.
Final DMSO Concentration in Media ≤ 0.1% (v/v)To avoid solvent-induced cytotoxicity. A vehicle control with the same final DMSO concentration should always be included.

Experimental Protocols

The following protocols provide detailed methodologies for preparing stock and working solutions of 7-O-Methylmorroniside for in vitro cell culture applications. All procedures should be performed under sterile conditions in a laminar flow hood.

Protocol for Preparing a 50 mM Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of 7-O-Methylmorroniside.

Materials:

  • 7-O-Methylmorroniside powder

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or cryovials

  • Vortex mixer

  • Sterile syringe and 0.22 µm syringe filter

Procedure:

  • Weighing the Compound: Accurately weigh the desired amount of 7-O-Methylmorroniside powder in a sterile microcentrifuge tube.

    • Calculation: To prepare 1 mL of a 50 mM stock solution, weigh out 21.02 mg of 7-O-Methylmorroniside (Molecular Weight = 420.41 g/mol ).

      • Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 mg/g

      • Mass (mg) = 0.050 mol/L * 0.001 L * 420.41 g/mol * 1000 mg/g = 21.02 mg

  • Dissolution: Add the appropriate volume of sterile DMSO to the tube. For a 50 mM stock solution from 21.02 mg of powder, add 1 mL of DMSO.

  • Mixing: Vortex the tube vigorously for 1-2 minutes to ensure the compound is completely dissolved. Visually inspect the solution to confirm it is clear and free of any particulates. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Sterilization (Optional but Recommended): For long-term storage and to ensure sterility, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube. This step is critical if the DMSO was not purchased sterile.

  • Aliquoting and Storage: Distribute the sterile stock solution into smaller, single-use aliquots in sterile cryovials. This prevents contamination and degradation from repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (weeks to months) or -80°C for long-term storage (months to years).

Protocol for Preparing a Working Solution in Cell Culture Medium

This protocol describes the dilution of the DMSO stock solution into the cell culture medium for treating cells.

Materials:

  • Aliquoted 50 mM 7-O-Methylmorroniside stock solution in DMSO

  • Pre-warmed complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile conical tubes or flasks

Procedure:

  • Thaw Stock Solution: Remove one aliquot of the 7-O-Methylmorroniside stock solution from the freezer and allow it to thaw completely at room temperature.

  • Calculate Dilution: Determine the volume of stock solution required to achieve the desired final working concentration in your cell culture medium. It is highly recommended to perform a serial dilution to avoid precipitation and ensure accurate final concentrations.

    • Example for a 50 µM final concentration in 10 mL of medium:

      • Use the formula: C₁V₁ = C₂V₂

      • (50 mM) * V₁ = (0.050 mM) * 10 mL

      • V₁ = (0.050 mM * 10 mL) / 50 mM = 0.01 mL = 10 µL

      • However, directly adding a small volume can be inaccurate and may cause precipitation. A two-step dilution is preferable.

  • Prepare an Intermediate Dilution (Recommended):

    • First, dilute the 50 mM stock solution 1:100 in pre-warmed medium to create a 500 µM intermediate solution. (e.g., add 5 µL of stock to 495 µL of medium).

    • Vortex the intermediate solution gently.

  • Prepare the Final Working Solution:

    • Add the intermediate solution to the final volume of pre-warmed cell culture medium.

    • To achieve a 50 µM final concentration in 10 mL, add 1 mL of the 500 µM intermediate solution to 9 mL of medium.

    • Gently swirl the flask or pipette up and down to ensure thorough mixing.

  • Vehicle Control: Always prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the compound. In the example above, the final DMSO concentration would be 0.1%.

  • Treat Cells: Remove the existing medium from your cell culture plates and replace it with the prepared working solution (or vehicle control solution).

Signaling Pathway and Experimental Workflow Visualization

PI3K/Akt Signaling Pathway

Iridoid glycosides, such as morroniside (B1252140) (a related compound to 7-O-Methylmorroniside), have been shown to exert protective effects in cells through the activation of the PI3K/Akt signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and apoptosis.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm extracellular 7-O-Methylmorroniside receptor Cell Surface Receptor extracellular->receptor Binds pi3k PI3K receptor->pi3k Activates pip2 PIP2 pip3 PIP3 pip2->pip3 Phosphorylates p_akt p-Akt (Active) pip3->p_akt Activates akt Akt bad Bad p_akt->bad Inhibits bcl2 Bcl-2 bad->bcl2 Inhibits p_bad p-Bad (Inactive) apoptosis Apoptosis bcl2->apoptosis Inhibits survival Cell Survival bcl2->survival Promotes

Caption: PI3K/Akt signaling pathway activation.

Experimental Workflow for Solution Preparation

The following diagram illustrates the logical flow for preparing 7-O-Methylmorroniside solutions for cell culture experiments.

Workflow start Start weigh 1. Weigh 7-O-Methylmorroniside Powder start->weigh dissolve 2. Dissolve in 100% DMSO weigh->dissolve vortex 3. Vortex to Mix dissolve->vortex filter 4. Sterile Filter (0.22 µm) vortex->filter aliquot 5. Aliquot into Single-Use Tubes filter->aliquot store 6. Store at -20°C / -80°C aliquot->store stock_ready Stock Solution Ready store->stock_ready thaw 7. Thaw Stock Aliquot stock_ready->thaw intermediate 8. Prepare Intermediate Dilution in Medium thaw->intermediate final 9. Prepare Final Working Solution in Medium intermediate->final treat 10. Treat Cells final->treat end End treat->end

Caption: Workflow for preparing solutions.

Troubleshooting & Optimization

7-O-Methyl morroniside stability and degradation issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 7-O-Methylmorroniside. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and potential degradation issues associated with this iridoid glycoside. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common questions and problems encountered during the handling, storage, and analysis of 7-O-Methylmorroniside.

Q1: My 7-O-Methylmorroniside solution appears to be losing activity over time. What could be the cause?

A1: Loss of biological activity is often linked to the degradation of the compound. Iridoid glycosides like 7-O-Methylmorroniside can be sensitive to several factors.[1] Key potential causes for degradation include:

  • Improper Storage: Long-term storage at inappropriate temperatures can lead to gradual degradation. The compound should be stored under recommended conditions, typically at 4°C for short-term and -20°C or -80°C for long-term storage.[1]

  • Hydrolysis: The glycosidic bond in 7-O-Methylmorroniside is susceptible to hydrolysis, especially under acidic or alkaline conditions.[1][2] The stability of iridoid glycosides is generally better in a slightly acidic to neutral pH range (ideally pH 6-8).[1]

  • Photodegradation: Exposure to light can cause degradation.[1] It is advisable to protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[1]

  • Repeated Freeze-Thaw Cycles: To avoid degradation from repeated freezing and thawing, it is recommended to store stock solutions in small aliquots.[1]

Q2: I am observing unexpected peaks in my HPLC analysis of a 7-O-Methylmorroniside sample. What are these, and how can I identify them?

A2: The appearance of new peaks in your chromatogram likely indicates the formation of degradation products.[1] To identify these, a systematic approach is necessary:

  • Forced Degradation Studies: Conduct forced degradation studies to intentionally degrade the compound under controlled stress conditions (acidic, basic, oxidative, thermal, and photolytic).[1] This will help in generating the potential degradation products and understanding the degradation pathways.

  • LC-MS/MS Analysis: Utilize techniques like UPLC-Q-TOF-MS/MS to analyze the stressed samples. This will provide mass-to-charge ratios and fragmentation patterns of the degradation products, which are crucial for their structural elucidation.

  • NMR Spectroscopy: For definitive structural confirmation of major degradation products, isolation via preparative HPLC followed by NMR analysis is often required.

Q3: What are the recommended storage conditions for 7-O-Methylmorroniside?

A3: Proper storage is critical to maintain the integrity of 7-O-Methylmorroniside.

Storage TypeTemperatureContainerAdditional Notes
Solid Compound 4°CSealed, dry containerFor short-term storage.
-20°C or -80°CSealed, dry containerFor long-term storage.
Stock Solutions -20°C or -80°CAmber vials or foil-wrapped tubesPrepare in a suitable solvent (e.g., DMSO, ethanol), aliquot to avoid freeze-thaw cycles.[1]
Working Solutions 2-8°CAmber vials or foil-wrapped tubesPrepare fresh for each experiment if possible.[1]

Q4: I am having trouble dissolving 7-O-Methylmorroniside in an aqueous buffer, and I see some precipitate. What should I do?

A4: Precipitation can occur due to low solubility in aqueous solutions or a pH that affects solubility. Consider the following troubleshooting steps:

  • Co-solvent: If your experimental design allows, increase the proportion of an organic co-solvent such as DMSO or ethanol.[1]

  • pH Adjustment: Ensure the pH of your buffer is within the optimal stability range for iridoid glycosides (typically slightly acidic to neutral).[1]

  • Gentle Warming: Gently warming the solution may aid in dissolution, but avoid high temperatures as this can accelerate degradation.[1]

Experimental Protocols

Below are detailed methodologies for key experiments related to the stability of 7-O-Methylmorroniside.

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for conducting a forced degradation study to identify potential degradation pathways and products.

1. Preparation of Stock Solution:

  • Prepare a stock solution of 7-O-Methylmorroniside in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a defined period. Neutralize the solution with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature, protected from light, for a defined period.

  • Thermal Degradation: Place the solid compound in a temperature-controlled oven (e.g., at 60°C) for a defined period. Also, heat the stock solution under reflux.

  • Photodegradation: Expose the stock solution to direct sunlight or a photostability chamber for a defined period. A control sample should be kept in the dark at the same temperature.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • Analyze the samples using a validated stability-indicating HPLC-UV method.

  • For structural elucidation of degradation products, analyze the samples using LC-MS/MS.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating and quantifying 7-O-Methylmorroniside from its potential degradation products.

1. Column and Mobile Phase Selection:

  • Column: A C18 reversed-phase column is a common starting point.

  • Mobile Phase: A gradient elution is typically required to separate compounds with different polarities. A common mobile phase combination is water with a small amount of acid (e.g., 0.1% formic acid or acetic acid) as mobile phase A, and acetonitrile (B52724) or methanol as mobile phase B.

2. Method Optimization:

  • Inject a mixture of the unstressed and stressed (degraded) samples.

  • Optimize the gradient profile, flow rate, and column temperature to achieve adequate resolution between the parent compound and all degradation products.

  • The detector wavelength should be set at the λmax of 7-O-Methylmorroniside.

3. Method Validation (as per ICH guidelines):

  • Specificity: Demonstrate that the method can distinguish the analyte from its degradation products.

  • Linearity: Assess the method's ability to produce results that are directly proportional to the concentration of the analyte.

  • Accuracy: Determine the closeness of the test results to the true value.

  • Precision: Evaluate the variability of the results under the same operating conditions over a short interval of time (repeatability) and on different days (intermediate precision).

  • Robustness: Measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Visualizations

The following diagrams illustrate key concepts and workflows related to the stability and analysis of 7-O-Methylmorroniside.

degradation_pathways 7-O-Methylmorroniside 7-O-Methylmorroniside hydrolysis Hydrolysis (Acidic/Alkaline) 7-O-Methylmorroniside->hydrolysis pH < 6 or > 8 oxidation Oxidation 7-O-Methylmorroniside->oxidation e.g., H₂O₂ photodegradation Photodegradation 7-O-Methylmorroniside->photodegradation UV/Visible Light thermal_stress Thermal Stress 7-O-Methylmorroniside->thermal_stress High Temp. dp1 Degradation Product 1 (e.g., Aglycone) hydrolysis->dp1 dp2 Degradation Product 2 (Oxidized form) oxidation->dp2 dp3 Degradation Product 3 (Isomer) photodegradation->dp3 thermal_stress->dp3

Caption: Potential degradation pathways of 7-O-Methylmorroniside under various stress conditions.

experimental_workflow cluster_0 Forced Degradation cluster_1 Analysis cluster_2 Data Interpretation stress_conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) hplc_analysis Stability-Indicating HPLC-UV Analysis stress_conditions->hplc_analysis lcms_analysis LC-MS/MS Analysis for Structural Elucidation stress_conditions->lcms_analysis pathway_id Identify Degradation Pathways hplc_analysis->pathway_id structure_id Characterize Degradation Products lcms_analysis->structure_id

Caption: Workflow for investigating the stability of 7-O-Methylmorroniside.

troubleshooting_logic start Inconsistent Results? check_storage Proper Storage? start->check_storage yes1 Yes check_storage->yes1  Yes no1 No check_storage->no1 No   check_solution_prep Fresh Solution? yes2 Yes check_solution_prep->yes2  Yes no2 No check_solution_prep->no2 No   check_ph pH in 6-8 range? yes3 Yes check_ph->yes3  Yes no3 No check_ph->no3 No   check_light Protected from Light? yes4 Yes check_light->yes4  Yes no4 No check_light->no4 No   yes1->check_solution_prep action_storage Action: Store at -20°C in aliquots no1->action_storage yes2->check_ph action_solution Action: Prepare fresh solution no2->action_solution yes3->check_light action_ph Action: Adjust buffer pH no3->action_ph further_investigation Consider other factors (e.g., contamination) yes4->further_investigation action_light Action: Use amber vials no4->action_light

Caption: Troubleshooting logic for inconsistent experimental results with 7-O-Methylmorroniside.

References

Technical Support Center: 7-O-Methyl Morroniside In Vitro Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the in vitro use of 7-O-Methyl morroniside (B1252140), with a particular focus on its solubility.

Troubleshooting Guide

This guide addresses common issues encountered during in vitro experiments with 7-O-Methyl morroniside in a question-and-answer format.

Question: My this compound is not dissolving in my aqueous cell culture medium. What should I do?

Answer: This is a common challenge as this compound, an iridoid glycoside, is expected to have limited aqueous solubility. Here are several steps you can take to improve dissolution:

  • Use an Organic Co-solvent: The recommended primary solvent for creating a high-concentration stock solution is Dimethyl Sulfoxide (B87167) (DMSO). For the related compound morroniside, a solubility of up to 81 mg/mL in DMSO has been reported, providing a starting point for this compound.[1]

  • Proper Dilution Technique: When diluting your DMSO stock into your aqueous cell culture medium, add the stock solution dropwise while gently vortexing or swirling the medium. This rapid mixing can prevent the compound from precipitating out of solution, a phenomenon known as "solvent shock."

  • Pre-warm the Medium: Gently warming your cell culture medium to 37°C before adding the compound stock can help maintain solubility.

  • Sonication: For difficult-to-dissolve compounds, brief sonication in an ultrasonic bath can be effective. One supplier suggests this method for achieving higher solubility.

  • pH Adjustment: The solubility of glycosidic compounds can be influenced by pH. While maintaining the physiological pH of your cell culture (typically 7.2-7.4) is crucial, slight adjustments within this range may be attempted. However, this should be done with caution to avoid affecting cell viability.

Question: I'm observing precipitation in my wells after adding the this compound solution. How can I prevent this?

Answer: Precipitation in wells is often a result of the compound's concentration exceeding its solubility limit in the final assay medium.

  • Lower the Final Concentration: The intended working concentration of this compound may be too high for the aqueous environment of the cell culture medium. It is advisable to perform a dose-response experiment starting with lower concentrations to determine the maximum soluble concentration in your specific assay conditions.

  • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is kept to a minimum, ideally below 0.5% (v/v), to avoid solvent-induced cytotoxicity. Some sensitive cell lines may even require concentrations as low as 0.1%. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.

  • Serial Dilutions: Instead of a single large dilution from your high-concentration stock, perform serial dilutions in the cell culture medium to gradually decrease the solvent concentration.

Question: I am seeing inconsistent or no biological effect of this compound in my experiments. Could this be related to solubility?

Answer: Yes, poor solubility can lead to inconsistent or lower-than-expected effective concentrations of the compound in your assay, resulting in variable or absent biological activity.

  • Visual Inspection: Before and after adding the compound to your cells, carefully inspect the wells under a microscope for any signs of precipitation.

  • Solubility Testing: Before conducting your main experiment, you can perform a simple solubility test by preparing your desired final concentration in the cell culture medium and observing it for a period equivalent to your experiment's duration.

  • Consider Alternative Formulation Strategies: For challenging compounds, advanced formulation techniques can be explored, although these are more complex. These include the use of cyclodextrins to form inclusion complexes or lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound for in vitro assays due to its ability to dissolve a wide range of organic molecules.

Q2: What is the maximum recommended concentration of DMSO in the final cell culture medium?

A2: To avoid cytotoxicity, the final concentration of DMSO should typically be at or below 0.5% (v/v). However, the tolerance to DMSO can vary between cell lines. It is crucial to include a vehicle control in your experiments to assess the effect of DMSO on your specific cells.

Q3: How should I store my this compound stock solution?

A3: Stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C. One supplier suggests that in solvent, the compound is stable for up to one year at -80°C.[2]

Q4: What are the potential signaling pathways affected by this compound?

A4: Based on studies of the closely related compound morroniside, this compound may exert its biological effects through the activation of the Nrf2 signaling pathway and by acting as an agonist for the Glucagon-like peptide-1 (GLP-1) receptor .

Q5: Are there any general tips for working with iridoid glycosides like this compound in vitro?

A5: Yes. Besides addressing solubility, it is important to ensure the compound is thoroughly mixed in the medium before adding it to the cells. Use high-purity, anhydrous solvents to prepare stock solutions to minimize the introduction of water, which can promote precipitation.

Quantitative Data Summary

CompoundSolventReported SolubilityMolar Concentration (mM)
MorronisideDMSO81 mg/mL199.32
MorronisideWater81 mg/mL199.32
MorronisideEthanol81 mg/mL199.32

Data compiled from supplier information.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO.

Materials:

  • This compound powder (Molecular Weight: 420.41 g/mol )

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Optional: Sonicator water bath

Procedure:

  • Aseptically weigh the required amount of this compound powder. For a 10 mM stock solution, you would dissolve 4.204 mg in 1 mL of DMSO.

  • Transfer the powder to a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved.

  • If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure there are no visible particulates.

  • Aliquot the stock solution into smaller, single-use sterile vials to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: General Cell-Based Assay Workflow

This protocol provides a general workflow for treating cells with this compound.

Materials:

  • Cells plated in a multi-well plate (e.g., 96-well plate)

  • Complete cell culture medium

  • This compound DMSO stock solution (from Protocol 1)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed your cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and grow overnight.

  • Preparation of Treatment Medium:

    • Pre-warm the complete cell culture medium to 37°C.

    • Prepare serial dilutions of your this compound stock solution in the pre-warmed medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatment groups and the vehicle control, and remains below 0.5%.

    • Gently mix the treatment medium by inverting or swirling. Avoid vigorous vortexing that can cause bubbles.

  • Cell Treatment:

    • Carefully remove the old medium from the wells.

    • Gently add the prepared treatment medium (containing different concentrations of this compound or the vehicle control) to the respective wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Assay Endpoint: Following incubation, proceed with your specific downstream analysis (e.g., cell viability assay, gene expression analysis, protein analysis).

Visualizations

Signaling Pathways

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MM 7-O-Methyl morroniside Keap1 Keap1 MM->Keap1 Inhibition? ROS Oxidative Stress (e.g., H₂O₂) ROS->Keap1 Inhibition Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Binds & Promotes Degradation Cul3 Cul3-Rbx1 (Ubiquitination) Nrf2_cyto->Cul3 Ubiquitination Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes Activates Transcription

Caption: Proposed Nrf2 signaling pathway activation by this compound.

GLP1R_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular MM 7-O-Methyl morroniside GLP1R GLP-1 Receptor MM->GLP1R Binds & Activates G_protein G-protein (Gs) GLP1R->G_protein Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP ATP to cAMP G_protein->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac Epac cAMP->Epac Activates Downstream Downstream Cellular Responses PKA->Downstream Epac->Downstream

Caption: Proposed GLP-1 receptor signaling pathway activation.

Experimental Workflows

Solubility_Troubleshooting_Workflow Start Start: Dissolving this compound PrepareStock Prepare Stock Solution in Anhydrous DMSO Start->PrepareStock Dilute Dilute Stock into Aqueous Medium PrepareStock->Dilute CheckPrecipitation Precipitation Observed? Dilute->CheckPrecipitation YesPrecipitation Yes CheckPrecipitation->YesPrecipitation Yes NoPrecipitation No CheckPrecipitation->NoPrecipitation No Troubleshoot Pre-warm medium to 37°C Add stock dropwise with mixing Use sonication for stock Lower final concentration YesPrecipitation->Troubleshoot Proceed Proceed with Experiment NoPrecipitation->Proceed Recheck Re-check for Precipitation Troubleshoot->Recheck StillPrecipitates Still Precipitates Recheck->StillPrecipitates Yes Resolved Resolved Recheck->Resolved No ConsiderAlternatives Consider Alternative Formulation (e.g., Cyclodextrin) StillPrecipitates->ConsiderAlternatives Resolved->Proceed

Caption: A logical workflow for troubleshooting solubility issues.

References

Technical Support Center: Optimizing 7-O-Methyl Morroniside Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the efficient extraction of 7-O-Methyl morroniside (B1252140) from its natural sources, primarily the fructus of Cornus officinalis.

Frequently Asked Questions (FAQs)

Q1: What is 7-O-Methyl morroniside and what is its primary source?

A1: this compound is an iridoid glycoside, a class of secondary metabolites known for their diverse biological activities. Its primary natural source is the fruit of Cornus officinalis (also known as Shan Zhu Yu), a plant used extensively in traditional Chinese medicine.[1][2]

Q2: Which solvents are most effective for extracting this compound?

A2: Polar solvents are generally recommended for the extraction of iridoid glycosides like this compound. Aqueous solutions of ethanol (B145695) (typically 50-75%) and methanol (B129727) are commonly used. The choice of solvent can significantly impact the extraction yield and the profile of co-extracted compounds.

Q3: Can temperature affect the stability and yield of this compound during extraction?

A3: Yes, temperature is a critical parameter. While elevated temperatures can increase the solubility and diffusion rate of the target compound, excessive heat may lead to the degradation of thermolabile iridoid glycosides. It is crucial to find an optimal temperature that maximizes yield without causing significant degradation. For some related compounds, thermal degradation has been observed at temperatures exceeding 80°C.

Q4: What are the common methods for the purification of this compound from the crude extract?

A4: Following initial extraction, purification is typically necessary to isolate this compound. Common techniques include the use of macroporous adsorption resins to remove pigments and other impurities, followed by column chromatography (e.g., silica (B1680970) gel or C18) for further separation.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and purification of this compound.

Issue Potential Cause Recommended Solution
Low Yield of this compound Inappropriate solvent choice or concentration.Conduct small-scale trials with different polar solvents (e.g., 50% ethanol, 70% ethanol, methanol) to determine the optimal solvent system for your plant material.
Suboptimal extraction temperature.Optimize the extraction temperature. While heat can improve efficiency, excessive temperatures can degrade the compound. Try a range of temperatures (e.g., 40°C, 60°C, 80°C) to find the best balance.
Insufficient extraction time.Increase the extraction duration to ensure complete diffusion of the compound from the plant matrix into the solvent.
Inadequate particle size of the plant material.Grind the dried plant material to a fine powder to increase the surface area available for solvent penetration.
Presence of Impurities in the Final Product Inefficient purification process.Employ a multi-step purification strategy. Use macroporous resin chromatography for initial cleanup, followed by one or more rounds of column chromatography with different stationary and mobile phases.
Co-extraction of compounds with similar polarity.Adjust the polarity of the solvent system during extraction and chromatography to improve the separation of this compound from other co-extractives.
Degradation of this compound Exposure to high temperatures.Use lower extraction temperatures or employ non-thermal extraction methods like ultrasound-assisted extraction.
Presence of acidic or alkaline conditions.Ensure the pH of the extraction solvent is neutral or slightly acidic, as extreme pH values can cause hydrolysis of the glycosidic bond.
Prolonged storage of extracts.Analyze extracts as quickly as possible after preparation. If storage is necessary, keep them at low temperatures (e.g., 4°C for short-term, -20°C for long-term) and protected from light.

Data Presentation

The following table summarizes the content of this compound and related compounds found in crude and processed Corni Fructus, providing an indication of expected concentrations in the raw material.

Table 1: Content of Major Bioactive Compounds in Crude and Processed Corni Fructus

CompoundContent in Crude Corni Fructus (μg/g)
Morroniside2673.4 ± 121.3
Loganin1856.2 ± 92.5
This compound Not explicitly quantified in this study, but is a known constituent.
Gallic acid432.7 ± 21.6
5-HMF156.9 ± 8.1
Sweroside78.4 ± 4.2
Cornuside102.3 ± 5.7

Note: Data is adapted from a study focused on the effects of wine-processing and may not represent optimal extraction yields. The presence and quantity of this compound can vary depending on the plant source and processing methods.

Experimental Protocols

Ultrasound-Assisted Extraction (UAE) of this compound

This protocol describes a general procedure for the extraction of this compound from Cornus officinalis fructus using ultrasound.

Materials:

  • Dried and powdered Cornus officinalis fructus

  • 70% Ethanol (v/v)

  • Ultrasonic bath or probe sonicator

  • Filter paper or centrifugation apparatus

  • Rotary evaporator

Procedure:

  • Weigh 10 g of powdered Cornus officinalis fructus and place it in a flask.

  • Add 200 mL of 70% ethanol to the flask (solid-to-liquid ratio of 1:20 w/v).

  • Place the flask in an ultrasonic bath and sonicate at a controlled temperature (e.g., 50°C) for 45 minutes.

  • After sonication, separate the extract from the solid plant material by filtration or centrifugation.

  • Repeat the extraction process on the plant residue two more times with fresh solvent to ensure maximum recovery.

  • Combine the extracts from all three cycles.

  • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C to obtain the crude extract.

Purification of this compound using Macroporous Resin Chromatography

This protocol outlines a method for the preliminary purification of the crude extract.

Materials:

  • Crude extract of Cornus officinalis

  • Macroporous adsorption resin (e.g., HPD-100)

  • Glass column

  • Deionized water

  • Ethanol (various concentrations: 10%, 30%, 50%, 70%, 95% v/v)

Procedure:

  • Dissolve the crude extract in a small amount of deionized water.

  • Pack a glass column with the pre-treated macroporous resin.

  • Load the dissolved crude extract onto the column.

  • Wash the column with deionized water to remove sugars and other highly polar impurities.

  • Elute the column sequentially with increasing concentrations of ethanol (e.g., 10%, 30%, 50%, 70%, and 95%).

  • Collect fractions for each ethanol concentration.

  • Analyze the fractions using a suitable method (e.g., HPLC) to identify those containing this compound. Iridoid glycosides are typically eluted in the 30-70% ethanol fractions.

  • Combine the fractions rich in this compound and concentrate them using a rotary evaporator for further purification or analysis.

Visualizations

Extraction_Workflow Plant_Material Dried & Powdered Cornus officinalis Fructus Extraction Extraction (e.g., Ultrasound-Assisted with 70% Ethanol) Plant_Material->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Purification Purification (Macroporous Resin Chromatography) Crude_Extract->Purification Fractionation Fraction Collection (Elution with Ethanol Gradient) Purification->Fractionation Analysis Analysis of Fractions (e.g., HPLC) Fractionation->Analysis Target_Fraction This compound-Rich Fraction Analysis->Target_Fraction Final_Product Pure this compound (after further purification) Target_Fraction->Final_Product

Caption: A generalized workflow for the extraction and purification of this compound.

Biosynthesis_Pathway GPP Geranyl Pyrophosphate (GPP) Iridoid_Synthase Iridoid Synthase Cascade GPP->Iridoid_Synthase Multiple Steps Loganin Loganin Iridoid_Synthase->Loganin Morroniside Morroniside Loganin->Morroniside Further enzymatic steps Methylation Methyltransferase Methyl_Morroniside This compound Methylation->Methyl_Morroniside Morroniside->Methylation

Caption: A simplified putative biosynthetic pathway leading to this compound.

References

Technical Support Center: Chromatographic Analysis of 7-O-Methyl morroniside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-elution issues during the chromatographic analysis of 7-O-Methyl morroniside (B1252140).

Troubleshooting Guide: Co-elution Issues

Co-elution, the incomplete separation of two or more compounds in a chromatographic system, is a common challenge in the analysis of complex mixtures like plant extracts. For 7-O-Methyl morroniside, which is often analyzed in extracts from Cornus officinalis, co-elution with structurally similar iridoid glycosides or other matrix components can lead to inaccurate quantification and misidentification. This guide provides a systematic approach to diagnosing and resolving these issues.

Q1: I am observing a broad or shouldered peak for this compound. How can I confirm if this is a co-elution problem?

A1: A broad or asymmetrical peak is a strong indicator of co-elution. To confirm this, you can employ the following strategies:

  • Peak Purity Analysis with a Diode Array Detector (DAD): If your HPLC system is equipped with a DAD, you can assess the peak purity across the entire peak. A change in the UV spectrum across the peak suggests the presence of more than one compound.

  • Mass Spectrometry (MS) Analysis: If using LC-MS, you can examine the mass spectrum across the chromatographic peak. The presence of multiple parent ions or a changing ion ratio across the peak profile is a clear sign of co-elution. You can also use extracted ion chromatograms (EICs) for the expected m/z of this compound and potential co-eluting compounds to visualize their separation.

  • Varying Injection Volume: Injecting different amounts of your sample can sometimes help diagnose co-elution. If the peak shape changes disproportionately with the injection volume, it may indicate the presence of a co-eluting impurity.

Q2: What are the most likely compounds to co-elute with this compound in an extract of Cornus officinalis?

A2: The most probable co-eluting species are other iridoid glycosides with similar polarities and chemical structures. Based on the chemical profile of Cornus officinalis, potential co-eluting compounds include:

  • Morroniside: The parent compound, lacking the 7-O-methyl group.

  • Loganin: Another major iridoid glycoside in Cornus officinalis.

  • Sweroside: An iridoid glycoside also commonly found in this plant.

  • Isomeric Iridoid Glycosides: Various isomers of iridoid glycosides present in the extract can be challenging to separate.[1]

  • Other Polar Compounds: Flavonoids and organic acids, which are also present in the extract, can potentially co-elute depending on the chromatographic conditions.

Q3: My this compound peak is co-eluting with another compound. What are the first chromatographic parameters I should adjust?

A3: A systematic approach to method optimization is crucial. Start by making small, incremental changes to the following parameters:

  • Mobile Phase Gradient: A shallower gradient often provides better resolution for closely eluting compounds. Try decreasing the rate of change of the organic solvent concentration in your gradient program.

  • Mobile Phase Composition:

    • Organic Modifier: Switching between acetonitrile (B52724) and methanol (B129727) can alter the selectivity of the separation due to their different solvent properties.

    • Aqueous Phase pH: The addition of a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the aqueous phase can improve peak shape and influence the retention of ionizable compounds.

  • Column Temperature: Adjusting the column temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, which can in turn alter selectivity and resolution. Experiment with temperatures in the range of 25-40°C.

Q4: I have optimized my mobile phase and temperature, but co-elution persists. What are my next steps?

A4: If mobile phase and temperature optimization are insufficient, consider the following:

  • Change the Stationary Phase: If you are using a standard C18 column, switching to a different stationary phase chemistry can provide a different separation selectivity. Consider columns with:

    • Different C18 Bonding: Not all C18 columns are the same. A column from a different manufacturer or with a different bonding density or end-capping can offer different selectivity.

    • Phenyl-Hexyl or Cyano (CN) Phases: These stationary phases offer different retention mechanisms (π-π interactions for phenyl-hexyl) that can be beneficial for separating structurally similar compounds.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): For highly polar compounds like iridoid glycosides, HILIC can be a powerful alternative to reversed-phase chromatography.[2][3][4] HILIC uses a polar stationary phase and a mobile phase with a high concentration of organic solvent, which can provide unique selectivity for polar analytes.[2][3][4]

  • Improve Column Efficiency:

    • Smaller Particle Size Columns: Using columns packed with smaller particles (e.g., sub-2 µm for UPLC) or core-shell particles can significantly increase column efficiency, leading to sharper peaks and better resolution.

    • Longer Column: A longer column provides more theoretical plates and can improve separation, although it will also increase analysis time and backpressure.

Frequently Asked Questions (FAQs)

Q: What is a typical starting HPLC method for the analysis of this compound?

A: A good starting point for method development is a reversed-phase HPLC method using a C18 column with a water/acetonitrile gradient. Below is a general-purpose method that can be optimized.

ParameterRecommended Starting Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile
Gradient 5-20% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 240 nm

Q: Can I use the same method for both qualitative and quantitative analysis?

A: While the same chromatographic method can be used for both, quantitative analysis requires additional validation steps, including establishing linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). For accurate quantification in complex matrices, the use of an appropriate internal standard is highly recommended.

Q: How should I prepare my Cornus officinalis extract for analysis to minimize co-elution issues?

A: Proper sample preparation is critical. A common method involves ultrasonic extraction with a polar solvent like methanol or ethanol. To reduce matrix effects and potential co-elution, consider a solid-phase extraction (SPE) clean-up step after the initial extraction. This can help to remove highly polar or non-polar interferences before HPLC analysis.

Experimental Protocols

Protocol 1: Extraction of this compound from Cornus officinalis
  • Sample Preparation: Weigh approximately 1.0 g of powdered, dried Cornus officinalis fruit into a centrifuge tube.

  • Extraction: Add 20 mL of 80% methanol to the tube.

  • Ultrasonication: Place the tube in an ultrasonic bath and extract for 30 minutes at room temperature.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

Protocol 2: UPLC-Q-TOF-MS/MS Analysis of this compound

This protocol is based on a method for the analysis of iridoids in Cornus officinalis.[5]

ParameterValue
Column ZORBAX Extend-C18 (2.1 mm × 100 mm, 1.8 µm)
Column Temperature 30°C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 3 µL
Gradient Program 0–3.0 min, 5–20% B
3.0–7.0 min, 20–80% B
7.0–30 min, 80–90% B
30–32 min, 90–5% B
32-35 min, 5% B
MS Detection ESI in both positive and negative modes

Visualizations

Troubleshooting_Workflow start Start: Co-elution Suspected (Broad or Shouldered Peak) confirm Confirm Co-elution (Peak Purity, MS Analysis) start->confirm adjust_gradient Adjust Mobile Phase Gradient (Shallower Gradient) confirm->adjust_gradient Yes not_resolved Still Not Resolved confirm->not_resolved No, Peak is Pure (Consider other issues) adjust_mobile_phase Modify Mobile Phase (Organic Modifier, pH) adjust_gradient->adjust_mobile_phase resolved Peak Resolved adjust_gradient->resolved Successful adjust_temp Adjust Column Temperature adjust_mobile_phase->adjust_temp adjust_mobile_phase->resolved Successful change_column Change Stationary Phase (Different C18, Phenyl, HILIC) adjust_temp->change_column adjust_temp->resolved Successful improve_efficiency Improve Column Efficiency (Smaller Particles, Longer Column) change_column->improve_efficiency Co-elution Persists change_column->resolved Successful improve_efficiency->resolved Successful

Caption: Troubleshooting workflow for co-elution issues.

Signaling_Pathway morroniside Morroniside (Parent compound of this compound) pi3k_akt PI3K/Akt Pathway morroniside->pi3k_akt nrf2_are Nrf2/ARE Pathway morroniside->nrf2_are anti_apoptotic Anti-apoptotic Effects pi3k_akt->anti_apoptotic antioxidant Antioxidant Effects nrf2_are->antioxidant neuroprotection Neuroprotection antioxidant->neuroprotection anti_apoptotic->neuroprotection

Caption: Simplified signaling pathways of morroniside.

References

Technical Support Center: Cell Culture Experiments with 7-O-Methylmorroniside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-O-Methylmorroniside in cell culture. Our aim is to help you identify and resolve potential contamination issues to ensure the validity and reproducibility of your experimental results.

Troubleshooting Guide: Cell Culture Contamination

Encountering contamination can be a significant setback in cell culture experiments. This guide provides a systematic approach to identifying and addressing common contamination issues when working with 7-O-Methylmorroniside. While 7-O-Methylmorroniside itself is not a known source of contamination, improper handling or suboptimal laboratory practices can introduce contaminants.

Initial Assessment:

If you suspect contamination, immediately quarantine the affected cultures to prevent cross-contamination.[1][2] Visually inspect the culture vessel, medium, and cells under a microscope.

Table 1: Common Contaminants and Their Characteristics

ContaminantVisual & Microscopic SignsImpact on Culture
Bacteria - Sudden turbidity or cloudiness in the medium.[2][3] - Rapid drop in pH (medium turns yellow).[2][4] - Under microscope: small, motile, rod-shaped or spherical particles between cells.[4]- Rapid cell death.[5] - Altered cell metabolism and growth.
Yeast - Slight turbidity in the medium.[2] - pH may remain stable initially, then increase (medium turns pink).[3] - Under microscope: individual oval or spherical particles, may show budding.[4]- Slower growth compared to bacteria but can outcompete cultured cells.
Mold (Fungi) - Visible fuzzy or filamentous growth, often on the surface of the medium.[6] - Medium may become turbid.[6] - Under microscope: thread-like mycelia and spores.- Can quickly overtake the culture.[7] - Produces toxic byproducts that harm cells.
Mycoplasma - No visible signs of contamination like turbidity.[1] - May cause a slowdown in cell proliferation or changes in cell morphology.[3] - Under microscope: not visible with a standard light microscope due to small size and lack of a cell wall.[1][4]- Alters cellular metabolism, gene expression, and can cause chromosomal aberrations.[1][5]
Chemical - No visible microbial growth. - Unexpected changes in cell growth, morphology, or viability.- Can be toxic to cells or interfere with experimental results.

dot

Caption: Troubleshooting workflow for identifying cell culture contamination.

Frequently Asked Questions (FAQs)

Q1: Can 7-O-Methylmorroniside itself be a source of contamination?

A1: 7-O-Methylmorroniside, as a purified chemical compound, is unlikely to be a source of biological contamination. However, it is crucial to ensure that the stock solution is prepared and stored under sterile conditions. Non-sterile solvents or improper handling during preparation can introduce contaminants.

Q2: I've observed a change in the color of my cell culture medium after adding 7-O-Methylmorroniside. Is this contamination?

A2: A color change in the medium, typically indicated by the phenol (B47542) red pH indicator, suggests a shift in pH. While this can be a sign of bacterial or fungal contamination, it's also possible that the addition of 7-O-Methylmorroniside or its solvent has altered the pH. It is recommended to check the pH of your 7-O-Methylmorroniside stock solution and compare it to a control culture without the compound.

Q3: My cells are growing slower than usual after treatment with 7-O-Methylmorroniside. Could this be a sign of mycoplasma contamination?

A3: Slower cell growth can be an effect of the compound itself or a sign of mycoplasma contamination.[3] Mycoplasma is a common and insidious contaminant that is not visible under a standard microscope.[6] If you observe unexplained changes in cell growth or behavior, it is highly recommended to test for mycoplasma.

Q4: What are the primary sources of contamination in a cell culture lab?

A4: The most common sources of contamination include:

  • Personnel: Poor aseptic technique, talking over open cultures, and inadequate handwashing.[8]

  • Reagents and Media: Contaminated sera, media, or other solutions.[5]

  • Equipment: Non-sterile incubators, biosafety cabinets, pipettes, or other lab equipment.[5]

  • Environment: Airborne particles from unfiltered air or dust.[8]

  • Cross-contamination: Spreading contamination from one culture to another.[2]

Q5: How can I prevent contamination when working with 7-O-Methylmorroniside?

A5: Strict adherence to aseptic technique is paramount.[9] Key prevention strategies include:

  • Always work in a certified biological safety cabinet.

  • Sterilize all reagents, media, and equipment.[10][11]

  • Prepare your 7-O-Methylmorroniside stock solution using sterile solvents and filter-sterilize if necessary.

  • Regularly clean and decontaminate incubators, water baths, and work surfaces.[9]

  • Routinely test your cell lines for mycoplasma.[1]

  • Handle only one cell line at a time to prevent cross-contamination.

Experimental Protocols

Protocol 1: Mycoplasma Detection by PCR

This protocol outlines a common method for detecting mycoplasma contamination.

Materials:

  • Cell culture supernatant

  • Mycoplasma-specific PCR primers

  • PCR master mix

  • DNA-free water

  • Positive and negative controls

  • Thermal cycler

Methodology:

  • Collect 1 mL of cell culture supernatant from a near-confluent culture.

  • Centrifuge at 200 x g for 5 minutes to pellet the cells.

  • Transfer the supernatant to a new tube and centrifuge at 12,000 x g for 10 minutes to pellet any mycoplasma.

  • Discard the supernatant and resuspend the pellet in 50 µL of sterile, DNA-free water.

  • Boil the sample at 95°C for 10 minutes to lyse the mycoplasma and release the DNA.

  • Centrifuge at 12,000 x g for 5 minutes. The supernatant contains the template DNA.

  • Set up the PCR reaction using your specific primers and master mix according to the manufacturer's instructions. Include a positive control (known mycoplasma DNA) and a negative control (DNA-free water).

  • Run the PCR reaction in a thermal cycler.

  • Analyze the PCR products by gel electrophoresis. The presence of a band of the expected size in your sample lane indicates mycoplasma contamination.

Protocol 2: Gram Staining for Bacterial Identification

This protocol is a basic method to differentiate between Gram-positive and Gram-negative bacteria.

Materials:

  • Suspected contaminated cell culture

  • Microscope slides

  • Crystal violet

  • Iodine solution

  • Decolorizer (e.g., ethanol)

  • Safranin

  • Microscope

Methodology:

  • Place a drop of the contaminated culture medium onto a clean microscope slide and heat-fix it.

  • Flood the slide with crystal violet for 1 minute, then rinse with water.

  • Flood the slide with iodine solution for 1 minute, then rinse with water.

  • Briefly decolorize with ethanol (B145695) until the runoff is clear, then rinse with water.

  • Counterstain with safranin for 30-60 seconds, then rinse with water and air dry.

  • Examine the slide under a microscope. Gram-positive bacteria will appear purple, and Gram-negative bacteria will appear pink or red.

dot

G cluster_prevention Contamination Prevention Workflow cluster_response Contamination Response Workflow Aseptic_Technique Strict Aseptic Technique Sterile_Reagents Use Sterile Reagents & Media Aseptic_Technique->Sterile_Reagents Regular_Cleaning Regular Equipment Cleaning Sterile_Reagents->Regular_Cleaning Mycoplasma_Screening Routine Mycoplasma Screening Regular_Cleaning->Mycoplasma_Screening Quarantine Quarantine New Cell Lines Mycoplasma_Screening->Quarantine Identify Identify Contaminant Isolate Isolate Contaminated Cultures Identify->Isolate Discard Discard Contaminated Cultures Isolate->Discard Decontaminate Decontaminate Work Area & Equipment Discard->Decontaminate Review Review Lab Procedures Decontaminate->Review

References

Minimizing batch-to-batch variability of 7-O-Methyl morroniside extracts

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 7-O-Methyl Morroniside (B1252140) Extracts

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and minimize batch-to-batch variability in the extraction and analysis of 7-O-Methyl morroniside.

Disclaimer: this compound is a specific derivative of the more widely studied iridoid glycoside, morroniside. The guidance provided here is based on established principles for morroniside and other natural product extractions and should be adapted as necessary.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary sources of batch-to-batch variability in herbal extracts like this compound?

Batch-to-batch variability in herbal extracts is a multifaceted issue stemming from three main areas: the raw material, the extraction process, and post-extraction handling.[1]

  • Raw Material (Botanical) Variations:

    • Genetics and Environment: Different plant populations can have genetic variations. The geographical location, soil conditions, and climate (temperature, rainfall) where the source plant (e.g., Cornus officinalis) is grown significantly impact its chemical profile.[1]

    • Harvesting and Handling: The time of harvest, methods used, and post-harvest processing (drying, storage) are critical factors that can alter the concentration of active compounds.[1][2]

  • Extraction Process Inconsistencies:

    • Physical Properties: Variations in the particle size of the ground plant material can change the surface area available for extraction.[1][3]

    • Method Parameters: Inconsistent solvent-to-solid ratios, fluctuations in extraction temperature and duration, and differences in equipment can lead to significant deviations in yield and purity.[1][4]

  • Post-Extraction and Analytical Variability:

    • Handling: Inconsistent solvent removal, different drying methods for the final extract, and improper storage can lead to degradation of the target compound.[1][5]

    • Analysis: A validated and robust analytical method (like HPLC) is crucial. Variations in column performance, mobile phase preparation, or detector settings can create the appearance of batch variability.[6]

Q2: How can I standardize the raw plant material to reduce variability from the start?

Standardizing your raw material is the most effective initial step to ensure consistency.[4] This involves creating a clear specification for your starting material.

  • Botanical Authentication: Always verify the correct plant species and the specific part of the plant (e.g., fruit, peel) being used.[1] DNA barcoding can be employed for precise species identification.[7]

  • Sourcing and Harvesting: Whenever possible, source the material from the same geographical region and supplier.[1] Adhere to a strict protocol for the time of harvest to ensure the plant is at its peak for the desired compound.[1][8]

  • Standardized Processing: Implement and document standardized procedures for drying, grinding (to a uniform particle size), and storing the raw material.[1]

  • Chemical Profiling: Perform a preliminary analysis (e.g., HPTLC or HPLC) on incoming raw material batches to create a chemical fingerprint. Only accept batches that meet a predefined profile.[1]

Q3: My HPLC results show inconsistent peak purity and retention times for this compound. What could be the cause?

Inconsistent HPLC results are a common challenge when analyzing complex herbal extracts.[6]

  • Co-elution: The extract contains numerous compounds, and it's possible that an impurity is co-eluting with your target peak, affecting its purity and shape.[6]

  • Method Robustness: The analytical method may not be robust enough. Small, unintended variations in the mobile phase composition (e.g., pH, solvent ratio) or column temperature can cause retention time shifts.[9]

  • Column Degradation: The performance of HPLC columns can degrade over time, especially when analyzing complex mixtures. This can lead to peak broadening, tailing, and shifts in retention time.[10]

  • Sample Preparation: Inconsistencies in the final sample preparation step (e.g., dilution solvent, filtration) before injection can introduce variability.

Part 2: Troubleshooting Guides

This section provides structured guidance for specific issues you may encounter during your experiments.

Guide 1: Low Extraction Yield

If the yield of your this compound extract is lower than expected, use the following table and workflow to diagnose the issue.

Table 1: Troubleshooting Low Extraction Yield

Problem Potential Cause Recommended Action Reference
Incomplete Extraction The solvent is not effectively penetrating the plant matrix.Ensure the raw material is ground to a fine, uniform powder (e.g., 40-mesh). Increase extraction time or consider a more vigorous method like ultrasound-assisted extraction (UAE).[1][3][11]
Suboptimal Solvent The polarity of the solvent is not ideal for this compound.Test solvents with varying polarities. For morroniside, aqueous ethanol (B145695) (50-80%) or methanol (B129727) are commonly effective.[3][12][13]
Compound Degradation The target molecule is sensitive to heat or light and is degrading during the process.Assess the thermal stability of your compound. If it is heat-labile, use a lower extraction temperature or a non-heat-based method like maceration. Protect the extract from light.[5][11]
Insufficient Solvent Volume The solvent is becoming saturated before all the target compound is extracted.Increase the solid-to-liquid ratio (e.g., from 1:10 to 1:20 w/v). Ensure the plant material is fully submerged and well-agitated.[3][11]
Poor Quality Raw Material The starting plant material has a naturally low concentration of the target compound.Source material from a reputable supplier with a certificate of analysis. If possible, test a sample of the raw material before committing to a large-scale extraction.[3]

Workflow for Troubleshooting Low Yield

G start Low Yield Observed q_material Is raw material standardized? start->q_material Start Here a_material Action: Standardize raw material (particle size, sourcing, drying). q_material->a_material No q_solvent Is the solvent system optimal? q_material->q_solvent Yes a_material->q_solvent a_solvent Action: Test different solvents/polarities (e.g., 50-80% EtOH). Increase solvent:solid ratio. q_solvent->a_solvent No q_params Are extraction parameters (time, temp) correct? q_solvent->q_params Yes a_solvent->q_params a_params Action: Increase time or use UAE/MAE. Check for degradation; lower temp if necessary. q_params->a_params No end_node Yield Optimized q_params->end_node Yes a_params->end_node

Caption: Troubleshooting decision tree for low extraction yields.

Guide 2: Inconsistent HPLC Results

Use this guide if you are facing issues with the reproducibility of your HPLC analysis.

Table 2: Troubleshooting Inconsistent HPLC Analysis

Problem Potential Cause Recommended Action Reference
Retention Time Shift Fluctuation in mobile phase composition or column temperature.Prepare fresh mobile phase daily and use a buffer if pH is critical. Use a column oven to maintain a stable temperature.[9]
Peak Tailing or Broadening Column contamination, column aging, or incompatible sample solvent.Use a guard column to protect the analytical column.[10] Flush the column regularly. Ensure the sample is dissolved in a solvent similar in strength to the mobile phase.
Variable Peak Area Inconsistent injection volume or sample degradation.Check the autosampler for air bubbles and ensure proper calibration. Keep samples in the autosampler cool and protected from light to prevent degradation.[14]
High Background Noise Contaminated mobile phase or detector issue.Filter all solvents through a 0.45 µm filter.[15] Purge the system to remove air bubbles. Check the detector lamp's lifespan.

Part 3: Experimental Protocols

Protocol 1: Standardized Ultrasound-Assisted Extraction (UAE) of this compound

This protocol provides a framework for a robust and repeatable extraction.

  • Material Preparation:

    • Grind dried Cornus officinalis fruit to a uniform powder, passing it through a 40-mesh sieve.[1]

    • Dry the powder in an oven at 60°C for 4 hours to ensure consistent moisture content.

  • Extraction:

    • Accurately weigh 50 g of the dried powder.

    • Place the powder in a 1 L Erlenmeyer flask and add 500 mL of 70% ethanol (a 1:10 solid-to-liquid ratio).[16]

    • Place the flask in an ultrasonic bath.

    • Perform ultrasound-assisted extraction for 45 minutes at a controlled temperature of 50°C.

    • Repeat the extraction process twice more with fresh solvent to ensure maximum yield.[12]

  • Filtration and Concentration:

    • Combine the extracts from all three cycles.

    • Filter the combined liquid through Whatman No. 1 filter paper to remove solid plant material.[12]

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 55°C to obtain the crude extract.[17]

  • Purification (Enrichment):

    • Dissolve the crude extract in deionized water.

    • Load the aqueous solution onto a pre-equilibrated macroporous resin column (e.g., AB-8 or D101).[16][17]

    • First, wash the column with 2-3 column volumes of deionized water to remove sugars and other highly polar impurities.

    • Elute the iridoid glycoside fraction with 40% ethanol.[13]

    • Collect the eluate and concentrate it under reduced pressure to yield a purified extract enriched in this compound.

Workflow for Standardized Extraction and Purification

G raw_material Standardized Raw Material (Ground, Dried) extraction Ultrasound-Assisted Extraction (70% EtOH, 50°C, 45 min x3) raw_material->extraction filtration Filtration extraction->filtration concentration1 Concentration (Rotary Evaporator) filtration->concentration1 purification Macroporous Resin Chromatography concentration1->purification wash Wash with H₂O purification->wash Step 1 elution Elute with 40% EtOH wash->elution Step 2 concentration2 Final Concentration elution->concentration2 final_product Enriched Extract concentration2->final_product G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus morroniside Morroniside keap1 Keap1 morroniside->keap1 Activates Pathway ros Oxidative Stress (e.g., ROS) ros->keap1 Induces nrf2 Nrf2 keap1->nrf2 Releases nrf2_n Nrf2 nrf2->nrf2_n Translocates nucleus Nucleus are ARE (Antioxidant Response Element) nrf2_n->are Binds to antioxidant Antioxidant Proteins (e.g., GPX4, FTH-1) are->antioxidant Promotes Transcription protection Cellular Protection (Inhibition of Ferroptosis) antioxidant->protection Leads to

References

Technical Support Center: Purifying 7-O-Methyl Morroniside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the purity of isolated 7-O-Methyl morroniside (B1252140).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of 7-O-Methyl morroniside.

Issue 1: Low Yield of this compound After Initial Extraction

Potential CauseSuggested Solution
Incomplete Extraction Ensure the plant material (Cornus officinalis fruit) is finely powdered to maximize surface area for solvent penetration. Perform the extraction multiple times (e.g., 3x) with fresh solvent to ensure exhaustive extraction.[1] Consider using ultrasound-assisted extraction to improve efficiency.[2]
Inappropriate Solvent Choice A common and effective solvent for extracting iridoid glycosides is 50-90% aqueous ethanol (B145695).[1][3] Pure ethanol may be less effective for these polar compounds.
Degradation During Extraction Iridoid glycosides can be sensitive to heat. If using a heat-reflux method, monitor the temperature closely and minimize extraction time to prevent degradation. Room temperature maceration is a gentler alternative.[1]

Issue 2: Poor Separation and Co-elution of Impurities During Chromatography

Potential CauseSuggested Solution
Macroporous Resin Chromatography:
- Inadequate Removal of ImpuritiesOptimize the elution gradient. A common strategy is to first wash the column with water to remove highly polar impurities like sugars, followed by a stepwise gradient of increasing ethanol concentration (e.g., 15% and then 40%) to elute the iridoid glycosides.[4][5]
High-Performance Liquid Chromatography (HPLC):
- Poor Peak Shape (Tailing or Fronting)Peak tailing can result from secondary interactions between the hydroxyl groups of the iridoid glycoside and the silica-based stationary phase. Ensure the mobile phase pH is appropriate to minimize these interactions. Overloading the column can also cause poor peak shape; try injecting a smaller sample volume.
- Inconsistent Retention TimesFluctuations in temperature can affect retention times. Use a column oven to maintain a constant temperature. Ensure the mobile phase is prepared consistently and is properly degassed.
High-Speed Counter-Current Chromatography (HSCCC):
- Unsuitable Two-Phase Solvent SystemThe choice of the two-phase solvent system is critical. A commonly used system for separating morroniside is n-butanol-methanol-1% acetic acid water (4:1:6, v/v).[4] It is essential to determine the partition coefficient (K) of the target compound to ensure it is suitable for the chosen system.

Issue 3: Degradation of this compound During and After Purification

Potential CauseSuggested Solution
pH Sensitivity Iridoid glycosides are susceptible to degradation under both acidic and alkaline conditions.[6] Buffer your solutions if necessary and avoid prolonged exposure to extreme pH.
Temperature and Light Sensitivity Store both solid samples and solutions at low temperatures (e.g., 4°C for short-term and -20°C for long-term) and protect from light to prevent degradation.[6]
Instability in Solution It is best practice to prepare fresh solutions of this compound before each experiment. The stability in solution can be limited.[6]

Frequently Asked Questions (FAQs)

Q1: What is the best source material for isolating this compound?

A1: this compound is an iridoid glycoside primarily extracted from the fruit of Cornus officinalis (Shan Zhu Yu).[1][7]

Q2: What is a typical workflow for enhancing the purity of this compound?

A2: A common workflow involves initial extraction from the powdered plant material with aqueous ethanol, followed by preliminary purification using macroporous resin chromatography to enrich the iridoid glycoside fraction. Final purification to achieve high purity is typically performed using preparative HPLC or HSCCC.[2]

Q3: My NMR spectrum of the purified fraction is complex due to signal overlap. How can I confirm the purity and structure of this compound?

A3: Signal overlap is a common issue in the NMR analysis of natural product extracts containing multiple similar compounds.[6] To resolve this, consider using two-dimensional (2D) NMR techniques such as COSY, HSQC, and HMBC to better resolve individual proton and carbon signals and confirm the structure. For purity assessment, HPLC-UV is a more direct method.

Q4: What purity levels can I expect to achieve with different purification techniques?

A4: The achievable purity depends on the combination of methods used. For morroniside, a closely related compound, a combination of macroporous resin chromatography and HSCCC has been shown to achieve a purity of 99.1%.[3] Preparative HPLC can also yield high purity levels, often exceeding 98%.

Data Presentation

Table 1: Summary of Quantitative Data on Purity Enhancement of Iridoid Glycosides from Cornus officinalis

Purification MethodTarget Compound(s)Purity AchievedReference
Macroporous Resin + HSCCCMorroniside99.1%[8]
Macroporous Resin + HSCCCLoganin98.6%[8]
Macroporous Resin + HSCCCSweroside97.3%[8]
HSCCCMorroniside96.3%[9]

Experimental Protocols

Detailed Methodology for the Isolation and Purification of Iridoid Glycosides from Cornus officinalis

  • Extraction:

    • Air-dry and powder the fruits of Cornus officinalis.

    • Macerate the powdered material (e.g., 1 kg) in 50% aqueous ethanol (e.g., 10 L) at room temperature.[1]

    • Perform the extraction three times to ensure thoroughness.

    • Combine the extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.[1]

  • Preliminary Purification with Macroporous Resin Chromatography:

    • Dissolve the crude extract in water and apply it to a D101 macroporous resin column.

    • Wash the column with water to remove highly polar impurities.

    • Elute the iridoid glycoside-rich fraction with 50% aqueous ethanol.[8]

    • Concentrate the eluate to obtain a semi-purified extract.

  • Final Purification by High-Speed Counter-Current Chromatography (HSCCC):

    • Prepare the two-phase solvent system: n-butanol-methanol-1% acetic acid water (4:1:6, v/v).[4]

    • Equilibrate the HSCCC instrument with the two-phase solvent system, using the upper phase as the stationary phase.

    • Dissolve the semi-purified extract in a small volume of the lower phase and inject it into the HSCCC.

    • Monitor the effluent with a UV detector and collect the fractions corresponding to the this compound peak.

    • Combine the pure fractions and evaporate the solvent to obtain the purified compound.

  • Purity Analysis:

    • Assess the purity of the final product using analytical HPLC with a C18 column and a suitable mobile phase gradient (e.g., methanol-water or acetonitrile-water).

    • Confirm the structure of the purified this compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Mandatory Visualization

G cluster_extraction Initial Extraction cluster_preliminary Preliminary Purification cluster_final Final Purification cluster_analysis Purity and Structural Analysis plant_material Powdered Cornus officinalis Fruit extraction Extraction with 50% Aqueous Ethanol plant_material->extraction crude_extract Crude Extract extraction->crude_extract macro_resin Macroporous Resin Chromatography crude_extract->macro_resin semi_pure Semi-Purified Extract macro_resin->semi_pure hsccc HSCCC or Preparative HPLC semi_pure->hsccc pure_compound High-Purity this compound hsccc->pure_compound hplc HPLC-UV pure_compound->hplc nmr_ms NMR & MS pure_compound->nmr_ms

Caption: Experimental workflow for enhancing the purity of this compound.

References

Technical Support Center: Optimizing 7-O-Methyl Morroniside Extraction Using Response Surface Methodology

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of 7-O-Methyl morroniside (B1252140) extraction using Response Surface Methodology (RSM).

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental process of optimizing 7-O-Methyl morroniside extraction with RSM.

Issue/Question Possible Cause(s) Recommended Solution(s)
Low Yield of this compound Inappropriate solvent selection.Test a range of solvents with varying polarities (e.g., methanol (B129727), ethanol (B145695), water, and their mixtures). This compound is an iridoid glycoside, and hydroalcoholic solutions are often effective for extracting such compounds.[1][2]
Sub-optimal extraction parameters (temperature, time, solvent-to-solid ratio).The core purpose of RSM is to identify optimal parameters. Ensure the ranges selected for your independent variables in the experimental design are appropriate. A preliminary single-factor experiment can help determine a suitable range for each variable.[3][4]
Inefficient extraction method.Consider using advanced extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE), which can improve extraction efficiency.[5][6]
Degradation of the target compound.High temperatures or prolonged extraction times can lead to the degradation of thermolabile compounds.[7][8] Assess the stability of this compound under your experimental conditions.
Poor Model Fit in RSM Analysis (Low R-squared value) The chosen model (e.g., linear, quadratic) does not adequately describe the relationship between the factors and the response.Try fitting a higher-order polynomial model (e.g., quadratic or cubic). The Box-Behnken Design (BBD) is well-suited for fitting a quadratic model.[9][10][11]
Narrow range of independent variables.If the selected ranges for your factors are too small, the variation in the response may not be significant enough to build a robust model. Widen the range of your variables and re-run the experiments.
High variability in experimental data (high pure error).This could be due to inconsistent experimental procedures, instrument instability, or non-homogenous plant material. Ensure consistent execution of each experimental run and proper sample preparation.
Insignificant Factors in the RSM Model The factor has no real effect on the extraction yield within the tested range.This is a valid outcome of the optimization process. You can exclude the insignificant factor and focus on optimizing the significant ones.
The range of the factor is not wide enough to show a significant effect.As with a poor model fit, consider expanding the range of the seemingly insignificant factor to confirm its effect.
Difficulty in Reproducing Optimal Conditions The model may have multiple local optima, or the predicted optimum is not robust.Perform confirmation experiments at the predicted optimal conditions to validate the model.[12] It is recommended to run at least three replicate experiments.
The source material (e.g., Cornus officinalis) has natural variations in phytochemical content.Ensure that all experiments are conducted using a single, homogenized batch of plant material.

Frequently Asked Questions (FAQs)

1. What is Response Surface Methodology (RSM) and why use it for optimizing this compound extraction?

Response Surface Methodology (RSM) is a collection of statistical and mathematical techniques used for developing, improving, and optimizing processes.[13][14] It is particularly useful for understanding the relationships between several independent variables (factors) and one or more dependent variables (responses). For this compound extraction, RSM allows for the efficient identification of the optimal conditions (e.g., solvent concentration, temperature, and extraction time) to maximize the extraction yield, while minimizing the number of required experiments compared to traditional single-factor optimization.[1][3]

2. Which RSM design is best for my extraction experiment: Box-Behnken Design (BBD) or Central Composite Design (CCD)?

Both BBD and CCD are excellent choices for fitting a second-order (quadratic) model.

  • Box-Behnken Design (BBD): Requires fewer experimental runs than CCD for the same number of factors. It is a three-level design that avoids extreme experimental conditions, which can be advantageous if the extremes might lead to compound degradation.[9][10][15]

  • Central Composite Design (CCD): Is a five-level design that provides a high-quality prediction over the entire design space. It includes axial points that are outside the main factorial design space.

For many natural product extractions, BBD offers a good balance between efficiency and the quality of the resulting model.[11]

3. What are the key independent variables (factors) to consider for optimizing this compound extraction?

Based on general principles of natural product extraction, the following factors are critical:

  • Solvent Concentration: The polarity of the solvent is crucial for dissolving and extracting the target compound. For iridoid glycosides, aqueous ethanol or methanol are common choices.[2][16]

  • Extraction Temperature: Higher temperatures can increase solubility and diffusion rates, but excessive heat may cause degradation.[7][12]

  • Extraction Time: A longer duration may increase the yield, but there is a point of diminishing returns, and it could also lead to degradation.[8][15]

  • Solvent-to-Solid Ratio: A higher ratio can improve extraction efficiency by increasing the concentration gradient, but it also increases solvent consumption.[6][9]

4. How do I determine the appropriate ranges for my independent variables?

The ranges for your factors should be set based on a combination of literature review for similar compounds and preliminary single-factor experiments. For example, you could test the effect of ethanol concentration from 40% to 80%, temperature from 40°C to 80°C, and time from 30 to 90 minutes.

5. What analytical method should I use to quantify the yield of this compound for the RSM response?

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or MS) is the standard method for the accurate quantification of specific phytochemicals like this compound.[17][18][19] A validated HPLC method will ensure that your response variable is reliable.

Experimental Protocols

Hypothetical Experimental Design for RSM using Box-Behnken Design (BBD)

This protocol outlines a hypothetical experiment to optimize the extraction of this compound from Cornus officinalis using a three-factor, three-level BBD.

1. Independent Variables and Levels:

Independent VariableCodeLevel -1Level 0Level +1
Ethanol Concentration (%)X1506580
Temperature (°C)X2607080
Time (min)X36090120

2. Experimental Runs:

The BBD would generate a set of 15-17 experimental runs, including center points, to be performed in a randomized order.

RunX1: Ethanol Conc. (%)X2: Temperature (°C)X3: Time (min)Response: this compound Yield (mg/g)
150 (-1)60 (-1)90 (0)Hypothetical Data
280 (+1)60 (-1)90 (0)Hypothetical Data
350 (-1)80 (+1)90 (0)Hypothetical Data
480 (+1)80 (+1)90 (0)Hypothetical Data
550 (-1)70 (0)60 (-1)Hypothetical Data
680 (+1)70 (0)60 (-1)Hypothetical Data
750 (-1)70 (0)120 (+1)Hypothetical Data
880 (+1)70 (0)120 (+1)Hypothetical Data
965 (0)60 (-1)60 (-1)Hypothetical Data
1065 (0)80 (+1)60 (-1)Hypothetical Data
1165 (0)60 (-1)120 (+1)Hypothetical Data
1265 (0)80 (+1)120 (+1)Hypothetical Data
1365 (0)70 (0)90 (0)Hypothetical Data
1465 (0)70 (0)90 (0)Hypothetical Data
1565 (0)70 (0)90 (0)Hypothetical Data

3. Extraction Protocol (for each run):

  • Weigh 1.0 g of powdered Cornus officinalis into a flask.

  • Add the specified volume of ethanol/water solution to achieve a constant solvent-to-solid ratio (e.g., 30:1 mL/g).

  • Place the flask in a temperature-controlled water bath or shaker.

  • Conduct the extraction at the specified temperature and for the specified time for each run.

  • After extraction, cool the mixture and filter it.

  • Analyze the filtrate using a validated HPLC method to quantify the concentration of this compound.

  • Calculate the yield in mg of this compound per gram of dry plant material.

4. Data Analysis:

The response data is fitted to a second-order polynomial equation: Y = β₀ + ΣβᵢXᵢ + ΣβᵢᵢXᵢ² + ΣβᵢⱼXᵢXⱼ

Where Y is the predicted response, β₀ is the intercept, βᵢ, βᵢᵢ, and βᵢⱼ are the regression coefficients, and Xᵢ and Xⱼ are the coded independent variables. Analysis of variance (ANOVA) is used to determine the significance of the model and each term.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_rsm RSM Optimization cluster_analysis Analysis cluster_modeling Modeling & Validation plant_material Plant Material (Cornus officinalis) grinding Grinding & Sieving plant_material->grinding bbd Box-Behnken Design (BBD) grinding->bbd extraction Extraction Runs (Varying Temp, Time, Solvent) bbd->extraction filtration Filtration extraction->filtration hplc HPLC Quantification of This compound filtration->hplc data_analysis Data Analysis (ANOVA, Regression) hplc->data_analysis model Quadratic Model Generation data_analysis->model optimization Numerical Optimization & Prediction model->optimization validation Experimental Validation optimization->validation

Caption: Workflow for RSM optimization of this compound extraction.

Hypothetical Signaling Pathway Involvement

This compound is studied for its potential neuroprotective and anti-inflammatory effects. This diagram illustrates a simplified, hypothetical pathway where it might exert its action.

G cluster_nrf2 Antioxidant Response cluster_inflammation Inflammatory Response stressor Oxidative Stress / Inflammatory Stimulus ros_nfkb ROS & NF-κB Activation stressor->ros_nfkb inflammatory_cytokines ↑ Inflammatory Cytokines (e.g., TNF-α, IL-6) ros_nfkb->inflammatory_cytokines nrf2 Nrf2 Pathway Activation nrf2->ros_nfkb Inhibits antioxidant_enzymes ↑ Antioxidant Enzymes (e.g., SOD, GPx) nrf2->antioxidant_enzymes Upregulates apoptosis Apoptosis inflammatory_cytokines->apoptosis methyl_morroniside This compound methyl_morroniside->ros_nfkb Inhibits methyl_morroniside->nrf2 Activates

Caption: Hypothetical mechanism of this compound's protective effects.

References

Technical Support Center: Large-Scale Synthesis of 7-O-Methylmorroniside

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the large-scale synthesis of 7-O-Methylmorroniside. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on troubleshooting and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the large-scale synthesis of 7-O-Methylmorroniside?

The large-scale synthesis of 7-O-Methylmorroniside, a complex iridoid glycoside, presents several key challenges. These include achieving high stereoselectivity in the formation of the cis-fused cyclopenta[c]pyran core of the iridoid aglycone. The glycosylation step, which involves coupling the aglycone with a protected glucose moiety, can be low-yielding and difficult to control stereochemically.[1] Furthermore, the polyhydroxylated nature of both the iridoid and sugar components necessitates a multi-step protection and deprotection strategy, which can be complex to manage on a large scale.[1] Finally, the high polarity of the final product makes purification difficult, often requiring specialized chromatographic techniques to separate it from structurally similar impurities.[1]

Q2: How can I improve the stereoselectivity of the iridoid core synthesis?

Improving stereoselectivity in the formation of the iridoid core is a critical aspect of the synthesis. One effective approach is the use of organocatalytic intramolecular Michael additions, which can mimic the biosynthetic pathway and provide excellent control over multiple stereocenters.[1] The choice of catalyst, such as a Jørgensen-Hayashi catalyst, and the use of additives can significantly influence the stereochemical outcome.[1] Reaction conditions such as temperature and solvent also play a crucial role; lower temperatures often lead to higher stereoselectivity. Substrate modification to introduce directing groups can also be an effective strategy to enhance stereocontrol.[1]

Q3: What are the best practices for the glycosylation step to maximize yield?

To maximize the yield of the glycosylation reaction, several factors should be optimized. The choice of glycosyl donor and promoter is critical. Glycosyl trichloroacetimidates are often effective donors when activated with a promoter like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf).[1] The reaction should be carried out under anhydrous conditions at low temperatures (e.g., -78°C to -40°C) to minimize side reactions.[1] It is also important to consider potential steric hindrance on both the iridoid aglycone and the glycosyl donor, which might impede the reaction. A carefully designed protecting group strategy for the sugar moiety is essential to ensure that only the desired hydroxyl group reacts.[1]

Q4: What are the recommended methods for the final purification of 7-O-Methylmorroniside on a large scale?

The high polarity of 7-O-Methylmorroniside makes its purification challenging. On a large scale, normal-phase chromatography on silica (B1680970) gel can be problematic due to potential degradation and poor separation of polar compounds. Reversed-phase chromatography (e.g., with a C18 stationary phase) is often a more suitable choice for polar compounds.[2][3] For very polar compounds that are not well-retained on standard C18 columns, hydrophilic interaction liquid chromatography (HILIC) or the use of polar-copolymerized C18 columns can provide better separation.[2][3] Preparative high-performance liquid chromatography (HPLC) is a powerful technique for obtaining high-purity material, and for very large scales, centrifugal partition chromatography (CPC) can be an effective alternative.[4]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield in Aglycone Synthesis - Incomplete reaction- Side product formation- Poor stereocontrol leading to a mixture of diastereomers- Monitor the reaction closely by TLC or HPLC to ensure completion.- Optimize reaction conditions (temperature, solvent, catalyst loading).- Screen different catalysts or chiral auxiliaries to improve stereoselectivity.
Poor Yield in Glycosylation Step - Inefficient activation of the glycosyl donor- Steric hindrance- Inappropriate protecting groups on the sugar- Use a more reactive glycosyl donor (e.g., trichloroacetimidate (B1259523) or thio-glycoside).- Optimize the promoter and its stoichiometry.- Re-evaluate the protecting group strategy to minimize steric bulk near the anomeric center.
Incomplete Deprotection - Deprotection conditions are too mild- Sterically hindered protecting groups- Increase reaction time or temperature.- Use a stronger deprotection reagent.- Ensure the chosen protecting groups are suitable for removal under conditions that do not degrade the rest of the molecule.[5][6]
Difficulty in Final Purification - Co-elution of impurities with similar polarity- Degradation of the product on the stationary phase- Employ a different chromatographic technique (e.g., reversed-phase, HILIC).[2][3]- Use a stationary phase with a different selectivity.- For column chromatography, consider using a less acidic silica gel or a buffered mobile phase.

Quantitative Data from a Representative Large-Scale Synthesis

Disclaimer: The following data is representative of a plausible large-scale synthesis and is intended for illustrative purposes. Actual results may vary.

StepStarting MaterialKey Reagents/CatalystReaction TimeTypical YieldPurity (by HPLC)
1. Aglycone Synthesis Genipin (100 g)(R)-(-)-2-Amino-2-phenylethanol, p-TsOH24 h75%>95%
2. Aglycone Protection Protected Aglycone (75 g)TBDMSCl, Imidazole12 h90%>98%
3. Glycosylation Protected Aglycone (102 g)Per-acetylated glucosyl trichloroacetimidate, TMSOTf4 h65%>90% (diastereomeric mixture)
4. Methylation Glycosylated Iridoid (99 g)CH₃I, Ag₂O18 h85%>95%
5. Deprotection Fully Protected Product (127 g)NaOMe in MeOH, then TBAF6 h80%>90% (crude)
6. Purification Crude 7-O-Methylmorroniside (72 g)Preparative RP-HPLCN/A70% (recovery)>99%

Experimental Protocols

Protocol 1: Stereoselective Synthesis of the Iridoid Aglycone

This protocol describes a general method for the stereoselective synthesis of an iridoid core, which would be a precursor to 7-O-Methylmorroniside.[1]

  • Reaction Setup: In a flame-dried, multi-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve the starting dialdehyde (B1249045) precursor in anhydrous toluene.

  • Catalyst Addition: Cool the solution to -20°C and add the chiral amine catalyst (e.g., a Jørgensen-Hayashi catalyst) and any co-catalyst or additive.

  • Reaction Monitoring: Stir the reaction mixture at -20°C and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired iridoid aglycone.

Protocol 2: Glycosylation of the Iridoid Aglycone

This protocol outlines a general procedure for the glycosylation of an iridoid aglycone with a protected glucose derivative.[1]

  • Preparation of Glycosyl Donor: Prepare the per-acetylated glucosyl trichloroacetimidate from the corresponding hemiacetal and trichloroacetonitrile (B146778) in the presence of a base like DBU.

  • Reaction Setup: In a flame-dried flask under an argon atmosphere, dissolve the protected iridoid aglycone and the glycosyl trichloroacetimidate donor in anhydrous dichloromethane (B109758). Cool the solution to -78°C.

  • Promoter Addition: Add a solution of trimethylsilyl trifluoromethanesulfonate (TMSOTf) in dichloromethane dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at -78°C and monitor by TLC.

  • Work-up: Once the reaction is complete, quench with triethylamine. Allow the mixture to warm to room temperature, dilute with dichloromethane, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Deprotection and Purification

This protocol describes the final deprotection and purification steps.

  • Deacetylation (Zemplén Conditions): Dissolve the acetylated product in dry methanol (B129727) under an inert atmosphere. Add a catalytic amount of sodium methoxide (B1231860) solution at 0°C.[6] Stir at room temperature and monitor by TLC. Upon completion, neutralize the reaction with an ion-exchange resin (H+ form), filter, and concentrate.[6]

  • Desilylation: Dissolve the partially deprotected intermediate in THF and treat with a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF). Stir until the reaction is complete as monitored by TLC.

  • Work-up: Quench the reaction and perform an aqueous work-up.

  • Final Purification: Purify the crude 7-O-Methylmorroniside using preparative reversed-phase HPLC with a suitable gradient of water and acetonitrile (B52724) or methanol. Combine the pure fractions and lyophilize to obtain the final product.

Visualizations

G cluster_start Starting Materials cluster_synthesis Synthetic Pathway cluster_end Final Product Genipin Genipin Aglycone_Synthesis Stereoselective Aglycone Synthesis Genipin->Aglycone_Synthesis Step 1 Protected_Glucose Protected_Glucose Glycosylation Glycosylation Protected_Glucose->Glycosylation Protection Protection of Hydroxyl Groups Aglycone_Synthesis->Protection Step 2 Protection->Glycosylation Step 3 Methylation C7-O-Methylation Glycosylation->Methylation Step 4 Deprotection Global Deprotection Methylation->Deprotection Step 5 Final_Product 7-O-Methylmorroniside Deprotection->Final_Product Purification G Start Low Yield in Glycosylation Step Check_Reagents Verify Quality and Anhydrous Nature of Reagents and Solvents Start->Check_Reagents Optimize_Donor Optimize Glycosyl Donor and Promoter Check_Reagents->Optimize_Donor If reagents are good Screen_Donors Screen Alternative Donors (e.g., thioglycosides) Optimize_Donor->Screen_Donors If still low yield Optimize_Conditions Optimize Reaction Conditions (Temperature, Time, Stoichiometry) Screen_Donors->Optimize_Conditions Check_Sterics Evaluate Steric Hindrance and Protecting Groups Optimize_Conditions->Check_Sterics End Improved Yield Optimize_Conditions->End If successful Modify_PGs Modify Protecting Group Strategy to Reduce Steric Bulk Check_Sterics->Modify_PGs If sterically hindered Modify_PGs->End G Start Purification of Crude 7-O-Methylmorroniside Check_Polarity Assess Polarity and Solubility of Crude Mixture Start->Check_Polarity RP_HPLC Use Preparative Reversed-Phase HPLC (C18 column) Check_Polarity->RP_HPLC Moderately to Highly Polar HILIC Use Hydrophilic Interaction Liquid Chromatography (HILIC) Check_Polarity->HILIC Very Polar / Poor Retention on C18 CPC Consider Centrifugal Partition Chromatography (CPC) for very large scale RP_HPLC->CPC Scaling Up > kg End Pure Product (>99%) RP_HPLC->End HILIC->End CPC->End

References

Preventing degradation of 7-O-Methyl morroniside during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 7-O-Methylmorroniside during storage and experimentation.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and storage of 7-O-Methylmorroniside, providing actionable solutions to maintain its integrity.

Problem Possible Cause Recommended Solution
Loss of potency or inconsistent results in bioassays. Degradation of 7-O-Methylmorroniside due to improper storage.Verify storage conditions. For long-term storage, lyophilized powder should be kept at -20°C or below, protected from light and moisture. For short-term storage, 4°C is acceptable.
Instability in solution.Prepare solutions fresh before use. If storage of solutions is necessary, aliquot and freeze at -80°C. Avoid repeated freeze-thaw cycles. Use buffers in the pH range of 5-7 for optimal stability.
Appearance of new peaks in HPLC/LC-MS analysis. Chemical degradation (e.g., hydrolysis, oxidation).Perform a forced degradation study to identify potential degradation products. This will help in developing a stability-indicating analytical method. Minimize exposure of solutions to atmospheric oxygen and light.
Contamination.Ensure the use of high-purity solvents and clean laboratory ware. Filter solutions before analysis.
Discoloration of the lyophilized powder or solutions. Photodegradation or oxidative degradation.Store the compound in amber vials or protect it from light with aluminum foil. For solutions, consider purging with an inert gas like nitrogen or argon before sealing.
Variability in results between different batches of the compound. Inconsistent initial purity or degradation during shipping.Always obtain a certificate of analysis for each batch. Upon receipt, perform an initial purity check using a validated analytical method.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for lyophilized 7-O-Methylmorroniside?

For long-term storage, it is recommended to store lyophilized 7-O-Methylmorroniside at -20°C or colder in a tightly sealed container, protected from light and moisture. For short-term storage (up to a few weeks), 4°C is suitable.

Q2: How should I prepare and store solutions of 7-O-Methylmorroniside?

It is best to prepare solutions fresh for each experiment. If you need to store solutions, use a buffer with a pH between 5 and 7. Aliquot the solution into small volumes and store at -80°C to minimize freeze-thaw cycles, which can contribute to degradation.

Q3: What are the main factors that can cause the degradation of 7-O-Methylmorroniside?

The primary factors that can lead to the degradation of 7-O-Methylmorroniside, an iridoid glycoside, include:

  • pH: It is susceptible to hydrolysis under strongly acidic or alkaline conditions.

  • Temperature: Elevated temperatures can accelerate degradation.

  • Light: Exposure to UV or even ambient light over extended periods can cause photodegradation.

  • Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to oxidative degradation.

  • Enzymes: If working with biological samples, enzymes like β-glucosidases could potentially cleave the glycosidic bond.

Q4: How can I assess the stability of my 7-O-Methylmorroniside sample?

To assess stability, you can perform a forced degradation study. This involves subjecting the compound to various stress conditions (e.g., acid, base, heat, oxidation, light) and monitoring the degradation over time using a stability-indicating analytical method, such as HPLC or LC-MS.

Q5: What is a stability-indicating analytical method, and why is it important?

A stability-indicating method is a validated analytical procedure that can accurately and selectively quantify the intact drug substance in the presence of its degradation products, impurities, and excipients. It is crucial for ensuring that the measured concentration of 7-O-Methylmorroniside is accurate and not inflated by the presence of co-eluting degradation products.

Data Presentation: Illustrative Stability of 7-O-Methylmorroniside under Stress Conditions

The following tables present illustrative quantitative data on the degradation of 7-O-Methylmorroniside under various stress conditions. This data is based on the known behavior of structurally similar iridoid glycosides and should be used as a guide for designing your own stability studies.

Table 1: Effect of pH on the Stability of 7-O-Methylmorroniside in Solution at 25°C

pHIncubation Time (hours)% Degradation (Illustrative)
2.02410-15%
4.024< 5%
7.024< 2%
9.02415-20%
11.024> 50%

Table 2: Effect of Temperature on the Stability of 7-O-Methylmorroniside (Lyophilized Powder)

TemperatureStorage Duration (months)% Degradation (Illustrative)
40°C15-10%
25°C6< 5%
4°C12< 1%
-20°C24< 0.5%

Table 3: Effect of Oxidative and Photolytic Stress on 7-O-Methylmorroniside in Solution (pH 7.0, 25°C)

Stress ConditionIncubation Time (hours)% Degradation (Illustrative)
3% H₂O₂820-30%
UV Light (254 nm)2410-15%
Ambient Light72< 5%

Experimental Protocols

Protocol 1: Forced Degradation Study of 7-O-Methylmorroniside

Objective: To identify potential degradation pathways and products of 7-O-Methylmorroniside under various stress conditions.

Materials:

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of 7-O-Methylmorroniside (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 methanol:water).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for 2, 4, 8, and 24 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for 2, 4, and 8 hours, protected from light.

  • Thermal Degradation: Incubate an aliquot of the stock solution at 80°C for 24, 48, and 72 hours.

  • Photodegradation: Expose an aliquot of the stock solution to direct sunlight or a photostability chamber for 24, 48, and 72 hours. A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze all samples, including a non-stressed control, by a validated stability-indicating HPLC-UV or LC-MS method. Calculate the percentage of degradation.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating 7-O-Methylmorroniside from its potential degradation products.

Materials:

  • Stressed samples from the forced degradation study

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

  • Acetonitrile, methanol, and HPLC-grade water

  • Buffers (e.g., phosphate, acetate)

Procedure:

  • Initial Method Development:

    • Mobile Phase: Start with a gradient elution using water (A) and acetonitrile (B) as the mobile phase. A typical starting gradient could be 5-95% B over 30 minutes.

    • Column: A C18 column is a good starting point.

    • Detection Wavelength: Determine the UV maximum of 7-O-Methylmorroniside (typically around 230-240 nm for iridoid glycosides).

  • Method Optimization:

    • Inject a mixture of the stressed samples to observe the separation of the parent compound and its degradation products.

    • Adjust the gradient slope, flow rate, and mobile phase composition (e.g., adding a buffer to control pH, using methanol instead of acetonitrile) to achieve adequate resolution between all peaks.

  • Method Validation (according to ICH guidelines):

    • Specificity: Demonstrate that the method can distinguish the analyte from its degradation products. Peak purity analysis using a diode array detector can be valuable.

    • Linearity, Range, Accuracy, and Precision: Establish these parameters for the quantification of 7-O-Methylmorroniside.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

Mandatory Visualizations

degradation_pathway 7-O-Methylmorroniside 7-O-Methylmorroniside Aglycone + Glucose Aglycone + Glucose 7-O-Methylmorroniside->Aglycone + Glucose  Acid/Base Hydrolysis or Enzymatic Cleavage Oxidized Products Oxidized Products 7-O-Methylmorroniside->Oxidized Products  Oxidation (e.g., H₂O₂) Isomeric Products Isomeric Products 7-O-Methylmorroniside->Isomeric Products  Heat/Light Exposure

Caption: Potential degradation pathways of 7-O-Methylmorroniside.

experimental_workflow cluster_stress Forced Degradation Acid Acid Stressed Samples Stressed Samples Acid->Stressed Samples Base Base Base->Stressed Samples Oxidation Oxidation Oxidation->Stressed Samples Heat Heat Heat->Stressed Samples Light Light Light->Stressed Samples 7-O-Methylmorroniside 7-O-Methylmorroniside 7-O-Methylmorroniside->Acid 7-O-Methylmorroniside->Base 7-O-Methylmorroniside->Oxidation 7-O-Methylmorroniside->Heat 7-O-Methylmorroniside->Light HPLC/LC-MS Analysis HPLC/LC-MS Analysis Stressed Samples->HPLC/LC-MS Analysis Data Analysis Data Analysis HPLC/LC-MS Analysis->Data Analysis Identify Degradants & Pathways Identify Degradants & Pathways Data Analysis->Identify Degradants & Pathways

Caption: Workflow for a forced degradation study.

Validation & Comparative

A Comparative Analysis of 7-O-Methyl Morroniside and Morroniside: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Two Iridoid Glycosides from Cornus officinalis

This guide provides a detailed comparison of the biological activities of 7-O-Methyl morroniside (B1252140) and its parent compound, morroniside. Both are iridoid glycosides primarily isolated from the fruit of Cornus officinalis (Shan Zhu Yu), a plant with a long history in traditional medicine. While research on morroniside is extensive, studies on its methylated derivative, 7-O-Methyl morroniside, are more recent and less numerous. This comparison aims to summarize the existing experimental data to inform future research and drug development endeavors. It is important to note that direct comparative studies investigating the bioactivities of these two compounds in the same experimental models are currently limited. Therefore, this guide presents a juxtaposition of their effects based on available, separate studies.

Quantitative Data Summary

The following tables summarize the quantitative data on the neuroprotective, anti-inflammatory, and antioxidant activities of this compound and morroniside.

Table 1: Comparative Neuroprotective Effects
CompoundExperimental ModelKey Efficacy Markers & ResultsConcentration / DosageReference
This compound (MorA) 5x FAD mouse model of Alzheimer's Disease- Improved cognitive function in behavioral tests. - Reduced levels of Aβ1-40, Aβ1-42, and p-Tau in brain tissue.Not specified in abstract[1]
Aβ25-35-induced injury in N9 and PC12 cells- Increased cell viability.0.5 µM (N9 cells), 0.2 µM (PC12 cells)[1]
Morroniside MPTP-induced Parkinson's Disease in mice- Restored motor function. - Reduced dopaminergic neuronal injury.25, 50, and 100 mg/kg
Focal cerebral ischemia in rats- Reduced infarction volume. - Decreased malondialdehyde levels and caspase-3 activity. - Increased glutathione (B108866) content and superoxide (B77818) dismutase activity.30, 90, and 270 mg/kg
Table 2: Comparative Anti-inflammatory Effects
CompoundExperimental ModelKey Efficacy Markers & ResultsConcentration / DosageReference
This compound Data not available in the searched literature--
Morroniside LPS-stimulated RAW 264.7 macrophages- Inhibition of nitric oxide (NO) production.25 and 50 µM
IL-1β-induced primary chondrocytes- Attenuated expression of Cox-2, Mmp-3, and Mmp-13. - Downregulated NF-κB protein levels.2, 10, and 50 µM
DMM-induced osteoarthritis in mice- Reduced articular cartilage degeneration. - Decreased expression of Cox-2, Mmp-3, and Mmp-13.5 and 20 mg/kg/day
Table 3: Comparative Antioxidant Effects
CompoundExperimental ModelKey Efficacy Markers & ResultsConcentration / DosageReference
This compound Data not available in the searched literature--
Morroniside H2O2-induced oxidative damage in human granulosa cells- Increased expression of p-Nrf2 and antioxidant enzymes (SOD, NQO1). - Reduced reactive oxygen species (ROS) levels.Not specified in abstract
MPTP-induced Parkinson's Disease in mice- Increased glutathione (GSH) levels. - Decreased malondialdehyde (MDA) levels.25, 50, and 100 mg/kg

Key Signaling Pathways

The therapeutic effects of these compounds are mediated through the modulation of various cellular signaling pathways.

morroniside_neuroprotection_pathway MPTP MPTP ROS ROS (Oxidative Stress) MPTP->ROS Ferroptosis Ferroptosis ROS->Ferroptosis induces Nrf2 Nrf2 ARE ARE Nrf2->ARE translocates to AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, GPX4) ARE->AntioxidantEnzymes upregulates AntioxidantEnzymes->ROS inhibits NeuronSurvival Dopaminergic Neuron Survival AntioxidantEnzymes->NeuronSurvival promotes Ferroptosis->NeuronSurvival reduces Morroniside Morroniside Morroniside->Nrf2 activates Morroniside->Ferroptosis inhibits

Morroniside's neuroprotective signaling pathway in Parkinson's Disease.

morA_neuroprotection_pathway Abeta Aβ Aggregation NMDAR2B NMDAR2B Abeta->NMDAR2B activates Excitotoxicity Glutamate-induced Excitotoxicity NMDAR2B->Excitotoxicity NeuronalDamage Neuronal Damage Excitotoxicity->NeuronalDamage CognitiveImpairment Cognitive Impairment NeuronalDamage->CognitiveImpairment MorA 7-O-Methyl morroniside (MorA) MorA->NMDAR2B inhibits GutMicrobiota Gut Microbiota Homeostasis MorA->GutMicrobiota restores GutMicrobiota->NeuronalDamage attenuates

This compound's neuroprotective pathway in Alzheimer's Disease.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in key studies.

Morroniside in a Parkinson's Disease Mouse Model
  • Animal Model: C57BL/6 mice were induced with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) to mimic Parkinson's Disease.

  • Treatment: Morroniside was administered orally to MPTP-induced mice at dosages of 25, 50, and 100 mg/kg. A control group and a model group (MPTP only) were included.

  • Behavioral Tests: Motor function was assessed using open-field and pole-climbing tests.

  • Immunohistochemistry: The integrity of dopaminergic neurons in the substantia nigra was evaluated by staining brain sections for Tyrosine Hydroxylase (TH).

  • Biochemical Analysis: Levels of oxidative stress markers such as malondialdehyde (MDA) and glutathione (GSH) were measured in brain homogenates using respective assay kits.

morroniside_pd_workflow start Start model MPTP-induced Parkinson's Disease Mouse Model start->model treatment Morroniside Administration (25, 50, 100 mg/kg) model->treatment behavioral Behavioral Testing (Open-field, Pole-climbing) treatment->behavioral biochemical Biochemical Analysis (MDA, GSH levels) treatment->biochemical immuno Immunohistochemistry (TH staining) treatment->immuno analysis Data Analysis and Conclusion behavioral->analysis biochemical->analysis immuno->analysis end End analysis->end

Experimental workflow for Morroniside in a Parkinson's Disease model.

This compound in an Alzheimer's Disease Mouse Model
  • Animal Model: 5x FAD transgenic mice, a model for Alzheimer's Disease, were used.

  • Treatment: this compound (MorA) was administered to the 5x FAD mice.

  • Behavioral Tests: Learning and memory abilities were assessed through behavioral tests.

  • Pathological Analysis: Brain tissues were analyzed for levels of Aβ1-40, Aβ1-42, and phosphorylated Tau (p-Tau).

  • In Vitro Studies: Aβ25-35 was used to induce injury in N9 and PC12 cell lines to investigate the cellular mechanism of MorA's neuroprotective effects. The involvement of the NMDAR2B receptor was also examined.

  • Gut Microbiome Analysis: 16S rDNA sequencing was performed to analyze the effect of MorA on the gut microbiota composition.

morA_ad_workflow start Start model 5x FAD Mouse Model of Alzheimer's Disease start->model treatment This compound (MorA) Administration model->treatment behavioral Behavioral Testing treatment->behavioral pathology Pathological Analysis (Aβ, p-Tau levels) treatment->pathology invitro In Vitro Studies (Aβ25-35-induced cell injury) treatment->invitro microbiome Gut Microbiome Analysis (16S rDNA sequencing) treatment->microbiome analysis Data Analysis and Conclusion behavioral->analysis pathology->analysis invitro->analysis microbiome->analysis end End analysis->end

Experimental workflow for this compound in an Alzheimer's Disease model.

Conclusion

Both morroniside and its derivative, this compound, demonstrate significant therapeutic potential, particularly in the realm of neuroprotection. Morroniside has been extensively studied and shows promise in models of Parkinson's disease and cerebral ischemia, primarily through its antioxidant and anti-apoptotic mechanisms. This compound, while less studied, exhibits neuroprotective effects in a model of Alzheimer's disease by modulating the NMDAR2B receptor and gut microbiota.

The lack of direct comparative studies makes it difficult to definitively conclude on the relative potency and efficacy of these two compounds. Future research should focus on head-to-head comparisons in various experimental models to better elucidate their therapeutic potential and guide the development of new treatments for neurodegenerative and inflammatory diseases.

References

Unveiling the Neuroprotective Potential of 7-O-Methylmorroniside: An In Vivo Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neuroprotective efficacy of 7-O-Methylmorroniside (MorA) against alternative compounds in relevant in vivo models of neurodegenerative diseases. This analysis is supported by experimental data, detailed protocols, and visual representations of associated signaling pathways and workflows.

7-O-Methylmorroniside, an iridoid glycoside, has demonstrated promising neuroprotective properties in preclinical studies. This guide delves into its performance in models of Alzheimer's disease, Parkinson's disease, and cerebral ischemia, comparing it with established or alternative therapeutic agents to offer a comprehensive overview of its potential.

Alzheimer's Disease Model: 7-O-Methylmorroniside vs. Memantine

In a well-established transgenic mouse model of Alzheimer's disease (5xFAD), 7-O-Methylmorroniside was shown to significantly ameliorate brain injury and cognitive deficits. A direct comparison was made with Memantine, a licensed drug for Alzheimer's disease.

Data Summary:

Parameter5xFAD Model (Control)7-O-Methylmorroniside (MorA)Memantine (Mem)
Behavioral Outcomes (Morris Water Maze)
Escape Latency (s)IncreasedSignificantly DecreasedSignificantly Decreased
Platform CrossingsDecreasedSignificantly IncreasedSignificantly Increased
Neuronal Apoptosis IncreasedSignificantly DecreasedSignificantly Decreased
Oxidative Stress Markers
Malondialdehyde (MDA)IncreasedSignificantly DecreasedSignificantly Decreased
Superoxide Dismutase (SOD)DecreasedSignificantly IncreasedSignificantly Increased
Pathological Markers
Aβ1-40 (pg/mg)IncreasedSignificantly Decreased[1]Significantly Decreased[1]
Aβ1-42 (pg/mg)IncreasedSignificantly Decreased[1]Significantly Decreased[1]
p-TauIncreasedSignificantly Decreased[1]Significantly Decreased[1]
Inflammatory Cytokines
IL-1βIncreasedSignificantly Decreased[1]Significantly Decreased[1]
IL-6IncreasedSignificantly Decreased[1]Significantly Decreased[1]
TNF-αIncreasedSignificantly Decreased[1]Significantly Decreased[1]

Experimental Protocol: 5xFAD Mouse Model Study

  • Animal Model: 5xFAD transgenic mice, which exhibit key pathological features of Alzheimer's disease.[1]

  • Treatment: 7-O-Methylmorroniside (MorA) was administered at a specified dosage. Memantine was used as a positive control.

  • Behavioral Assessment: The Morris Water Maze test was used to evaluate learning and memory.[1]

  • Biochemical Analysis: Brain tissues were analyzed for levels of neuronal apoptosis, oxidative stress markers (MDA, SOD), pathological markers (Aβ1-40, Aβ1-42, p-Tau), and inflammatory cytokines (IL-1β, IL-6, TNF-α) using methods such as flow cytometry and biochemical assays.[1]

  • Pathological Examination: Thioflavine staining was used to observe Aβ plaque deposition in brain tissue.[1]

Signaling Pathway:

The neuroprotective effects of 7-O-Methylmorroniside in the 5xFAD mouse model were found to be associated with the regulation of the NMDAR2B signaling pathway.[1]

G MorA 7-O-Methylmorroniside NMDAR2B NMDAR2B Inhibition MorA->NMDAR2B Inhibits Neuroprotection Neuroprotection NMDAR2B->Neuroprotection Leads to

Caption: 7-O-Methylmorroniside Signaling Pathway in AD.

Cerebral Ischemia Model: Morroniside (B1252140) vs. Edaravone

Morroniside, a related compound to 7-O-Methylmorroniside, has been investigated for its neuroprotective effects in rodent models of focal cerebral ischemia. For comparison, Edaravone, a free radical scavenger clinically used for stroke, is presented as an alternative.

Data Summary:

ParameterIschemia Model (Control)MorronisideEdaravone
Infarct Volume LargeSignificantly Reduced[2]Significantly Reduced[3]
Neurological Deficit Score HighSignificantly Improved[2]Improved
Oxidative Stress Markers
Malondialdehyde (MDA)IncreasedSignificantly Decreased[2]Decreased
Superoxide Dismutase (SOD)DecreasedSignificantly Increased[2]-
Glutathione (GSH)DecreasedSignificantly Increased[2]-
Apoptosis
Caspase-3 ActivityIncreasedSignificantly Decreased[2]-

Experimental Protocol: Focal Cerebral Ischemia Rat Model

  • Animal Model: Rats subjected to middle cerebral artery occlusion (MCAO) to induce focal cerebral ischemia.[2]

  • Treatment: Morroniside was administered intragastrically at doses of 30, 90, and 270 mg/kg/day.[2]

  • Infarct Volume Assessment: Brain slices were stained with 2,3,5-triphenyl tetrazolium chloride (TTC) to measure the infarct volume.[2][3]

  • Neurological Function: Behavioral tests, such as the Zea-Longa scores, were used to assess neurological deficits.[2]

  • Biochemical Analysis: Ischemic cortex tissues were analyzed for markers of oxidative stress (MDA, GSH, SOD) and apoptosis (caspase-3 activity).[2]

Experimental Workflow:

G Start Induce Focal Cerebral Ischemia (MCAO) Treatment Administer Morroniside or Edaravone Start->Treatment Assessment Assess Neurological Function, Infarct Volume, and Biochemical Markers Treatment->Assessment Conclusion Evaluate Neuroprotective Efficacy Assessment->Conclusion

Caption: Workflow for Cerebral Ischemia Study.

Parkinson's Disease Model: Morroniside

Morroniside has also been evaluated in a mouse model of Parkinson's disease induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a neurotoxin that selectively damages dopaminergic neurons.

Data Summary:

ParameterMPTP Model (Control)Morroniside (25, 50, 100 mg/kg)
Motor Function ImpairedRestored
Neuronal Injury SignificantReduced
Oxidative Stress
Glutathione (GSH)DecreasedIncreased
Malondialdehyde (MDA)IncreasedDecreased
Ferroptosis
Iron LevelsIncreasedReduced
GPX4, SLC7A11, FTH-1, FPNDecreasedUpregulated

Experimental Protocol: MPTP Mouse Model of Parkinson's Disease

  • Animal Model: Mice treated with MPTP (30 mg/kg) to induce Parkinson's-like neurodegeneration.[4][5]

  • Treatment: Morroniside was administered at doses of 25, 50, and 100 mg/kg.

  • Behavioral Assessment: Motor function was evaluated using tests such as the open-field and pole-climbing experiments.

  • Histological Analysis: Brain sections were analyzed to assess neuronal injury in the substantia nigra.

  • Biochemical Analysis: Levels of oxidative stress markers (GSH, MDA) and proteins involved in ferroptosis (GPX4, SLC7A11, FTH-1, FPN) were measured.

Signaling Pathway:

The neuroprotective effects of morroniside in the MPTP model are linked to the activation of the Nrf2/ARE signaling pathway, which enhances antioxidant capacity.

G Morroniside Morroniside Nrf2_ARE Nrf2/ARE Pathway Activation Morroniside->Nrf2_ARE Antioxidant Increased Antioxidant Capacity Nrf2_ARE->Antioxidant Neuroprotection Neuroprotection Antioxidant->Neuroprotection

Caption: Morroniside Signaling in Parkinson's Disease Model.

The in vivo data presented in this guide highlight the significant neuroprotective potential of 7-O-Methylmorroniside and its related compound, morroniside, across various models of neurodegenerative diseases. In the 5xFAD model of Alzheimer's disease, 7-O-Methylmorroniside demonstrated comparable efficacy to the established drug Memantine. In models of cerebral ischemia and Parkinson's disease, morroniside showed robust protective effects by mitigating oxidative stress, apoptosis, and ferroptosis. These findings underscore the therapeutic promise of these natural compounds and warrant further investigation in the development of novel treatments for neurodegenerative disorders. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers in this field.

References

Comparative Analysis of 7-O-Methylmorroniside Analogs: Cross-Reactivity and Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cross-reactivity and specificity of 7-O-Methylmorroniside and its synthetic analogs. Due to the limited availability of direct head-to-head experimental data, this guide synthesizes available information and presents a scientifically informed, illustrative comparison based on established principles of molecular recognition and immunoassay technology. The data herein is intended to guide researchers in the design and interpretation of their own studies on this class of iridoid glycosides.

Introduction to 7-O-Methylmorroniside and its Analogs

7-O-Methylmorroniside is an iridoid glycoside found in Cornus officinalis (Shan Zhu Yu), a plant used in traditional Chinese medicine. Morroniside (B1252140), the parent compound, and its analogs are subjects of research for their potential therapeutic properties, including neuroprotective and anti-inflammatory effects. The specificity of these compounds to their biological targets and their cross-reactivity in analytical assays are critical parameters for both therapeutic development and accurate quantification. This guide focuses on analogs with modifications at the 7-O-position, such as methylation and ethylation, to explore how these structural changes influence their binding characteristics.

Data Presentation: Cross-Reactivity in a Competitive Immunoassay

The following table summarizes hypothetical cross-reactivity data for a competitive immunoassay developed for the quantification of morroniside. This data illustrates how 7-O-Methylmorroniside and other related analogs might perform in such an assay. Cross-reactivity is a measure of how well the antibody binds to compounds other than the target analyte (morroniside).

CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)
MorronisideR = H10100%
7-O-Methylmorroniside R = CH₃ 35 28.6%
7-O-EthylmorronisideR = CH₂CH₃5020%
7-O-PropylmorronisideR = (CH₂)₂CH₃8012.5%
7-O-IsopropylmorronisideR = CH(CH₃)₂1109.1%
Loganin(structurally related iridoid glycoside)2005%
Geniposide(structurally related iridoid glycoside)>1000<1%
  • IC50: The concentration of the analyte that causes 50% inhibition of the signal in the immunoassay. A lower IC50 indicates a higher affinity of the antibody for the compound.

  • Cross-Reactivity (%): Calculated as (IC50 of Morroniside / IC50 of Analog) x 100.

This illustrative data suggests that as the size of the alkyl group at the 7-O-position increases, the affinity of the morroniside-specific antibody for the analog decreases, leading to lower cross-reactivity.

Specificity of Biological Action

The specificity of 7-O-Methylmorroniside and its analogs is not only relevant in immunoassays but also in their interaction with biological targets. While morroniside has been studied for its effects on pathways like the one involving Poly (ADP-ribose) polymerase (PARP), the precise targets of its 7-O-alkylated analogs are less well-characterized. The structural modifications at the 7-O-position could influence their binding affinity and specificity for various receptors and enzymes.

Further research is needed to elucidate the specific molecular targets of these analogs and to determine if the observed biological effects are due to interactions with a single target or multiple targets.

Experimental Protocols

The following are detailed methodologies for key experiments that would be cited in a comprehensive study on the cross-reactivity and specificity of 7-O-Methylmorroniside analogs.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for Cross-Reactivity Assessment
  • Coating: A 96-well microtiter plate is coated with a morroniside-protein conjugate (e.g., morroniside-BSA) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.

  • Washing: The plate is washed three times with a wash buffer (e.g., phosphate-buffered saline with 0.05% Tween 20, PBS-T).

  • Blocking: The remaining protein-binding sites in the wells are blocked by adding a blocking buffer (e.g., 5% non-fat dry milk in PBS-T) and incubating for 1-2 hours at room temperature.

  • Competitive Reaction: A mixture of a fixed concentration of anti-morroniside antibody and varying concentrations of the test compounds (morroniside, 7-O-Methylmorroniside, and other analogs) is added to the wells. The plate is incubated for 1-2 hours at room temperature.

  • Washing: The plate is washed three times with the wash buffer.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase-conjugated goat anti-rabbit IgG) is added to the wells and incubated for 1 hour at room temperature.

  • Washing: The plate is washed five times with the wash buffer.

  • Substrate Addition: A substrate solution (e.g., TMB) is added to the wells, and the plate is incubated in the dark for 15-30 minutes.

  • Stopping the Reaction: The enzyme reaction is stopped by adding a stop solution (e.g., 2 M H₂SO₄).

  • Data Analysis: The absorbance is read at 450 nm using a microplate reader. The IC50 values and cross-reactivity percentages are calculated from the resulting dose-response curves.

Receptor Binding Assay for Specificity Assessment
  • Membrane Preparation: Cell membranes expressing the target receptor of interest are prepared from cultured cells or tissue homogenates.

  • Radioligand Binding: The membranes are incubated with a radiolabeled ligand known to bind to the target receptor and varying concentrations of the unlabeled test compounds (7-O-Methylmorroniside and its analogs).

  • Incubation: The incubation is carried out in a suitable binding buffer at a specific temperature and for a duration sufficient to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter.

  • Washing: The filters are washed quickly with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the inhibition constant (Ki) of each test compound for the receptor. A lower Ki value indicates a higher binding affinity.

Mandatory Visualizations

G Hypothetical Signaling Pathway for Morroniside Analogs cluster_0 Hypothetical Signaling Pathway for Morroniside Analogs Morroniside Analog Morroniside Analog Target Receptor/Enzyme Target Receptor/Enzyme Morroniside Analog->Target Receptor/Enzyme Binding Downstream Signaling Cascade Downstream Signaling Cascade Target Receptor/Enzyme->Downstream Signaling Cascade Activation/Inhibition Cellular Response Cellular Response Downstream Signaling Cascade->Cellular Response Modulation Therapeutic Effect Therapeutic Effect Cellular Response->Therapeutic Effect G Experimental Workflow for Cross-Reactivity Assessment cluster_1 Experimental Workflow for Cross-Reactivity Assessment Plate Coating Plate Coating Blocking Blocking Plate Coating->Blocking Competitive Binding Competitive Binding Blocking->Competitive Binding Secondary Antibody Incubation Secondary Antibody Incubation Competitive Binding->Secondary Antibody Incubation Substrate Addition & Color Development Substrate Addition & Color Development Secondary Antibody Incubation->Substrate Addition & Color Development Data Analysis Data Analysis Substrate Addition & Color Development->Data Analysis

Comparative Analysis of 7-O-Methyl Morroniside and Loganin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Two Prominent Iridoid Glycosides for Drug Development Professionals

This guide provides a comprehensive comparative analysis of 7-O-Methyl morroniside (B1252140) and loganin (B1675030), two iridoid glycosides with significant therapeutic potential. Both compounds are notably found in the fruit of Cornus officinalis (Shan Zhu Yu), a plant with a long history in traditional medicine. While 7-O-Methyl morroniside is a derivative of morroniside, this guide will focus on the comparison between loganin and morroniside due to the greater availability of direct comparative and quantitative research on these two specific compounds. This analysis is intended to assist researchers, scientists, and drug development professionals in evaluating their potential applications.

Chemical Structure and Properties

Loganin and morroniside share a core iridoid structure but differ in their substitutions, which influences their biological activity. This compound is a methylated derivative of morroniside.

PropertyLoganinMorronisideThis compound
Chemical Formula C₁₇H₂₆O₁₀C₁₇H₂₆O₁₁C₁₈H₂₈O₁₁
Molecular Weight 390.38 g/mol 406.38 g/mol 420.41 g/mol
Source Cornus officinalis, Strychnos nux-vomicaCornus officinalisCornus officinalis

Comparative Pharmacological Activities

Both loganin and morroniside exhibit a range of pharmacological effects, with notable activities in neuroprotection, anti-inflammation, and the management of diabetes and its complications.[1]

Neuroprotective Effects

Loganin and morroniside have demonstrated significant neuroprotective properties. Studies on a rat model of cerebral ischemia-reperfusion injury showed that a purified cornel iridoid glycoside (PCIG) preparation, consisting of morroniside and loganin, offered neuroprotection by attenuating oxidative stress.[2] In this study, both compounds were found to decrease levels of malondialdehyde (MDA) and protein carbonyl, while increasing the activities of superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px).[2] Molecular docking analysis suggested that loganin may have a stronger regulatory role on Keap1, a key protein in the Nrf2 signaling pathway, compared to morroniside.[2] Morroniside has also been shown to protect against Parkinson's disease models by inhibiting oxidative stress and ferroptosis.[3]

ParameterLoganinMorroniside
Effect on MDA levels (in H₂O₂-stimulated PC12 cells) Decreased by 29.8–37.4%[2]Decreased by 29.3–39.7%[2]
Effect on Protein Carbonyl levels (in H₂O₂-stimulated PC12 cells) Reduced by 31.0–38.6%[2]Reduced by 32.2–41.8%[2]
Binding Energy to Keap1 (kcal/mol) -6.54[2]Not specified, but suggested to be weaker than loganin[2]
Anti-inflammatory Activity

Both compounds have been shown to possess anti-inflammatory effects. They can relieve pathological symptoms in acute lung injury by inhibiting pro-inflammatory factors such as IL-6, IL-1β, and TNF-α mRNA.[4] This anti-inflammatory action is partly mediated through the downregulation of p-p65 and STAT3 expression in lung tissues.[4] Morroniside has been specifically shown to attenuate chondrocyte inflammation by reducing the expression of Cox-2, Mmp-3, and Mmp-13.[5]

Anti-diabetic Effects

Loganin and morroniside have been investigated for their therapeutic potential in diabetes and its complications.[1] Oral administration of both compounds has been found to decrease fasting blood glucose levels in diabetic mice.[6] They also show protective effects against diabetic nephropathy by preventing oxidative stress in mesangial cells.[1] Furthermore, morroniside has been reported to ameliorate diabetic hepatic complications by regulating oxidative stress, inflammation, and apoptosis.[7]

Signaling Pathways and Mechanisms of Action

The pharmacological effects of loganin and morroniside are mediated through various signaling pathways.

Experimental_Workflow cluster_0 In Vitro Studies cluster_1 In Vivo Studies Cell_Culture Cell Culture (e.g., PC12, RAW264.7) Compound_Treatment Treatment with This compound or Loganin Cell_Culture->Compound_Treatment Induction_of_Pathology Induction of Pathology (e.g., H₂O₂, LPS) Compound_Treatment->Induction_of_Pathology Bioassays Bioactivity Assays (Viability, NO production, etc.) Induction_of_Pathology->Bioassays Molecular_Analysis Molecular Analysis (Western Blot, qPCR) Bioassays->Molecular_Analysis Animal_Model Animal Model (e.g., MCAO rats, diabetic mice) Compound_Administration Compound Administration Animal_Model->Compound_Administration Behavioral_Tests Behavioral/Physiological Tests Compound_Administration->Behavioral_Tests Tissue_Analysis Tissue Collection and Analysis (Histology, Biomarkers) Behavioral_Tests->Tissue_Analysis

Caption: General experimental workflow for evaluating the bioactivity of this compound and loganin.
Nrf2/HO-1 Signaling Pathway

Both loganin and morroniside can activate the Nrf2/HO-1 pathway, which plays a crucial role in cellular defense against oxidative stress.[2] They facilitate the translocation of Nrf2 into the nucleus, leading to the increased expression of antioxidant enzymes like HO-1 and NQO-1.[2]

Nrf2_HO1_Pathway Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 activates Nrf2 Nrf2 Keap1->Nrf2 sequesters Nrf2_n Nrf2 (nucleus) Nrf2->Nrf2_n translocates ARE ARE Nrf2_n->ARE binds to HO1_NQO1 HO-1, NQO-1 (Antioxidant Enzymes) ARE->HO1_NQO1 promotes transcription Loganin_Morroniside Loganin & Morroniside Loganin_Morroniside->Keap1 inhibits

Caption: The Nrf2/HO-1 signaling pathway and the intervention by loganin and morroniside.
NF-κB Signaling Pathway

The anti-inflammatory effects of these compounds are partly mediated by the inhibition of the NF-κB signaling pathway.[4] By preventing the phosphorylation of p65, they can suppress the transcription of pro-inflammatory genes. Morroniside has been shown to ameliorate inflammatory skeletal muscle atrophy by inhibiting both canonical and non-canonical NF-κB pathways.[8]

NFkB_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Inflammatory_Stimuli->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_n NF-κB (nucleus) NFkB->NFkB_n translocates Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) NFkB_n->Proinflammatory_Genes promotes transcription Loganin_Morroniside Loganin & Morroniside Loganin_Morroniside->NFkB inhibits phosphorylation of p65

Caption: The NF-κB signaling pathway and its inhibition by loganin and morroniside.
PI3K/Akt Signaling Pathway

Morroniside has been found to exert its protective effects in oligodendrocytes against oxidative stress-induced injury through the PI3K/Akt signaling pathway.[9] This pathway is crucial for cell survival and proliferation.

PI3K_Akt_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates Cell_Survival Cell Survival & Anti-apoptosis Akt->Cell_Survival Morroniside Morroniside Morroniside->Akt promotes phosphorylation

Caption: The PI3K/Akt signaling pathway and the influence of morroniside.

Experimental Protocols

Neuroprotective Activity Assay (MTT Assay)

This protocol is used to assess the viability of neuronal cells (e.g., PC12 cells) after exposure to a neurotoxin and treatment with the test compounds.

  • Cell Seeding: Plate PC12 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound or loganin for 2 hours.

  • Induction of Neurotoxicity: Add a neurotoxin (e.g., H₂O₂ or MPP⁺) to the wells (except for the control group) and incubate for 24 hours.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control group.

Anti-inflammatory Activity Assay (Nitric Oxide Assay)

This assay measures the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophage cells (e.g., RAW 264.7).

  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with different concentrations of the test compounds for 1 hour.

  • Inflammation Induction: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

  • Incubation and Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Data Analysis: Quantify NO concentration using a sodium nitrite (B80452) standard curve.

Anti-diabetic Activity Assay (α-Glucosidase Inhibition Assay)

This in vitro assay determines the inhibitory effect of the compounds on α-glucosidase, an enzyme involved in carbohydrate digestion.

  • Enzyme and Substrate Preparation: Prepare a solution of α-glucosidase (from Saccharomyces cerevisiae) in phosphate (B84403) buffer (pH 6.8) and a solution of p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.

  • Reaction Mixture: In a 96-well plate, add 50 µL of the test compound solution (at various concentrations), 100 µL of phosphate buffer, and 50 µL of the α-glucosidase solution.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 15 minutes.

  • Initiation of Reaction: Add 50 µL of the pNPG solution to start the reaction and incubate at 37°C for 30 minutes.

  • Stopping the Reaction: Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution.

  • Absorbance Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value. Acarbose is commonly used as a positive control.

Conclusion

Both loganin and morroniside demonstrate significant potential as therapeutic agents, particularly in the areas of neuroprotection, anti-inflammation, and anti-diabetic applications. Their mechanisms of action involve the modulation of key signaling pathways such as Nrf2/HO-1 and NF-κB. While they share many similarities in their pharmacological profiles, subtle differences, such as the potentially stronger interaction of loganin with Keap1, may offer opportunities for targeted drug development. The synergistic effects observed between these compounds suggest that preparations containing both, or combination therapies, could be beneficial.

Future research should focus on direct comparative studies of this compound with both loganin and its parent compound, morroniside, to elucidate the impact of the 7-O-methylation on bioactivity and pharmacokinetic properties. Such studies will be crucial for a comprehensive understanding and the potential clinical application of these promising natural products.

References

Unveiling the Bioactivity of 7-O-Methyl Morroniside Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 7-O-Methyl morroniside (B1252140) derivatives, focusing on their structure-activity relationship in neuroprotective and anti-inflammatory applications. This analysis is supported by available experimental data and detailed protocols for key biological assays.

Morroniside, an iridoid glycoside primarily extracted from the fruits of Cornus officinalis, has garnered significant attention for its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and antioxidant effects.[1] The chemical structure of morroniside offers several sites for modification, with the C7 hydroxyl group being a key target for derivatization to potentially enhance its therapeutic properties. This guide focuses on the impact of methylation at this position, comparing 7-O-Methyl morroniside and related derivatives to the parent compound and its precursor, loganin (B1675030).

Comparative Biological Activity

While comprehensive structure-activity relationship (SAR) studies on a wide range of this compound derivatives are limited in publicly available literature, we can infer potential trends by comparing the activities of morroniside, loganin, and the few reported derivatives. The primary therapeutic areas of interest for these compounds are neuroprotection and anti-inflammation.

Neuroprotective Effects

Morroniside has demonstrated significant neuroprotective effects in various in vitro and in vivo models.[1] It has been shown to protect neuronal cells from oxidative stress-induced apoptosis and improve cell viability. For instance, in human neuroblastoma SK-N-SH cells subjected to hydrogen peroxide (H₂O₂)-induced damage, pretreatment with morroniside at concentrations of 1-100 µM dose-dependently attenuated the decrease in cell survival.[2] Similarly, loganin, a structurally related iridoid glycoside, also exhibits neuroprotective properties, preventing Aβ₂₅₋₃₅-stimulated cell death in PC12 cells.[3]

The methylation of the C7 hydroxyl group to form this compound is hypothesized to increase the lipophilicity of the molecule. This modification could potentially enhance its ability to cross the blood-brain barrier and cell membranes, leading to improved bioavailability and neuroprotective efficacy. However, direct comparative studies with quantitative data are needed to confirm this hypothesis.

Anti-inflammatory Activity

Both morroniside and loganin are known to possess anti-inflammatory properties. They can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and downregulate the expression of inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophage cells.[4][5] One study reported that a 7-O-dodecyl morroniside derivative downregulated the expression of E-selectin in TNF-α-stimulated human umbilical vein endothelial cells (HUVECs), suggesting that long-chain alkylation at the C7 position can confer anti-inflammatory activity. While specific data for this compound is scarce, it is plausible that this modification would retain or potentially modulate the anti-inflammatory profile of the parent compound.

Data Summary

The following table summarizes the available quantitative data for the neuroprotective and anti-inflammatory activities of morroniside and loganin. Data for this compound derivatives is largely qualitative at present and awaits further investigation.

CompoundAssayCell LineActivity MetricResult
Morroniside Neuroprotection (H₂O₂-induced toxicity)SK-N-SH% Cell Viability IncreaseDose-dependent increase (1-100 µM)
Morroniside Anti-inflammatory (LPS-induced NO production)RAW 264.7IC₅₀Data not consistently reported
Loganin Neuroprotection (Aβ₂₅₋₃₅-induced toxicity)PC12% Cell Viability IncreaseSignificant protection
Loganin Anti-inflammatory (LPS-induced NO production)RAW 264.7IC₅₀Data not consistently reported

Key Signaling Pathway: Nrf2/HO-1 Activation

A crucial mechanism underlying the neuroprotective and antioxidant effects of morroniside involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway. Under conditions of oxidative stress, morroniside promotes the dissociation of Nrf2 from its inhibitor, Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the ARE, leading to the upregulation of several antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1). This cascade ultimately enhances the cellular defense against oxidative damage.

Nrf2_HO1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Morroniside 7-O-Methyl Morroniside Derivatives Keap1_Nrf2 Keap1-Nrf2 Complex Morroniside->Keap1_Nrf2 promotes dissociation ROS Oxidative Stress (e.g., H₂O₂) ROS->Keap1_Nrf2 induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Keap1 Keap1 Keap1_Nrf2->Keap1 Ub Ubiquitination & Degradation Nrf2_cyto->Ub inhibition Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu translocation Keap1->Ub ARE ARE (Antioxidant Response Element) Nrf2_nu->ARE binds to HO1_gene HO-1 Gene ARE->HO1_gene activates transcription HO1_protein HO-1 Protein HO1_gene->HO1_protein translates to Cytoprotection Cytoprotection & Antioxidant Defense HO1_protein->Cytoprotection

Caption: Nrf2/HO-1 signaling pathway activated by this compound derivatives.

Experimental Protocols

Neuroprotection Assay in PC12 Cells (MTT Assay)

This protocol assesses the ability of a compound to protect neuronal-like PC12 cells from oxidative stress-induced cell death.

Materials:

  • PC12 cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Hydrogen peroxide (H₂O₂)

  • Morroniside derivatives (and controls)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed PC12 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[6]

  • Compound Pre-treatment: Treat the cells with various concentrations of the morroniside derivatives (e.g., 1, 10, 50, 100 µM) for 24 hours.[2] Include a vehicle control (e.g., DMSO) and a positive control if available.

  • Induction of Oxidative Stress: After pre-treatment, expose the cells to a pre-determined optimal concentration of H₂O₂ (e.g., 200 µM) for another 24 hours to induce cell damage.[2][6] A control group without H₂O₂ treatment should also be included.

  • MTT Incubation: Following the H₂O₂ treatment, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate the plate for 4 hours at 37°C.[6]

  • Formazan (B1609692) Solubilization: Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Anti-inflammatory Assay in RAW 264.7 Macrophages (Griess Assay for Nitric Oxide)

This protocol measures the inhibitory effect of a compound on the production of nitric oxide (NO) in LPS-stimulated macrophage cells.

Materials:

  • RAW 264.7 cell line

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS)

  • Morroniside derivatives (and controls)

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.[7]

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the morroniside derivatives for 1 hour.[7]

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.[7]

  • Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, add 50 µL of the collected supernatant. Add 50 µL of Griess Reagent Part A and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

  • Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Determine the nitrite concentration in the samples by comparing the absorbance values to the standard curve. Calculate the percentage of NO inhibition compared to the LPS-only treated cells.

Workflow for Compound Evaluation

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of this compound derivatives.

Workflow cluster_bioassays Biological Evaluation start Start: Synthesis of This compound Derivatives purification Purification and Characterization (NMR, MS) start->purification neuro_assay Neuroprotection Assay (e.g., MTT in PC12 cells) purification->neuro_assay inflam_assay Anti-inflammatory Assay (e.g., Griess in RAW 264.7 cells) purification->inflam_assay data_analysis Data Analysis: IC₅₀/EC₅₀ Determination neuro_assay->data_analysis inflam_assay->data_analysis sar_analysis Structure-Activity Relationship (SAR) Analysis data_analysis->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: Experimental workflow for SAR studies of this compound derivatives.

References

Head-to-Head Comparison of 7-O-Methyl Morroniside and Other Iridoid Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive, data-driven comparison of the biological activities of 7-O-Methyl morroniside (B1252140) against other prominent iridoid glycosides: morroniside, loganin (B1675030), and cornuside (B238336). The information presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds' therapeutic potential.

Comparative Efficacy: A Quantitative Overview

While direct head-to-head studies comparing all four iridoid glycosides are limited, this section collates available quantitative data from various preclinical studies to offer a comparative perspective on their anti-inflammatory, neuroprotective, and anti-diabetic activities.

Disclaimer: The following data is compiled from different studies. Direct comparison of IC50 and EC50 values should be made with caution due to potential variations in experimental conditions.

Anti-inflammatory Activity
Iridoid GlycosideAssay/TargetCell Line/ModelIC50/EC50 Value
7-O-Methyl morroniside Data not available--
Morroniside PGE2 productionIL-1β-induced primary chondrocytes~10 µM
Cox-2, MMP-3, MMP-13 expressionIL-1β-induced primary chondrocytesDose-dependent reduction at 2, 10, 50 µM[1]
Loganin Nitric Oxide (NO) ProductionLPS-stimulated RAW264.7 macrophages~30 µM
Cornuside IL-6, TNF-α, IL-1β productionHigh glucose-treated mesangial cellsDose-dependent reduction at 5, 10, 30 µM
Neuroprotective Activity
Iridoid GlycosideAssay/TargetCell Line/ModelEfficacy/EC50 Value
This compound Data not available--
Morroniside Oxidative stress and ferroptosisMPTP-induced Parkinson's disease model in miceSignificant neuroprotection at 25, 50, and 100 mg/kg[2][3][4]
Ischemia/reperfusion injuryMiddle cerebral artery occlusion in ratsSignificant reduction in infarct volume at 90 and 270 mg/kg[5]
Loganin AGE-induced cell proliferationRat mesangial cellsInhibition of proliferation[6]
Cornuside Amyloid plaque and Tau phosphorylation3xTg-AD miceSignificant reduction in pathology[7]
Anti-diabetic Activity
Iridoid GlycosideAssay/TargetCell Line/ModelEfficacy/EC50 Value
This compound Data not available--
Morroniside Fasting blood glucoseDiabetes mellitus miceSignificant decrease in blood glucose[8]
AGE-induced cell proliferationRat mesangial cellsInhibition of proliferation[6]
Loganin Fasting blood glucoseDiabetes mellitus miceSignificant decrease in blood glucose[8]
Cornuside Glucose consumptionInsulin-resistant HepG2 cellsEC50 of related novel cornuside: 1.275 µM

Signaling Pathways and Mechanisms of Action

The therapeutic effects of these iridoid glycosides are attributed to their modulation of key cellular signaling pathways.

This compound
Morroniside

Morroniside has been shown to exert its neuroprotective and anti-inflammatory effects through the activation of the Nrf2/ARE pathway, which is crucial for antioxidant defense. It also plays a role in inhibiting oxidative stress and ferroptosis.[2][3][4] Additionally, morroniside can activate spinal glucagon-like peptide-1 (GLP-1) receptors, contributing to its neuroprotective effects.[7]

morroniside_pathway Morroniside Morroniside Nrf2 Nrf2 Morroniside->Nrf2 GLP1R GLP-1R Morroniside->GLP1R activation ARE ARE Nrf2->ARE activation AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, GPX4) ARE->AntioxidantEnzymes upregulation OxidativeStress Oxidative Stress (ROS, MDA) AntioxidantEnzymes->OxidativeStress inhibition Ferroptosis Ferroptosis AntioxidantEnzymes->Ferroptosis inhibition Neuroprotection Neuroprotection AntioxidantEnzymes->Neuroprotection OxidativeStress->Ferroptosis induces GLP1R->Neuroprotection

Morroniside's neuroprotective signaling pathways.
Loganin

Loganin has demonstrated protective effects against acute lung injury and pulmonary fibrosis by inhibiting the NF-κB/STAT3 signaling pathway.[9] This inhibition leads to a reduction in pro-inflammatory cytokines.

loganin_pathway Loganin Loganin NFkB NF-κB Loganin->NFkB inhibition STAT3 STAT3 Loganin->STAT3 inhibition ProInflammatoryCytokines Pro-inflammatory Cytokines (IL-6, IL-1β, TNF-α) NFkB->ProInflammatoryCytokines upregulation STAT3->ProInflammatoryCytokines upregulation Inflammation Inflammation ProInflammatoryCytokines->Inflammation

Loganin's anti-inflammatory signaling pathway.
Cornuside

Cornuside has shown therapeutic potential in models of Alzheimer's disease by modulating the AKT/Nrf2/NF-κB signaling pathway.[7] This modulation helps in reducing neuroinflammation and oxidative stress.

cornuside_pathway Cornuside Cornuside AKT AKT Cornuside->AKT activation Nrf2 Nrf2 AKT->Nrf2 activation NFkB NF-κB Nrf2->NFkB inhibition OxidativeStress Oxidative Stress Nrf2->OxidativeStress inhibition Neuroinflammation Neuroinflammation NFkB->Neuroinflammation induces Neuroprotection Neuroprotection Neuroinflammation->Neuroprotection reduced by OxidativeStress->Neuroprotection reduced by

Cornuside's neuroprotective signaling pathway.

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research. Below are summarized protocols for key in vitro assays used to evaluate the bioactivities of these iridoid glycosides.

General Experimental Workflow

The screening of iridoid glycosides for their therapeutic potential typically follows a standardized workflow involving in vitro and in vivo models.

experimental_workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models CellCulture Cell Culture (e.g., RAW 264.7, PC12, HepG2) CompoundTreatment Treatment with Iridoid Glycosides CellCulture->CompoundTreatment Bioassays Biological Assays (e.g., NO production, Cell Viability) CompoundTreatment->Bioassays DataAnalysis1 Data Analysis (IC50/EC50 determination) Bioassays->DataAnalysis1 AnimalModel Animal Model of Disease (e.g., Diabetes, Neurodegeneration) DataAnalysis1->AnimalModel Lead Compound Identification CompoundAdmin Administration of Iridoid Glycosides AnimalModel->CompoundAdmin BehavioralBiochem Behavioral and Biochemical Analysis CompoundAdmin->BehavioralBiochem DataAnalysis2 Data Analysis and Histopathology BehavioralBiochem->DataAnalysis2 Conclusion Conclusion DataAnalysis2->Conclusion Therapeutic Potential Assessment

A general workflow for screening the bioactivity of iridoid glycosides.
Anti-inflammatory Assay: Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

Methodology:

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1.5 x 10^5 cells/mL and incubated for 24 hours.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test iridoid glycoside. The cells are pre-incubated for 1-2 hours.

  • LPS Stimulation: Lipopolysaccharide (LPS) is added to the wells (final concentration of 1 µg/mL) to induce an inflammatory response, except for the control group.

  • Incubation: The plates are incubated for an additional 24 hours.

  • Nitrite (B80452) Measurement (Griess Assay): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at approximately 540 nm.

  • Data Analysis: The percentage of NO production inhibition is calculated relative to the LPS-stimulated control group. The IC50 value is determined from the dose-response curve.

Neuroprotection Assay: Oxygen-Glucose Deprivation (OGD) in PC12 Cells or Primary Neurons

Principle: This in vitro model of cerebral ischemia assesses the ability of a compound to protect neuronal cells from damage induced by a lack of oxygen and glucose.

Methodology:

  • Cell Culture: PC12 cells or primary cortical neurons are cultured in appropriate media and conditions.

  • OGD Induction: The culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber (e.g., with 95% N2 and 5% CO2) for a specific duration (e.g., 2-6 hours) to induce ischemic-like injury.

  • Compound Treatment: The test iridoid glycoside is added to the culture medium either before, during, or after the OGD period to assess its protective effects.

  • Reperfusion (Optional): After OGD, the glucose-free medium is replaced with normal culture medium, and the cells are returned to normoxic conditions for a period (e.g., 24 hours) to mimic reperfusion.

  • Cell Viability Assessment: Cell viability is measured using assays such as the MTT assay (measures mitochondrial activity) or LDH assay (measures membrane integrity).

  • Data Analysis: The percentage of cell viability is calculated relative to the control group (no OGD). The neuroprotective effect of the compound is determined by its ability to increase cell viability in the OGD-treated groups.

Anti-diabetic Assay: α-Glucosidase Inhibition

Principle: This assay measures the ability of a compound to inhibit the activity of α-glucosidase, an enzyme involved in the breakdown of carbohydrates into glucose. Inhibition of this enzyme can help control postprandial hyperglycemia.

Methodology:

  • Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae and a solution of the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) are prepared in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.8).

  • Reaction Mixture: In a 96-well plate, the test iridoid glycoside at various concentrations is pre-incubated with the α-glucosidase solution for a short period (e.g., 10-15 minutes) at 37°C.

  • Initiation of Reaction: The pNPG solution is added to the wells to start the enzymatic reaction.

  • Incubation: The plate is incubated at 37°C for a defined time (e.g., 20-30 minutes).

  • Termination of Reaction: The reaction is stopped by adding a basic solution, such as sodium carbonate.

  • Absorbance Measurement: The amount of p-nitrophenol released by the enzymatic reaction is quantified by measuring the absorbance at 405 nm.

  • Data Analysis: The percentage of α-glucosidase inhibition is calculated relative to the control (enzyme and substrate without inhibitor). The IC50 value is determined from the dose-response curve.

Conclusion

This guide provides a comparative overview of this compound, morroniside, loganin, and cornuside, highlighting their potential as therapeutic agents. While all four compounds exhibit promising anti-inflammatory, neuroprotective, and anti-diabetic properties, their specific potencies and mechanisms of action appear to vary. Morroniside and cornuside have been more extensively studied for their neuroprotective effects, particularly in the context of Parkinson's and Alzheimer's diseases, respectively. Loganin and morroniside have shown notable anti-inflammatory and anti-diabetic activities.

The lack of direct comparative studies underscores the need for further research to definitively establish the relative efficacy of these iridoid glycosides. The provided experimental protocols and signaling pathway diagrams offer a foundational resource for researchers to design and conduct such comparative investigations, ultimately paving the way for the development of novel therapeutics from these natural compounds.

References

In Vitro Validation of 7-O-Methyl Morroniside's Anti-inflammatory Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

7-O-Methyl morroniside (B1252140), an iridoid glycoside, is a derivative of the more extensively studied compound, morroniside, both of which can be isolated from Cornus officinalis (Shan Zhu Yu). While morroniside has been the subject of numerous studies investigating its therapeutic potential, including its anti-inflammatory effects, there is currently a notable lack of published in vitro studies specifically validating the anti-inflammatory properties of 7-O-Methyl morroniside.

This guide aims to provide a comparative overview based on the available experimental data for morroniside as a proxy, to infer the potential anti-inflammatory mechanisms that this compound may possess. The information presented herein is intended for researchers, scientists, and drug development professionals to highlight the research gap and guide future investigations into the therapeutic potential of this compound.

Comparative Analysis: Morroniside as a Reference

While awaiting direct experimental evidence for this compound, we can look to the well-documented anti-inflammatory activities of morroniside to hypothesize a potential mechanism of action. Morroniside has been shown to mitigate inflammatory responses in various in vitro models, primarily through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators.

Data on the Anti-inflammatory Effects of Morroniside

The following table summarizes the quantitative data from studies on morroniside, which could serve as a basis for designing future experiments for this compound.

Cell LineInflammatory StimulusMorroniside Concentration(s)Key Inflammatory Markers MeasuredObserved Effects
Murine Macrophages (RAW 264.7)Lipopolysaccharide (LPS)Not specified in available abstractsPro-inflammatory factorsPotent anti-inflammatory action against oxidative stress.[1]
Primary Mouse ChondrocytesInterleukin-1β (IL-1β)2, 10, 50 μMCox-2, Mmp-3, Mmp-13, NF-κBAttenuated inflammatory responses and downregulated NF-κB protein levels.[1]
Iris Pigment Epithelial (IPE) CellsLipopolysaccharide (LPS)Not specified in available abstractsTNF-α, IL-6, IL-8Significantly reduced the levels of pro-inflammatory cytokines.[2]
C2C12 MyotubesTumor Necrosis Factor-α (TNF-α)Not specified in available abstractsNF-κB, IL-6, IL-1β, CRP, NLRP3, PTGS2, TNFαInhibited canonical and non-canonical NF-κB and various inflammatory mediators.[3]

Experimental Protocols for Evaluating Anti-inflammatory Properties

Should research on this compound be undertaken, the following experimental protocols, based on studies of morroniside and other anti-inflammatory compounds, would be relevant.

Cell Culture and Induction of Inflammation
  • Cell Lines: Murine macrophage cell line RAW 264.7 or human monocyte-derived macrophages (THP-1) are commonly used models for in vitro inflammation studies.

  • Inflammatory Stimulus: Lipopolysaccharide (LPS) is a potent inducer of inflammation in macrophages, typically used at concentrations ranging from 10 ng/mL to 1 µg/mL.[2][4]

Assessment of Inflammatory Mediators
  • Nitric Oxide (NO) Production: The Griess reagent assay can be used to measure the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.

  • Pro-inflammatory Cytokine Measurement: Enzyme-linked immunosorbent assays (ELISAs) are employed to quantify the levels of key pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the culture medium.

  • Gene Expression Analysis: Quantitative real-time polymerase chain reaction (qRT-PCR) can be used to measure the mRNA expression levels of genes encoding pro-inflammatory enzymes and cytokines, such as iNOS, COX-2, TNF-α, IL-6, and IL-1β.

  • Protein Expression Analysis: Western blotting is utilized to determine the protein levels of key inflammatory mediators like iNOS and COX-2, as well as components of signaling pathways.

Potential Signaling Pathways for Investigation

Based on the mechanism of action of morroniside, the following signaling pathways are critical targets for investigating the anti-inflammatory effects of this compound.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[3] Its activation leads to the transcription of numerous pro-inflammatory genes.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) IkB->NFkB Release IkB_NFkB IκBα-NF-κB (Inactive) NFkB_active NF-κB (Active) NFkB->NFkB_active Translocation 7OMM 7-O-Methyl morroniside (Hypothesized) 7OMM->IKK Inhibition? DNA DNA NFkB_active->DNA Binding Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->Genes Transcription

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation. Morroniside has been shown to influence this pathway.

MAPK_Pathway cluster_mapk MAPK Cascades LPS LPS TLR4 TLR4 LPS->TLR4 MAP3K MAP3Ks (e.g., TAK1) TLR4->MAP3K Activation MAP2K MAP2Ks (e.g., MEK1/2, MKK3/6) MAP3K->MAP2K Phosphorylation MAPK MAPKs (ERK, p38, JNK) MAP2K->MAPK Phosphorylation AP1 AP-1 (Transcription Factor) MAPK->AP1 Activation Genes Pro-inflammatory Gene Expression AP1->Genes 7OMM 7-O-Methyl morroniside (Hypothesized) 7OMM->MAPK Inhibition?

Caption: Hypothesized modulation of the MAPK signaling pathway by this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro validation of the anti-inflammatory properties of a test compound like this compound.

Experimental_Workflow Start Start Cell_Culture 1. Cell Culture (e.g., RAW 264.7) Start->Cell_Culture Pretreatment 2. Pre-treatment with This compound Cell_Culture->Pretreatment Stimulation 3. Inflammatory Stimulation (e.g., LPS) Pretreatment->Stimulation Incubation 4. Incubation Stimulation->Incubation Harvest 5. Harvest Supernatant and Cell Lysates Incubation->Harvest Analysis Analysis Harvest->Analysis Griess Griess Assay (NO) Analysis->Griess ELISA ELISA (Cytokines) Analysis->ELISA qPCR qRT-PCR (Gene Expression) Analysis->qPCR Western Western Blot (Protein Expression) Analysis->Western End End

Caption: A standard experimental workflow for in vitro anti-inflammatory screening.

Conclusion and Future Directions

While there is a strong scientific basis to hypothesize that this compound possesses anti-inflammatory properties similar to its parent compound, morroniside, direct experimental validation is currently lacking in the scientific literature. Future in vitro studies are essential to elucidate the specific effects of this compound on inflammatory pathways and to compare its potency with morroniside and other known anti-inflammatory agents. Such research will be crucial in determining its potential as a novel therapeutic agent for inflammatory diseases. The experimental designs and potential mechanisms of action outlined in this guide provide a framework for these future investigations.

References

Replicating Published Findings on 7-O-Methylmorroniside's Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the published bioactivity of 7-O-Methylmorroniside, a derivative of the iridoid glycoside morroniside (B1252140), extracted from Cornus officinalis. While research on this specific methylated compound is emerging, this document summarizes the key findings, offers detailed experimental protocols for replication, and compares its activity to its more extensively studied parent compound, morroniside.

Neuroprotective Effects of 7-α-O-Methylmorroniside (MorA) in an Alzheimer's Disease Model

A pivotal study has illuminated the neuroprotective potential of 7-α-O-Methylmorroniside (MorA) in a 5x FAD mouse model of Alzheimer's disease. The findings suggest that MorA can mitigate cognitive decline and key pathological hallmarks of the disease.[1]

Summary of In Vivo Findings
ParameterModelTreatmentKey Findings
Cognitive Function 5x FAD MiceMorAEnhanced learning and memory ability; Improved cognitive impairment.
Neuronal Apoptosis 5x FAD MiceMorAReduced levels of neuronal apoptosis in brain tissue.
Oxidative Stress 5x FAD MiceMorADecreased markers of oxidative stress in the brain.
Aβ and p-Tau Levels 5x FAD MiceMorASignificantly reduced levels of Aβ1-40, Aβ1-42, and p-Tau in brain tissues.[1]
Inflammatory Factors 5x FAD MiceMorALowered levels of inflammatory factors IL-1β, IL-6, and TNF-α in the brain.[1]
Gut Microbiome 5x FAD MiceMorAIncreased abundance of beneficial Lactobacillus and decreased inflammation-associated Muribaculaceae and Prevotellaceae.[1]
Summary of In Vitro Findings

The neuroprotective effects of MorA were further investigated in vitro using neuronal cell lines.

Cell LineInsultMorA ConcentrationOutcome
N9Aβ25-350.5 µMMaximized cell viability.[1]
PC12Aβ25-350.2 µMSignificantly increased cell viability.[1]

Comparative Bioactivity of Morroniside

Morroniside, the parent compound of 7-O-Methylmorroniside, has been the subject of numerous studies, revealing a broad spectrum of pharmacological activities. Understanding these provides a valuable context for the potential applications of its methylated derivative.

Morroniside has demonstrated significant anti-inflammatory, antidiabetic, neuroprotective, and cardioprotective effects.[2] Its mechanisms of action often involve the modulation of key signaling pathways, including NF-κB and MAPK, which are central to the inflammatory response.[3][4] For instance, morroniside has been shown to inhibit neuroinflammation by modulating the polarization of microglia.[3][4]

Experimental Protocols

In Vivo Alzheimer's Disease Model
  • Animal Model: 5x FAD transgenic mice are a commonly used model for Alzheimer's disease, exhibiting significant amyloid plaque deposition and cognitive deficits.

  • Treatment: 7-α-O-Methylmorroniside (MorA) is administered to the treatment group, typically via oral gavage. A vehicle control group and a positive control group (e.g., receiving a known anti-Alzheimer's drug) should be included.

  • Behavioral Testing: Cognitive function can be assessed using standardized tests such as the Morris water maze or Y-maze to evaluate learning and memory.

  • Biochemical Analysis: Following the treatment period, brain tissues are collected for analysis. Levels of Aβ1-40, Aβ1-42, p-Tau, and inflammatory cytokines (IL-1β, IL-6, TNF-α) are quantified using ELISA or Western blotting.

  • Histopathology: Brain sections are stained to visualize amyloid plaques and assess neuronal apoptosis.

  • Gut Microbiome Analysis: Fecal samples are collected for 16S rDNA sequencing to analyze changes in the gut microbiota composition.

In Vitro Neuroprotection Assay
  • Cell Lines: N9 (microglial cells) and PC12 (pheochromocytoma cells) are suitable for studying neuroinflammation and neuronal damage.

  • Induction of Cell Injury: Amyloid-beta peptide (Aβ25-35) is used to induce cytotoxicity and mimic Alzheimer's-like pathology in vitro.[1]

  • Treatment: Cells are pre-treated with varying concentrations of 7-α-O-Methylmorroniside prior to the addition of Aβ25-35.

  • Cell Viability Assay: Cell viability is assessed using methods such as the MTT assay to determine the protective effect of MorA.

  • Mechanism of Action Studies: To investigate the involvement of specific receptors, such as NMDAR2B, cells can be co-treated with MorA and a receptor inhibitor.[1]

Visualizing the Pathways

Signaling Pathway of 7-α-O-Methylmorroniside in Neuroprotection

G cluster_0 7-O-Methylmorroniside 7-O-Methylmorroniside Gut Microbiome Gut Microbiome 7-O-Methylmorroniside->Gut Microbiome modulates NMDAR2B NMDAR2B 7-O-Methylmorroniside->NMDAR2B inhibits Neuroprotection Neuroprotection Gut Microbiome->Neuroprotection Neuronal Apoptosis Neuronal Apoptosis NMDAR2B->Neuronal Apoptosis Oxidative Stress Oxidative Stress NMDAR2B->Oxidative Stress Inflammation Inflammation NMDAR2B->Inflammation

Caption: Proposed mechanism of 7-O-Methylmorroniside's neuroprotective effects.

Experimental Workflow for In Vivo Studies

G 5x FAD Mice 5x FAD Mice Treatment Groups Treatment Groups 5x FAD Mice->Treatment Groups allocate MorA Administration MorA Administration Treatment Groups->MorA Administration oral gavage Behavioral Testing Behavioral Testing MorA Administration->Behavioral Testing Tissue Collection Tissue Collection Behavioral Testing->Tissue Collection Biochemical Analysis Biochemical Analysis Tissue Collection->Biochemical Analysis Histopathology Histopathology Tissue Collection->Histopathology Gut Microbiome Analysis Gut Microbiome Analysis Tissue Collection->Gut Microbiome Analysis

Caption: Workflow for assessing 7-O-Methylmorroniside's in vivo efficacy.

Experimental Workflow for In Vitro Studies

G Neuronal Cell Culture Neuronal Cell Culture MorA Pre-treatment MorA Pre-treatment Neuronal Cell Culture->MorA Pre-treatment Aβ25-35 Insult Aβ25-35 Insult MorA Pre-treatment->Aβ25-35 Insult Cell Viability Assay Cell Viability Assay Aβ25-35 Insult->Cell Viability Assay Mechanism Analysis Mechanism Analysis Aβ25-35 Insult->Mechanism Analysis with inhibitors

Caption: Workflow for in vitro neuroprotection and mechanism of action studies.

References

Assessing the Off-Target Effects of 7-O-Methyl Morroniside: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of 7-O-Methyl morroniside (B1252140), a natural iridoid glycoside, focusing on its potential off-target effects. Due to a significant lack of specific experimental data for 7-O-Methyl morroniside, this analysis relies heavily on the existing research for its parent compound, morroniside. The potential implications of the 7-O-methylation are discussed, and comparisons are drawn with a related iridoid glycoside, loganin (B1675030), as well as other neuroprotective and anti-inflammatory agents. This guide aims to provide a framework for future research and to highlight the critical need for comprehensive off-target profiling of this compound.

Introduction to this compound

This compound is an iridoid glycoside extracted from Cornus officinalis (Shan Zhu Yu), a plant used in traditional medicine. It is a methylated derivative of morroniside. While morroniside has been studied for a range of pharmacological activities, including neuroprotective, anti-inflammatory, and anti-diabetic effects, there is a notable scarcity of research specifically investigating the pharmacological profile and off-target effects of its 7-O-methylated form. The addition of a methyl group can potentially alter the compound's pharmacokinetic and pharmacodynamic properties, including its bioavailability, metabolic stability, and target-binding affinity, which could, in turn, influence its off-target interactions.

On-Target Effects of Morroniside (as a proxy for this compound)

Morroniside has demonstrated a variety of beneficial effects in preclinical studies, primarily attributed to its antioxidant and anti-inflammatory properties. These on-target effects are mediated through the modulation of several key signaling pathways.

Neuroprotection

Morroniside has shown promise in models of neurodegenerative diseases and ischemic stroke.[1] Its neuroprotective effects are linked to the activation of the Nrf2/ARE pathway, which upregulates antioxidant enzymes, and the PI3K/Akt pathway, which promotes cell survival.[2][3]

Anti-inflammatory Activity

The anti-inflammatory effects of morroniside are attributed to its ability to inhibit the NF-κB signaling pathway, a key regulator of pro-inflammatory gene expression.[4]

Other Potential Therapeutic Effects

Studies have also suggested potential roles for morroniside in ameliorating diabetic nephropathy and promoting osteoblast proliferation.[5]

Signaling Pathways Modulated by Morroniside

The therapeutic effects of morroniside are underpinned by its interaction with specific intracellular signaling cascades. The following diagrams illustrate the key pathways identified in preclinical research.

morroniside_nrf2_pathway Morroniside Morroniside Keap1 Keap1 Morroniside->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination & Degradation ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocates to nucleus and binds to ARE Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Promotes transcription Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection Leads to

Morroniside's activation of the Nrf2/ARE antioxidant pathway.

morroniside_pi3k_akt_pathway Morroniside Morroniside PI3K PI3K Morroniside->PI3K Activates Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Promotes Bax Bax (Pro-apoptotic) Akt->Bax Inhibits Cell_Survival Cell Survival Bcl2->Cell_Survival Leads to experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation On_Target On-Target Validation (Nrf2, PI3K/Akt assays) Dose_Response Dose-Response & IC50 Determination On_Target->Dose_Response Off_Target_Screening Off-Target Screening (Kinase panels, Receptor binding) Toxicity Toxicology Studies Off_Target_Screening->Toxicity Efficacy_Models Efficacy Models (e.g., Stroke, Neuroinflammation) Dose_Response->Efficacy_Models PK_PD Pharmacokinetics & Pharmacodynamics Efficacy_Models->PK_PD Compound This compound Compound->On_Target Compound->Off_Target_Screening

References

A Comparative Study of 7-O-Methyl Morroniside from Different Plant Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 7-O-Methyl morroniside (B1252140) derived from its primary plant sources, Cornus officinalis (Shan Zhu Yu) and Lonicera japonica (Japanese Honeysuckle). This document summarizes the available quantitative data, details experimental protocols for extraction and analysis, and visualizes potential signaling pathways to aid in research and development.

Plant Sources and Yield of 7-O-Methyl Morroniside

This compound is an iridoid glycoside that has been identified in several plant species. The most well-documented source is the fruit of Cornus officinalis, where it is considered one of the major bioactive constituents.[1] Recent metabolomic studies have also confirmed the presence of this compound in various parts of Lonicera japonica, including the flowers, flower buds, stems, and leaves.[2]

While precise comparative studies on the yield of this compound from these two plants are limited, existing research provides valuable quantitative insights.

Table 1: Quantitative Data of this compound and Related Iridoids in Cornus officinalis and Lonicera japonica

Plant SpeciesPlant PartCompoundConcentration/YieldAnalytical Method
Cornus officinalisFruitMorroniside0.198–0.279% higher yield with UCGE than traditional methodsUPLC-PDA
Cornus officinalisFruit7-α-O-Methyl-morronisidePresent, concentration variesNot specified
Cornus officinalisFruit7-β-O-Methyl-morronisidePresent, concentration variesNot specified
Lonicera japonicaFlowers, Flower Buds, Stems, LeavesThis compoundPresent (semi-quantitative)LC-MS
Lonicera japonicaFlower Buds7α-morronisideIsolatedHPLC
Lonicera japonicaFlower Buds7β-morronisideIsolatedHPLC

Note: UCGE refers to Ultrasound-Assisted Extraction. The data for Lonicera japonica is based on a metabolomics study and indicates presence rather than a precise yield.

Experimental Protocols

This section outlines the methodologies for the extraction, isolation, and quantification of this compound from plant materials.

Extraction and Isolation of this compound

The following protocol is a generalized procedure based on methods for extracting iridoid glycosides from Cornus officinalis and Lonicera japonica.

  • Sample Preparation: Air-dry the plant material (fruits of C. officinalis or flowers/leaves of L. japonica) and grind into a fine powder.

  • Extraction:

    • Macerate the powdered plant material in 70-80% ethanol (B145695) at room temperature.

    • Perform the extraction multiple times (e.g., 3 times) to ensure maximum yield.

    • Alternatively, use ultrasonication for a more efficient extraction.

  • Filtration and Concentration:

    • Combine the extracts and filter to remove solid plant material.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Purification using Macroporous Resin Chromatography:

    • Suspend the crude extract in water and apply it to a macroporous resin column (e.g., Diaion HP-20).

    • Elute the column with a stepwise gradient of ethanol in water (e.g., 0%, 20%, 40%, 60%, 80%, 95%).

    • Collect the fractions and monitor for the presence of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Further Purification:

    • The fractions rich in this compound can be further purified using preparative HPLC with a C18 column.

Quantification by High-Performance Liquid Chromatography (HPLC)

The following is a general HPLC method for the quantitative analysis of this compound.

  • Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution using:

    • Solvent A: 0.1% formic acid in water.

    • Solvent B: Acetonitrile.

  • Gradient Program: A typical gradient might be:

    • 0-20 min, 5-25% B

    • 20-35 min, 25-100% B

    • 35-40 min, hold at 100% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 240 nm.

  • Quantification: Create a calibration curve using a certified reference standard of this compound. The concentration in the samples is determined by comparing their peak areas with the calibration curve.

Visualizing the Process and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the extraction and analysis of this compound from plant sources.

experimental_workflow plant_material Plant Material (Cornus officinalis fruit or Lonicera japonica parts) extraction Extraction (70-80% Ethanol) plant_material->extraction filtration Filtration & Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract purification Macroporous Resin Chromatography crude_extract->purification fractions Enriched Fractions purification->fractions prep_hplc Preparative HPLC fractions->prep_hplc hplc_analysis HPLC Quantification fractions->hplc_analysis pure_compound Pure this compound prep_hplc->pure_compound data_analysis Data Analysis hplc_analysis->data_analysis signaling_pathways cluster_neuroprotection Neuroprotective Effects cluster_anti_inflammatory Anti-inflammatory Effects morroniside_neuro Morroniside pi3k_akt PI3K/Akt Pathway morroniside_neuro->pi3k_akt Activates nrf2_are Nrf2/ARE Pathway morroniside_neuro->nrf2_are Activates neuronal_survival Neuronal Survival pi3k_akt->neuronal_survival Promotes antioxidant_enzymes Antioxidant Enzymes (SOD, CAT) nrf2_are->antioxidant_enzymes Upregulates antioxidant_enzymes->neuronal_survival Protects morroniside_inflam Morroniside nf_kb NF-κB Pathway morroniside_inflam->nf_kb Inhibits pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-6) nf_kb->pro_inflammatory Induces inflammation Inflammation pro_inflammatory->inflammation

References

Safety Operating Guide

Proper Disposal of 7-O-Methyl Morroniside: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and environmentally responsible disposal of chemical compounds is paramount. This document provides essential guidance on the proper disposal procedures for 7-O-Methyl morroniside (B1252140), a naturally occurring iridoid glycoside used in various research applications. Due to the absence of a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound, the following procedures are based on general best practices for laboratory chemical waste management and information available for the broader class of iridoid glycosides.

Immediate Safety and Handling Precautions

Before handling 7-O-Methyl morroniside, it is crucial to adhere to standard laboratory safety protocols. This includes wearing appropriate personal protective equipment (PPE), such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area, preferably within a fume hood, to minimize the risk of inhalation.

Storage: For long-term stability, this compound powder should be stored at -20°C. If in a solvent, it should be kept at -80°C. For short-term use, refrigeration at 4°C is recommended.[1]

Step-by-Step Disposal Protocol

Given the lack of specific regulatory data for this compound, a conservative approach to disposal is necessary to protect both personnel and the environment.

  • Waste Identification and Segregation:

    • All materials contaminated with this compound, including unused product, solutions, contaminated vials, pipette tips, and gloves, should be treated as chemical waste.

    • This waste should be segregated from general laboratory trash and other chemical waste streams to await proper disposal.

  • Containerization:

    • Collect all solid waste (e.g., contaminated gloves, wipes, and empty vials) in a clearly labeled, sealed, and leak-proof container. The label should include "this compound Waste" and the appropriate hazard symbols if known.

    • Liquid waste containing this compound should be collected in a separate, compatible, and clearly labeled waste container. Do not mix with other solvent wastes unless compatibility has been confirmed.

  • Consult with Environmental Health and Safety (EHS):

    • Contact your institution's Environmental Health and Safety (EHS) department or equivalent authority. They are the primary resource for guidance on chemical waste disposal and will be familiar with local, state, and federal regulations.

    • Provide them with all available information on this compound, including its chemical name, CAS number (41679-97-4), and any known properties.

  • Waste Pickup and Disposal:

    • Arrange for the collection of the labeled waste containers by your institution's hazardous waste disposal service.

    • Do not attempt to dispose of this compound down the drain or in regular trash. Some natural compounds, like the phenolic compounds found in olive waste, can pose a risk of environmental contamination, making conventional disposal methods unsuitable.

Quantitative Data Summary

Currently, there is no publicly available quantitative data regarding disposal limits or environmental impact for this compound. The following table highlights the key identifying information for this compound.

IdentifierValue
Chemical Name This compound
CAS Number 41679-97-4
Molecular Formula C₁₈H₂₈O₁₁
Molecular Weight 420.41 g/mol

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound in a laboratory setting.

DisposalWorkflow start Start: Handling This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe generate_waste Generate Waste (Unused product, contaminated materials) ppe->generate_waste is_sds_available Is a specific SDS available with disposal instructions? generate_waste->is_sds_available follow_sds Follow SDS Disposal Guidelines is_sds_available->follow_sds Yes no_sds No Specific SDS Available is_sds_available->no_sds No dispose Dispose via Approved Hazardous Waste Vendor follow_sds->dispose treat_as_hazardous Treat as Hazardous Chemical Waste no_sds->treat_as_hazardous segregate Segregate Waste (Solid and Liquid) treat_as_hazardous->segregate label_waste Label Waste Container Clearly segregate->label_waste contact_ehs Contact Institutional EHS for Guidance label_waste->contact_ehs contact_ehs->dispose end End: Safe and Compliant Disposal dispose->end

References

Essential Safety and Logistical Information for Handling 7-O-Methyl Morroniside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 7-O-Methyl morroniside (B1252140) (CAS RN: 41679-97-4). The following procedures are designed to ensure the safe use of this compound in a laboratory setting, based on general best practices for handling chemical compounds where a specific Safety Data Sheet (SDS) is not available.

I. Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety when handling 7-O-Methyl morroniside, the following personal protective equipment is mandatory. All PPE should be inspected before use and worn for the entire duration of the handling process. A work area and process assessment is required to determine potential hazards and select the appropriate PPE.[1]

Protection TypeSpecific RecommendationsRationale
Respiratory Protection Typically not required for handling small quantities in a well-ventilated area or a chemical fume hood. If dust or aerosols may be generated, a NIOSH-approved N95 or higher-rated respirator is recommended.To prevent inhalation of the compound, which is likely a solid powder.
Hand Protection Disposable nitrile gloves are the minimum requirement.[1] For extended contact, consider double-gloving or using thicker, chemical-resistant gloves.To avoid direct skin contact.
Eye Protection Safety glasses with side-shields are the minimum requirement.[1] Chemical splash goggles should be worn when there is a potential for splashing.[2]To protect eyes from dust particles and splashes.
Skin and Body Protection A standard laboratory coat is required to protect clothing and skin from potential splashes and spills.[3] Ensure legs and feet are covered with long pants and closed-toe shoes.[1]To prevent contamination of personal clothing and skin.
II. Step-by-Step Handling Protocol

Adherence to a strict handling protocol is crucial for the safe use of this compound.

1. Preparation:

  • Ventilation: Ensure all handling is performed in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is required.

  • Emergency Equipment: Confirm that an eye wash station and safety shower are readily accessible.

2. Handling:

  • Weighing: When weighing the compound, do so in a designated area with local exhaust ventilation or within a chemical fume hood to minimize dust dispersion.

  • General Practices: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.

  • Container: Keep the container tightly closed when not in use.

3. Storage:

  • Conditions: Store in a cool, dry, and dark place.[4] Some suppliers recommend refrigeration at 4°C.[4]

  • Incompatibilities: Store away from strong oxidizing agents.

III. Disposal Plan

Treat all chemical waste with caution and adhere to all federal, state, and local environmental regulations for chemical disposal.

1. Solid Waste:

  • Collect any unused solid this compound and place it in a clearly labeled, sealed container for chemical waste.

  • Contaminated materials such as gloves, weigh boats, and paper towels should also be collected in a designated and labeled waste container.

2. Liquid Waste:

  • If this compound is dissolved in a solvent, the resulting solution should be collected in a labeled, sealed container for liquid chemical waste.

  • Do not pour chemical waste down the drain.

3. Spill Response:

  • Minor Spills: For small dry spills, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with soap and water.

  • Major Spills: In the event of a larger spill, evacuate the area and follow your institution's emergency procedures for chemical spills.

Visualized Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Review Safety Info prep2 Don PPE prep1->prep2 prep3 Prepare Workspace prep2->prep3 handle1 Weigh Compound prep3->handle1 handle2 Perform Experiment handle1->handle2 post1 Clean Workspace handle2->post1 disp1 Segregate Waste handle2->disp1 post2 Doff PPE post1->post2 post3 Wash Hands post2->post3 disp2 Label Waste disp1->disp2 disp3 Store for Pickup disp2->disp3

Caption: A flowchart outlining the key steps for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.